Product packaging for Barium-135(Cat. No.:CAS No. 14698-58-9)

Barium-135

Cat. No.: B089191
CAS No.: 14698-58-9
M. Wt: 134.905689 g/mol
InChI Key: DSAJWYNOEDNPEQ-YPZZEJLDSA-N
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Description

Barium-135 is a stable, non-radioactive isotope with a natural abundance of 6.59% . It is characterized by a nuclear spin of 3/2 and a quadrupole moment, making it particularly suitable for solid-state Nuclear Magnetic Resonance (NMR) studies of materials such as perovskites . In the realm of nuclear physics, this compound is investigated for its neutron capture properties and resonance parameters, contributing to a deeper understanding of nuclear reactions and structure . Beyond these applications, stable barium isotopes like Ba-135 serve as vital tracers in environmental and geological research. They are used to study biogeochemical cycles, nutrient uptake in ecosystems, and water-rock interactions . This isotopic compound is available for research in various forms, including this compound Carbonate (135BaCO3) and this compound Nitrate (135Ba(NO3)2) . Our this compound is produced to high standards of purity and is accompanied by comprehensive documentation, including a Certificate of Analysis and Safety Data Sheet. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ba B089191 Barium-135 CAS No. 14698-58-9

Properties

IUPAC Name

barium-135
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ba/i1-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAJWYNOEDNPEQ-YPZZEJLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Ba]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[135Ba]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ba
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163554
Record name Barium, isotope of mass 135
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.905688 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14698-58-9
Record name Barium, isotope of mass 135
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014698589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Barium, isotope of mass 135
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Nuclear Properties of Barium-135

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear properties of the stable isotope Barium-135 (¹³⁵Ba). The information is curated for professionals in research, science, and drug development who may utilize this isotope in their respective fields, such as in nuclear magnetic resonance (NMR) studies or as a stable tracer.

Core Nuclear Characteristics

This compound is one of the seven naturally occurring isotopes of barium and is notable for its stability and unique nuclear properties. It has an atomic number (Z) of 56 and a mass number (A) of 135, with a neutron number (N) of 79.[1] Its natural abundance is approximately 6.592%.[2][3]

Tabulated Nuclear Data

The fundamental nuclear properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueNotes
Spin and Parity (I^π) 3/2+[1][2]
Atomic Mass 134.9056886 u[3]
Mass Excess -87.850512 MeV[3]
Binding Energy per Nucleon 8.397533 MeV[3]
Decay Mode Stable[2][3]
Natural Abundance 6.592%[2][3]
Magnetic Dipole Moment (μ) +0.837943 μN[3]
Electric Quadrupole Moment (Q) +0.16 barn[3]

Nuclear Isomer: Barium-135m

This compound has a metastable isomer, Barium-135m (¹³⁵ᵐBa), which is a nuclear state with a longer-than-usual half-life. This isomer decays to the stable ground state of ¹³⁵Ba through an isomeric transition (IT), emitting a gamma-ray photon.[4]

Properties of Barium-135m
PropertyValueNotes
Excitation Energy 268.218(20) keV[4]
Half-life (T½) 28.7(2) hours[5]
Spin and Parity (I^π) 11/2-[4]
Decay Mode Isomeric Transition (IT)[4]
Primary Gamma-ray Energy 268.2 keV[4]
Decay Scheme of Barium-135m

The decay of the metastable state ¹³⁵ᵐBa to the stable ground state ¹³⁵Ba is a critical aspect of its nuclear characterization. This process involves the release of energy in the form of gamma radiation.

DecayScheme_Ba135m cluster_Ba135m Barium-135m cluster_Ba135 This compound Ba135m_level ¹³⁵ᵐBa (11/2⁻) Ba135_level ¹³⁵Ba (3/2⁺) Ba135m_level->Ba135_level γ (268.2 keV) T½ = 28.7 h Energy1 268.218 keV Energy0 0 keV

Decay of the nuclear isomer ¹³⁵ᵐBa to the stable ¹³⁵Ba ground state.

Experimental Protocols for Property Determination

The nuclear properties of this compound have been determined through various sophisticated experimental techniques. Below are detailed methodologies for two key experimental approaches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the nuclear magnetic dipole moment of isotopes like ¹³⁵Ba.[6]

Objective: To measure the nuclear magnetic resonance frequency of ¹³⁵Ba and determine its magnetic dipole moment.

Methodology:

  • Sample Preparation: A solution of a barium salt, such as Barium Chloride (BaCl₂), enriched in ¹³⁵Ba is prepared in a suitable solvent, typically heavy water (D₂O). The concentration is optimized to obtain a detectable signal.

  • Instrumentation: A high-field NMR spectrometer is employed. The spectrometer consists of a superconducting magnet to generate a strong, stable magnetic field, a probe to hold the sample and transmit/receive radiofrequency (RF) pulses, and a console for pulse programming and data acquisition.

  • Experimental Procedure:

    • The sample is placed within the NMR probe inside the magnet.

    • A series of RF pulses are applied to the sample to excite the ¹³⁵Ba nuclei.

    • The free induction decay (FID) signal, which is the time-domain response of the nuclei returning to equilibrium, is recorded.

    • The FID is Fourier transformed to obtain the frequency-domain NMR spectrum.

    • The resonance frequency of ¹³⁵Ba is precisely measured relative to a known reference standard.

  • Data Analysis: The magnetic dipole moment (μ) is calculated from the measured resonance frequency (ν) and the applied magnetic field strength (B₀) using the Larmor equation: ν = (γ/2π)B₀, where γ is the gyromagnetic ratio, which is directly proportional to the magnetic moment.

Workflow for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_exp NMR Experiment cluster_analysis Data Analysis Sample Prepare enriched ¹³⁵BaCl₂ solution in D₂O Place Place sample in NMR spectrometer Sample->Place Pulse Apply RF pulses Place->Pulse Record Record Free Induction Decay (FID) Pulse->Record FFT Fourier Transform FID to get spectrum Record->FFT Measure Measure resonance frequency FFT->Measure Calculate Calculate magnetic dipole moment Measure->Calculate

References

A Technical Guide to the Natural Abundance of Barium-135

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of the Barium-135 (¹³⁵Ba) isotope, including quantitative data for all naturally occurring barium isotopes. It details the experimental methodologies used for the precise determination of isotopic abundances and presents a generalized workflow for these analytical procedures. This document is intended to serve as a valuable resource for researchers and professionals in various scientific fields, including drug development, where isotopic labeling and analysis are critical.

Quantitative Data: Natural Abundance of Barium Isotopes

Barium (atomic number 56) is composed of seven naturally occurring isotopes. Six of these are stable, while one, ¹³⁰Ba, is a primordially radioactive isotope with an extremely long half-life. The isotopic composition of naturally occurring barium is summarized in the table below.

IsotopeMass Number (A)Atomic Mass (Da)Natural Abundance (atom %)Nuclear Spin (I)
¹³⁰Ba130129.90632080.106 (1)0
¹³²Ba132131.90506130.101 (1)0
¹³⁴Ba134133.90450842.417 (18)0
¹³⁵Ba 135 134.9056886 6.592 (12) 3/2
¹³⁶Ba136135.90457597.854 (24)0
¹³⁷Ba137136.905827411.232 (24)3/2
¹³⁸Ba138137.905247271.698 (42)0

This compound, the focus of this guide, has a natural abundance of approximately 6.592%.[1] It is a stable isotope with a nuclear spin of 3/2, which makes it useful for nuclear magnetic resonance (NMR) studies.[2][3]

Experimental Protocols for Isotopic Abundance Determination

The precise and accurate determination of barium's isotopic abundances is primarily achieved through mass spectrometry techniques. The two most prominent methods are Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[1][2][4][5] These methods require meticulous sample preparation to isolate barium from the sample matrix and to minimize isobaric interferences (from isotopes of other elements with the same mass).

A generalized experimental protocol involves the following key stages:

  • Sample Digestion: The first step is to bring the solid sample into a liquid form. For geological or other complex matrices, this typically involves acid digestion, where strong acids are used to dissolve the sample completely.

  • Barium Separation using Ion-Exchange Chromatography: To obtain accurate isotopic ratios, barium must be separated from other elements in the sample matrix.[5][6] This is crucial to avoid isobaric interferences from elements such as Xenon (Xe), Lanthanum (La), and Cerium (Ce).[5] The separation is most commonly performed using cation exchange chromatography.[1][4][6]

    • The dissolved sample is loaded onto a column packed with a cation exchange resin (e.g., AG50W-X12).[1][4]

    • A sequence of acid washes is then used to selectively elute different elements. For instance, a common procedure involves using hydrochloric acid (HCl) to remove the bulk of the matrix elements, followed by nitric acid (HNO₃) to elute the purified barium.[5]

  • Mass Spectrometric Analysis: The purified barium fraction is then introduced into the mass spectrometer for isotopic analysis.

    • Thermal Ionization Mass Spectrometry (TIMS): In TIMS, the purified barium sample is loaded onto a metal filament (e.g., rhenium).[2] The filament is heated to a high temperature, causing the barium atoms to ionize.[7][8] The resulting ions are then accelerated into a magnetic field, which separates them based on their mass-to-charge ratio.[7] TIMS is known for its high precision and accuracy.[8] To correct for mass fractionation that can occur during the analysis, a "double-spike" method is often employed, where a known amount of an artificially enriched isotopic mixture (e.g., ¹³⁰Ba-¹³⁵Ba) is added to the sample before processing.[9]

    • Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS): In MC-ICP-MS, the sample solution is introduced into a high-temperature argon plasma, which efficiently ionizes the barium atoms.[1][4] The ions are then extracted into a mass spectrometer equipped with multiple detectors (Faraday cups) that simultaneously measure the ion beams of the different isotopes.[5] MC-ICP-MS offers high sample throughput.[6] Instrumental mass bias is typically corrected using a sample-standard bracketing method, where the sample is measured alternately with a standard of known isotopic composition.[1][4]

  • Data Acquisition and Processing: The detector signals are converted into isotopic ratios. These raw ratios are then corrected for mass bias and any other instrumental effects to yield the final, accurate isotopic abundances.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of barium isotopic abundance using mass spectrometry.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry cluster_data Data Processing Sample Solid Sample Digestion Acid Digestion Sample->Digestion Chromatography Ion-Exchange Chromatography Digestion->Chromatography PurifiedBa Purified Barium Solution Chromatography->PurifiedBa Ionization Ionization (TIMS or ICP) PurifiedBa->Ionization MassAnalyzer Mass Analyzer (Magnetic Sector) Ionization->MassAnalyzer Detection Multi-Collector Detection MassAnalyzer->Detection RawData Raw Isotope Ratios Detection->RawData Correction Mass Bias Correction RawData->Correction FinalData Final Abundance Data Correction->FinalData

Caption: Generalized workflow for barium isotope analysis.

References

A Technical Guide to Barium-135 Nuclear Magnetic Resonance Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Barium-135 Nuclear Magnetic Resonance (NMR) spectroscopy. While direct applications in drug development signaling pathways are not widely documented, this guide serves as a core reference for understanding the fundamental principles and practical aspects of 135Ba NMR. This information is valuable for researchers in materials science, and for those in the pharmaceutical sciences who may encounter barium in formulations, as contrast agents, or in biological systems.

Core Nuclear Properties of this compound

This compound is one of two naturally occurring NMR-active isotopes of barium. Its nuclear properties are summarized in the table below, with comparative data for 137Ba, the other NMR-active isotope.

PropertyThis compound (135Ba)Barium-137 (137Ba)
Spin (I) 3/23/2
Natural Abundance (%) 6.592[1]11.23
Gyromagnetic Ratio (γ) (107 rad T-1 s-1) 2.6755[1][2]3.5575[2]
Quadrupole Moment (Q) (barn) +0.153 to +0.16[3][4]+0.245
Resonance Frequency at 1 T (MHz) 4.2617[3]-
Resonance Frequency at 2.3488 T (MHz) -9.934-11.113
Relative Sensitivity (vs. 1H) 0.00501[3]0.00686
Reference Compound 0.5 M BaCl2 in D2O0.5 M BaCl2 in D2O

Both 135Ba and 137Ba are quadrupolar nuclei, which often results in broad NMR signals, particularly in asymmetric environments.[5] While 137Ba is generally more sensitive, 135Ba can offer narrower signals, which may be advantageous in certain applications where resolution is a key concern.[1][5] However, the chemical shift range for barium is typically very narrow, often smaller than the linewidth of the signals.[1][5]

Experimental Protocols

The acquisition of high-quality 135Ba NMR spectra requires careful consideration of the sample preparation and spectrometer setup. The following provides a general framework for both solution and solid-state 135Ba NMR experiments.

Solution-State 135Ba NMR

Solution-state 135Ba NMR is primarily used to study the behavior of barium ions in solution, including their binding properties, through the analysis of relaxation rates.[5]

Sample Preparation:

  • Solvent Selection: Choose a solvent in which the barium salt is highly soluble and which does not interfere with the 135Ba signal. Deuterated water (D2O) is commonly used for aqueous systems.

  • Concentration: Due to the low sensitivity of 135Ba, a relatively high concentration of the barium salt is required, typically in the range of 0.5 M to 1 M.[5]

  • Reference Standard: A 0.5 M solution of BaCl2 in D2O is a commonly used reference compound.[1]

  • pH Adjustment: The pH of the solution should be adjusted to ensure the stability of the barium species of interest.

  • Filtering: The final solution should be filtered to remove any particulate matter that could degrade the spectral quality.

Spectrometer Setup and Data Acquisition:

  • Probe Tuning: The NMR probe must be carefully tuned to the 135Ba resonance frequency for the specific magnetic field strength of the spectrometer.

  • Pulse Sequence: A simple pulse-acquire sequence is typically sufficient for routine spectra.

  • Acquisition Parameters:

    • Spectral Width: A wide spectral width should be used initially to ensure the signal is captured, and then optimized.

    • Acquisition Time: An appropriate acquisition time should be set to achieve the desired resolution.

    • Relaxation Delay: The relaxation delay (d1) should be set to at least 5 times the spin-lattice relaxation time (T1) of the 135Ba nucleus to ensure full relaxation between scans. The T1 for the reference compound (0.5 M BaCl2 in D2O) is very short, around 0.00022 s.[1]

    • Number of Scans: A large number of scans will be necessary to achieve an adequate signal-to-noise ratio due to the low sensitivity of 135Ba.

  • Temperature Control: The sample temperature should be precisely controlled throughout the experiment, as temperature can affect both the chemical shift and relaxation times.

Solid-State 135Ba NMR

Solid-state 135Ba NMR is a powerful tool for probing the local environment of barium atoms in solid materials, such as ceramics, glasses, and inorganic compounds. The spectra are often dominated by the second-order quadrupolar interaction.

Sample Preparation:

  • Sample Purity: The sample should be of high purity to avoid interference from paramagnetic impurities which can significantly broaden the NMR signal.

  • Sample Packing: The powdered sample should be packed uniformly into the NMR rotor to ensure stable magic-angle spinning (MAS).

Spectrometer Setup and Data Acquisition (based on a study of β-Barium Borate):

  • Magnetic Field Strength: High magnetic fields are advantageous for 135Ba solid-state NMR as they increase both the signal-to-noise ratio and the resolution by reducing the second-order quadrupolar broadening. A field of 21.1 T has been successfully used.

  • Probe: A solid-state NMR probe capable of magic-angle spinning is required.

  • Magic-Angle Spinning (MAS): While MAS can average some anisotropic interactions, the broad quadrupolar patterns of 135Ba are often best observed under static (non-spinning) conditions.

  • Pulse Sequence: A simple one-pulse experiment or a quadrupolar echo sequence can be employed.

  • Data Acquisition:

    • Static Spectra: For materials with large quadrupolar coupling constants, static spectra are often acquired to observe the full powder pattern. In a study on β-Barium Borate, a static 135Ba spectrum was acquired at 21.1 T.

    • Quadrupolar Coupling Constant Measurement: From the static spectrum, the quadrupolar coupling constant (Cq) can be measured. For 135Ba in β-Barium Borate, a Cq of 14.9 MHz was determined.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for a 135Ba NMR experiment and the logical relationship between key NMR parameters.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample_Selection Select Barium-Containing Sample Dissolution Dissolve in Appropriate Solvent (for solution NMR) Sample_Selection->Dissolution Packing Pack Powdered Sample into Rotor (for solid-state NMR) Sample_Selection->Packing Tuning Tune NMR Probe to 135Ba Frequency Dissolution->Tuning Packing->Tuning Reference Prepare Reference (e.g., 0.5M BaCl2 in D2O) Reference->Tuning Shimming Shim Magnet for Field Homogeneity Tuning->Shimming Parameters Set Acquisition Parameters (Pulse Sequence, SW, NS, etc.) Shimming->Parameters Acquire Acquire FID Signal Parameters->Acquire FT Fourier Transform (FID to Spectrum) Acquire->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Analysis Analyze Spectrum (Chemical Shift, Linewidth, etc.) Baseline->Analysis

Caption: General experimental workflow for 135Ba NMR spectroscopy.

logical_relationships cluster_intrinsic Intrinsic Nuclear Properties cluster_experimental Experimental Parameters cluster_observable Observable NMR Parameters Spin Spin (I = 3/2) Q Quadrupole Moment (Q) Spin->Q gamma Gyromagnetic Ratio (γ) Frequency Resonance Frequency gamma->Frequency T1 T1 Relaxation Q->T1 T2 T2 Relaxation / Linewidth Q->T2 Cq Quadrupolar Coupling (Cq) Q->Cq B0 Magnetic Field (B0) B0->Frequency Symmetry Local Electronic Symmetry Symmetry->Cq Dynamics Molecular Dynamics Dynamics->T1 Dynamics->T2 Cq->T2

Caption: Logical relationships between 135Ba NMR parameters.

References

Barium-135 as a Potential Tracer in Geological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stable barium isotopes are emerging as a powerful tool for tracing a variety of geological and environmental processes. Among the suite of stable barium isotopes, Barium-135 (¹³⁵Ba) plays a critical role, not as a direct tracer itself in terms of its natural abundance variations, but as an essential component of the double-spike technique used for the high-precision measurement of barium isotope ratios. This technical guide provides a comprehensive overview of the principles, methodologies, and applications of barium isotopes, with a special focus on the analytical importance of ¹³⁵Ba, in geological systems. It is intended for researchers, scientists, and professionals seeking to understand and apply this innovative tracer methodology.

Introduction to Barium Isotopes as Geological Tracers

Barium is a trace element that is mobile in many geological and environmental systems. It has seven stable isotopes: ¹³⁰Ba, ¹³²Ba, ¹³⁴Ba, ¹³⁵Ba, ¹³⁶Ba, ¹³⁷Ba, and ¹³⁸Ba. Variations in the relative abundances of these isotopes, caused by mass-dependent fractionation, can provide valuable insights into a range of processes.

The isotopic composition of barium is typically reported in delta notation (δ¹³⁸/¹³⁴Ba or δ¹³⁷/¹³⁴Ba) in per mil (‰) relative to a standard. These variations are driven by processes such as mineral precipitation and dissolution (e.g., barite, BaSO₄), adsorption-desorption reactions, and biological cycling.[1][2][3] The ability to precisely measure these small isotopic variations is key to its utility as a tracer.

The Critical Role of this compound in High-Precision Analysis

While natural variations in the abundance of ¹³⁵Ba are not the primary focus of study, enriched ¹³⁵Ba is crucial for the double-spike technique, a method that enables highly accurate and precise measurement of barium isotope ratios by correcting for instrumental mass fractionation.[4][5][6]

A "double spike" is a solution containing two isotopes of the element of interest in a known, artificially enriched ratio (e.g., ¹³⁰Ba and ¹³⁵Ba, or ¹³⁵Ba and ¹³⁶Ba).[4][6] This spike is added to the sample before chemical purification and mass spectrometric analysis. By measuring the distortion of the known isotopic ratio of the spike along with the ratios of the other isotopes in the sample, the mass-dependent fractionation that occurs during sample processing and analysis can be precisely corrected for. This correction is essential for resolving the small but significant isotopic variations that occur in nature.

Applications in Geological and Environmental Systems

The application of barium isotope geochemistry is rapidly expanding. Key areas of research include:

  • Hydrogeology and Fluid-Rock Interaction: Barium isotopes are used to trace the origin and evolution of fluids in various geological settings. For instance, they have been employed to understand water-rock interactions in unconventional oil and gas plays like the Marcellus Shale, helping to identify the sources of barium in produced waters.[7][8]

  • Paleoceanography: The isotopic composition of barium preserved in marine sediments, particularly in the form of barite, can serve as a proxy for past ocean productivity and circulation patterns.[2][3][5]

  • Biogeochemical Cycling: Barium's behavior can mimic that of nutrients in some environments, making its isotopes useful for tracing biological uptake and cycling in systems like the Amazon River basin.[9]

  • Tracing Riverine Inputs: Stable Ba isotopes in coastal records, such as corals, can act as a tracer for river runoff, providing insights into past hydrological and climatic conditions.[2][5]

  • Methane Seepage: Barium isotopes are being explored as a potential tracer for large-scale seafloor methane venting.[10][11]

Experimental Protocols

The accurate measurement of barium isotope ratios requires meticulous experimental procedures. The following outlines a typical workflow from sample collection to data acquisition.

Sample Preparation and Digestion

The initial step involves the dissolution of the sample matrix to bring the barium into solution. The specific method depends on the sample type:

  • Silicate Rocks: Digestion is typically achieved using a mixture of hydrofluoric (HF) and nitric (HNO₃) acids in Teflon beakers.[12]

  • Carbonates: Dissolution is generally accomplished with dilute acids such as hydrochloric acid (HCl) or nitric acid (HNO₃).[6]

  • Water Samples: Water samples are typically acidified and then equilibrated with the barium double spike.[13]

Barium Purification using Cation Exchange Chromatography

To avoid isobaric interferences (elements with isotopes of the same mass as barium, such as Xenon, Lanthanum, and Cerium) and matrix effects during mass spectrometry, barium must be separated from the sample matrix.[14][15] This is most commonly achieved using cation exchange chromatography.

A widely used method involves the following steps:

  • Resin and Column: A cation exchange resin (e.g., AG50W-X12) is packed into a column.[6][12]

  • Sample Loading: The digested and spike-equilibrated sample is loaded onto the column.

  • Matrix Elution: Major matrix elements are removed by washing the column with an acid, typically hydrochloric acid (e.g., 2.5 N HCl).[14][16]

  • Barium Elution: Barium is then selectively eluted from the column using a different acid or a different concentration of the same acid (e.g., 2.0 N HNO₃).[14][16] The collection of the barium fraction is carefully calibrated to ensure high recovery and purity.

Mass Spectrometry

The purified barium fraction, containing the sample's barium and the double spike, is then analyzed using a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).[4][12]

  • Sample Introduction: The sample solution is introduced into the plasma, often using a desolvating nebulizer to enhance sensitivity.[17]

  • Ionization and Measurement: The barium atoms are ionized in the high-temperature plasma, and the ion beams of the different barium isotopes are simultaneously measured in separate Faraday collectors.

  • Data Correction: The raw isotopic ratios are corrected for instrumental mass bias using the known ratio of the added ¹³⁵Ba-containing double spike.[6][17]

Data Presentation

Quantitative data from barium isotope studies are crucial for interpretation and comparison.

Table 1: Isotopic Composition of Barium

IsotopeNatural Abundance (%)Atomic Mass (Da)
¹³⁰Ba0.106129.9063208
¹³²Ba0.101131.9050613
¹³⁴Ba2.417133.9045084
¹³⁵Ba 6.59 134.9056886
¹³⁶Ba7.854135.9045759
¹³⁷Ba11.232136.9058274
¹³⁸Ba71.70137.9052472

Table 2: Summary of Barium Isotope Fractionation in Selected Geological Processes

ProcessDirection of FractionationTypical δ¹³⁸/¹³⁴Ba (‰) or Enrichment Factor (ε)References
Barite (BaSO₄) PrecipitationLighter isotopes preferentially incorporated into the solidε ≈ -0.28 to -0.35 ‰[18]
Witherite (BaCO₃) PrecipitationLighter isotopes preferentially incorporated into the solidε ≈ -0.15 to -0.23 ‰[18]
Adsorption onto Minerals (e.g., clays, iron oxyhydroxides)Preferential adsorption of lighter isotopesVaries with mineral type[1]
Fluid-Melt PartitioningLighter isotopes favor the aqueous fluid phaseΔ¹³⁸/¹³⁴Ba(fluid-melt) ≈ -0.14 to -0.62 ‰[17][19]
Fluid-Rock Interaction (Marcellus Shale)Effluent fluid becomes isotopically heavier due to barite precipitationEffluent δ¹³⁸Ba up to +1.3‰[7]

Visualizations

Diagrams are essential for illustrating the complex workflows and relationships in barium isotope geochemistry.

Experimental_Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis Sample Geological Sample (Rock, Water, etc.) Digestion Sample Digestion (e.g., HF-HNO3) Sample->Digestion Spiking Addition of ¹³⁵Ba-based Double Spike Digestion->Spiking Chromatography Cation Exchange Chromatography Spiking->Chromatography Matrix_Removal Matrix Element Removal Chromatography->Matrix_Removal Ba_Collection Pure Ba Fraction Collection Matrix_Removal->Ba_Collection MC_ICP_MS MC-ICP-MS Analysis Ba_Collection->MC_ICP_MS Data_Processing Data Processing and Fractionation Correction MC_ICP_MS->Data_Processing Final_Data Final δ¹³⁸/¹³⁴Ba Data Data_Processing->Final_Data

Caption: General experimental workflow for barium isotope analysis.

Geochemical_Cycle Weathering Rock Weathering (Source Signature) Dissolved_Ba Dissolved Ba in Water (Rivers, Groundwater) Weathering->Dissolved_Ba Adsorption Adsorption/Desorption (Clays, Oxides) Dissolved_Ba->Adsorption Lighter isotopes adsorbed Precipitation Mineral Precipitation (e.g., Barite - BaSO₄) Dissolved_Ba->Precipitation Lighter isotopes into solid Biota Biological Uptake & Release Dissolved_Ba->Biota Fractionation possible Adsorption->Dissolved_Ba Desorption Sediments Sedimentary Record Adsorption->Sediments Precipitation->Sediments Biota->Dissolved_Ba Release

Caption: Key processes influencing Ba isotope fractionation.

Conclusion

The use of stable barium isotopes as a tracer in geological systems is a rapidly advancing field. While ¹³⁵Ba is not typically the focus of natural abundance studies, its role in the double-spike technique is indispensable for achieving the high-precision data necessary to resolve subtle isotopic variations. This analytical power allows researchers to trace fluid pathways, reconstruct past environmental conditions, and understand complex biogeochemical cycles. As analytical techniques continue to improve, the applications of barium isotopes, underpinned by the use of ¹³⁵Ba as an analytical tool, are set to expand further, offering new insights into Earth's complex systems.

References

An In-depth Technical Guide to the Discovery and Synthesis of Barium-135

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium-135 (¹³⁵Ba) is a stable, naturally occurring isotope of the alkaline earth metal barium. Comprising approximately 6.59% of natural barium, its unique nuclear properties, particularly its non-zero nuclear spin, make it a valuable tool in various scientific fields, most notably in nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides a comprehensive overview of the discovery, synthesis, and key properties of this compound. It details experimental protocols for its enrichment and production, presents its nuclear and physical data in structured tables, and visualizes relevant nuclear processes through detailed diagrams. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who are interested in leveraging the properties of this compound in their work.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the identification of barium as an element. In 1772, Carl Wilhelm Scheele distinguished baryta (barium oxide) from lime, though he did not isolate the elemental form.[1] Sir Humphry Davy first isolated elemental barium in 1808 through the electrolysis of molten barium salts.[1] The existence of isotopes was not understood at the time of barium's discovery. The realization that elements could exist in forms with differing atomic weights came much later with the work of Frederick Soddy in 1913. The stable isotopes of barium, including this compound, were identified and characterized with the development of mass spectrometry in the early 20th century.

Quantitative Data

Nuclear Properties of this compound

A summary of the key nuclear properties of this compound is presented in Table 1. These properties are fundamental to its applications in nuclear physics and spectroscopy.

PropertyValue
Atomic Number (Z)56
Mass Number (A)135
Neutron Number (N)79
Atomic Mass (Da)134.9056886
Natural Abundance (%)6.59
Half-lifeStable
Nuclear Spin (I)3/2
Nuclear Magnetic Moment (μ/μN)+0.8381(2)
Quadrupole Moment (Q/barn)+0.153(2)
Gyromagnetic Ratio (γ/10⁷ rad T⁻¹ s⁻¹)2.6755

Table 1: Key nuclear properties of this compound.

Physical Properties of Elemental Barium

The physical properties of elemental barium are provided in Table 2 for general reference.

PropertyValue
Melting Point (K)1000
Boiling Point (K)2118
Density (g/cm³)3.62
Crystal StructureBody-Centered Cubic (BCC)
Atomic Radius (pm)222
Electronegativity (Pauling Scale)0.89

Table 2: Selected physical properties of elemental barium.

NMR Spectroscopic Properties of this compound

This compound is an NMR-active nucleus, making it useful for specialized spectroscopic studies.[2] Table 3 summarizes its key NMR properties.

PropertyValue
Spin3/2
Natural Abundance (%)6.592
Chemical Shift Range (ppm)~20
Frequency Ratio (Ξ) (%)9.934457
Reference Compound0.5 M BaCl₂ in D₂O
Linewidth of Reference (Hz)707
Receptivity relative to ¹H (natural abundance)3.30 x 10⁻⁴

Table 3: NMR spectroscopic properties of this compound.[2]

Synthesis and Production of this compound

As a stable, naturally occurring isotope, the "synthesis" of this compound primarily refers to its enrichment from natural barium, which is a mixture of seven isotopes. Additionally, this compound is a decay product of the radioactive isotope Lanthanum-135.

Isotope Enrichment from Natural Barium

The separation of this compound from other barium isotopes is a significant challenge due to their identical chemical properties. The primary method for enrichment is electromagnetic isotope separation (EMIS), which is used by major isotope providers like the National Isotope Development Center (NIDC). For laboratory-scale separation, cation exchange chromatography can be employed.

This protocol provides a general methodology for the separation of barium isotopes. Optimization of parameters is crucial for achieving high enrichment of this compound.

Objective: To enrich this compound from a natural barium sample using cation exchange chromatography.

Materials:

  • Cation exchange resin (e.g., AG50W-X8, 200-400 mesh)

  • Glass chromatography column

  • Natural Barium Chloride (BaCl₂) solution

  • Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 2.5 N)

  • Nitric acid (HNO₃) solutions of varying concentrations (e.g., 2.0 N)

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for isotopic analysis

Procedure:

  • Resin Preparation and Column Packing:

    • Prepare a slurry of the cation exchange resin in deionized water.

    • Pack the chromatography column with the resin slurry to the desired bed height, ensuring no air bubbles are trapped.

    • Equilibrate the column by passing several column volumes of the initial eluent (e.g., 2.5 N HCl) through it.

  • Sample Loading:

    • Dissolve the natural barium salt (e.g., BaCl₂) in a minimal volume of the initial eluent.

    • Carefully load the sample solution onto the top of the resin bed.

  • Elution:

    • Begin the elution process by passing the eluent through the column. The lighter isotopes of barium will generally elute slightly faster than the heavier isotopes.

    • A common procedure involves an initial elution with a specific concentration of HCl (e.g., 20 mL of 2.5 N HCl) to remove matrix elements, followed by elution with a different acid, such as HNO₃ (e.g., 12 mL of 2.0 N HNO₃), to collect the barium fraction.[3]

    • Collect small fractions of the eluate sequentially.

  • Isotopic Analysis:

    • Analyze the isotopic composition of each collected fraction using an ICP-MS.[3]

    • Identify the fractions that are enriched in this compound.

  • Consolidation and Purification:

    • Combine the fractions with the highest this compound enrichment.

    • If necessary, further purification steps can be performed to remove any remaining impurities.

Workflow Diagram:

experimental_workflow start Start resin_prep Resin Preparation & Column Packing start->resin_prep sample_load Sample Loading (Natural Barium Solution) resin_prep->sample_load elution Chromatographic Elution (HCl and HNO₃ Gradients) sample_load->elution fraction_collection Fraction Collection elution->fraction_collection icpms Isotopic Analysis (ICP-MS) fraction_collection->icpms enrichment_eval Evaluation of ¹³⁵Ba Enrichment icpms->enrichment_eval combine Combine Enriched Fractions enrichment_eval->combine end Enriched ¹³⁵Ba combine->end

Figure 1: Experimental workflow for the enrichment of this compound using cation exchange chromatography.
Production via Nuclear Reaction and Decay

This compound is the stable daughter product of the radioactive isotope Lanthanum-135 (¹³⁵La). Therefore, the production of ¹³⁵La is a direct pathway to obtaining ¹³⁵Ba. ¹³⁵La can be produced in a cyclotron by bombarding a Barium-136 (¹³⁶Ba) target with protons, inducing a (p,2n) reaction.

Nuclear Reaction: ¹³⁶Ba + p → ¹³⁵La + 2n

The resulting ¹³⁵La then decays to stable ¹³⁵Ba via electron capture with a half-life of approximately 19.5 hours.[3]

Decay Equation: ¹³⁵La + e⁻ → ¹³⁵Ba + νe

The decay of Lanthanum-135 to this compound proceeds primarily through electron capture. This process involves the capture of an inner atomic electron by a proton in the nucleus, which is then converted into a neutron, and a neutrino is emitted. The decay can proceed to the ground state or to excited states of this compound, which then de-excite by emitting gamma rays or conversion electrons.

decay_scheme cluster_La135 ¹³⁵La (T½ = 19.5 h) cluster_Ba135 ¹³⁵Ba La135 ¹³⁵La (5/2+) Ba135_gs ¹³⁵Ba (3/2+) 0 keV La135->Ba135_gs EC (100%) Ba135_ex1 Excited State ~268.2 keV La135->Ba135_ex1 EC Ba135_ex2 Excited State ~480.5 keV La135->Ba135_ex2 EC Ba135_ex1->Ba135_gs γ ~268.2 keV Ba135_ex2->Ba135_gs γ ~480.5 keV

Figure 2: Simplified decay scheme of Lanthanum-135 to this compound. Note that branching ratios to excited states are not fully detailed in publicly available data.

Applications in Research and Drug Development

The primary application of enriched this compound lies in Nuclear Magnetic Resonance (NMR) spectroscopy .[2] As a stable isotope with a nuclear spin of 3/2, it can be used as a probe to study the local chemical environment of barium ions in various systems.

This compound NMR Spectroscopy

While ¹³⁵Ba NMR is not as common as other nuclei due to its relatively low gyromagnetic ratio and the presence of a significant quadrupole moment which leads to broad signals, it can provide valuable information in specific applications.[2] The chemical shift of ¹³⁵Ba is sensitive to its coordination environment, making it a useful tool for studying:

  • Ion Binding: Investigating the binding of barium ions to macromolecules, including proteins and nucleic acids. This can be relevant in understanding the role of divalent cations in biological systems.

  • Materials Science: Characterizing the structure and dynamics of barium-containing materials, such as ceramics and glasses.

Potential in Drug Development

While direct applications of this compound in drug development are not widely documented, its use in NMR can be extrapolated to pharmaceutical research:

  • Competitive Binding Assays: In cases where a drug candidate is designed to displace a metal ion from a binding site, ¹³⁵Ba NMR could potentially be used to monitor the displacement of barium, providing insights into the drug's efficacy.

  • Formulation Studies: For drug formulations that include barium-containing excipients, ¹³⁵Ba NMR could be used to study the interaction of the active pharmaceutical ingredient (API) with the excipient at a molecular level.

It is important to note that the broader applications of barium in medicine are dominated by the use of non-enriched barium sulfate as a contrast agent in medical imaging. The use of specific barium isotopes like this compound is currently limited to specialized research areas.

Conclusion

This compound, a stable isotope of barium, possesses unique nuclear properties that make it a valuable tool for scientific research, particularly in the field of NMR spectroscopy. While its natural abundance is relatively low, methods for its enrichment through chromatographic techniques and its production via the decay of Lanthanum-135 are established. The ability to probe the local environment of barium ions using ¹³⁵Ba NMR opens up possibilities for detailed studies of ion binding in biological and material systems. Although direct applications in drug development are still emerging, the principles of its use in NMR spectroscopy suggest potential utility in specialized areas of pharmaceutical research. This guide provides a foundational understanding of this compound, from its discovery to its synthesis and potential applications, to aid researchers in harnessing its unique properties for future scientific advancements.

References

An In-depth Technical Guide to the Nuclear Stability of Barium-135

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear properties of Barium-135, addressing its stability. The document summarizes key quantitative data, outlines the experimental methodologies for determining isotope stability, and presents visual diagrams to illustrate fundamental nuclear concepts.

Executive Summary: this compound is a Stable Isotope

This compound (¹³⁵Ba) is a stable, non-radioactive isotope of barium.[1][2][3][4] It is one of the seven naturally occurring isotopes of barium, six of which are stable.[2] With an atomic number of 56 and a neutron number of 79, this compound has a natural abundance of approximately 6.59%.[3][4][5][6] While the ground state of this compound is stable, it is important to distinguish it from its metastable isomer, Barium-135m (¹³⁵ᵐBa), which is radioactive and decays to the stable ¹³⁵Ba state.[2][7]

Nuclear and Physical Properties

The fundamental properties of this compound are crucial for its application in various scientific fields, including nuclear physics research and Nuclear Magnetic Resonance (NMR) studies.[2][3] A summary of these properties is presented in the table below.

PropertyValue
Symbol ¹³⁵Ba
Radioactive No (Stable)
Atomic Number (Z) 56
Mass Number (A) 135
Neutron Number (N) 79
Atomic Mass 134.9056886 u
Natural Abundance 6.59%
Spin 3/2+
Half-life Stable

The Radioactive Isomer: Barium-135m

This compound has a metastable nuclear isomer, Barium-135m (¹³⁵ᵐBa), which is radioactive.[2][7] This excited state of the this compound nucleus has a measurable half-life of approximately 28.7 hours.[2][7][8] It decays to the stable ground state of this compound through a process called isomeric transition (IT).[2][8] This decay process involves the emission of a gamma-ray photon with an energy of 268 keV.[2][9]

PropertyValue
Symbol ¹³⁵ᵐBa
Radioactive Yes
Half-life ~28.7 hours
Decay Mode Isomeric Transition (IT)
Daughter Isotope ¹³⁵Ba (Stable)
Emission Gamma-ray photon (268 keV)

Experimental Determination of Isotopic Stability

The stability of an isotope like this compound is determined through a variety of experimental techniques designed to detect any signs of radioactive decay. The absence of detectable decay over extended observation periods, within the limits of the instrumentation, leads to the classification of an isotope as stable.

Mass Spectrometry

Isotope Ratio Mass Spectrometry (IRMS) is a fundamental technique for determining the presence and abundance of different isotopes in a sample.[7][8]

Experimental Protocol:

  • Sample Preparation: A sample containing barium is purified and ionized.

  • Acceleration: The ions are accelerated into a magnetic field.

  • Separation: The magnetic field deflects the ions based on their mass-to-charge ratio. Lighter isotopes are deflected more than heavier ones.

  • Detection: A detector measures the abundance of each isotope.

By analyzing geological samples of varying ages, scientists can determine if the isotopic ratios have changed over time due to radioactive decay. For stable isotopes like this compound, the natural abundance remains constant.

Radiation Detection

To confirm that an isotope is not radioactive, scientists use highly sensitive detectors to look for any emitted particles (alpha, beta) or photons (gamma rays).

Common Detector Types:

  • Geiger-Müller Counters: These detectors use a gas-filled tube that conducts electricity when radiation passes through it, generating a measurable pulse.

  • Scintillation Counters: These use materials that emit light when struck by radiation. The light is then converted into an electrical signal.

  • Semiconductor Detectors: These detectors, often made of germanium or silicon, produce a signal proportional to the energy of the incident radiation, allowing for precise energy measurements.

Experimental Protocol:

  • A highly purified sample of the isotope is placed in a well-shielded environment to minimize background radiation.

  • One or more types of radiation detectors are positioned to monitor the sample.

  • Data is collected over a long period. The absence of a signal above the background noise indicates that the isotope is stable.

Visualizing Nuclear Stability and Decay

The following diagrams illustrate the concepts of nuclear stability and the decay process of Barium-135m.

NuclearStability cluster_barium Barium Isotopes cluster_unstable Unstable Neighboring Isotopes Ba-134 Ba-134 Ba-135 Ba-135 Ba-136 Ba-136 Ba-137 Ba-137 Ba-138 Ba-138 Cs-135 Cs-135 Cs-135->Ba-135 β- decay La-135 La-135 La-135->Ba-135 Electron Capture

Caption: Relationship of stable ¹³⁵Ba to its unstable isobars.

IsomericTransition Ba-135m Barium-135m (Metastable State) Ba-135 This compound (Stable Ground State) Ba-135m->Ba-135 Isomeric Transition (t½ ≈ 28.7h) Gamma Gamma Photon (268 keV) Ba-135m->Gamma

Caption: Decay of metastable ¹³⁵ᵐBa to stable ¹³⁵Ba.

References

An In-depth Technical Guide to the Atomic Structure and Electron Configuration of Barium-135

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the atomic structure and electron configuration of the stable isotope Barium-135 (¹³⁵Ba). The following sections detail its fundamental properties, electron shell arrangement, and the experimental methodologies used to determine these characteristics.

Core Atomic Properties of this compound

This compound is a naturally occurring stable isotope of barium. Its nucleus is composed of 56 protons and 79 neutrons. In a neutral atom of this compound, there are 56 electrons orbiting the nucleus.[1] The fundamental properties of this isotope are summarized in the table below.

PropertyValue
Atomic Number (Z)56[1]
Mass Number (A)135[1]
Number of Protons56[1]
Number of Neutrons79[1]
Number of Electrons56[1]
Isotopic Abundance6.59%[1]

Electron Configuration of this compound

The arrangement of electrons in an atom dictates its chemical behavior. For this compound, the 56 electrons are distributed in various energy levels or shells.

Electron Shell Configuration

The distribution of electrons in the principal energy shells of this compound is as follows:

Shell Number (n)Number of Electrons
12
28
318
418
58
62
Full Electron Configuration

The complete electron configuration for this compound, which specifies the distribution of electrons in their respective orbitals, is:

1s² 2s² 2p⁶ 3s² 3p⁶ 4s² 3d¹⁰ 4p⁶ 5s² 4d¹⁰ 5p⁶ 6s²

The shorthand noble gas configuration is:

[Xe] 6s² [2]

This configuration indicates that Barium has a core of electrons equivalent to the noble gas Xenon, with two additional electrons in the outermost 6s orbital. These two valence electrons are responsible for barium's characteristic +2 oxidation state in chemical reactions.

Atomic Structure Visualization

The following diagram illustrates the logical relationship of the components of a neutral this compound atom.

Barium135_Atomic_Structure cluster_nucleus Nucleus cluster_electrons Electron Shells Protons Protons (56) Neutrons Neutrons (79) Electrons Electrons (56) Nucleus_center->Electrons electrostatic force

Atomic Structure of this compound

Experimental Determination of Atomic Structure and Electron Configuration

The characterization of the atomic structure and electron configuration of elements and their isotopes relies on sophisticated experimental techniques. The primary methods employed for an element like barium are mass spectrometry and atomic absorption spectroscopy.

Mass Spectrometry for Isotopic Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This allows for the precise determination of isotopic masses and their relative abundances.

Experimental Protocol: Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

  • Sample Preparation: A sample containing barium is first digested and purified through cation exchange chromatography to isolate the barium from other elements that could interfere with the analysis.[1]

  • Ionization: The purified barium sample is introduced into an inductively coupled plasma (ICP) torch. The high temperature of the plasma (around 6,000-10,000 K) causes the barium atoms to become ionized, typically losing one electron to form Ba⁺ ions.

  • Mass Separation: The Ba⁺ ions are then accelerated into a magnetic field within the mass spectrometer. The magnetic field deflects the ions according to their mass-to-charge ratio. Lighter isotopes are deflected more than heavier isotopes.

  • Detection: A series of detectors, known as Faraday cups, are positioned to simultaneously collect the beams of the different barium isotopes. The electrical signal from each cup is proportional to the abundance of the corresponding isotope.

  • Data Analysis: By comparing the ion currents from the different isotopes, their precise abundance ratios can be calculated. This allows for the confirmation of the presence and abundance of this compound.

Atomic Absorption Spectroscopy for Electron Configuration

Atomic absorption spectroscopy (AAS) is used to determine the elemental composition of a sample. It relies on the principle that atoms absorb light at specific wavelengths that are characteristic of their electronic structure.

Experimental Protocol: Flame Atomic Absorption Spectroscopy (FAAS)

  • Sample Preparation: A solution containing the barium sample is prepared. To prevent ionization of barium in the flame, an ionization suppressor, such as a potassium chloride solution, is added to both the sample and standard solutions.

  • Atomization: The solution is aspirated into a high-temperature flame (e.g., a nitrous oxide-acetylene flame). The heat from the flame evaporates the solvent and dissociates the chemical compounds, leaving free barium atoms in their ground state.

  • Light Absorption: A light beam from a hollow cathode lamp, which emits light at wavelengths characteristic of barium, is passed through the flame. The ground-state barium atoms in the flame absorb this light, promoting electrons to higher energy levels.

  • Detection: A detector measures the intensity of the light beam after it has passed through the flame. The amount of light absorbed is proportional to the concentration of barium atoms in the sample.

  • Data Analysis: By analyzing the absorption spectrum, specifically the wavelengths of light absorbed, scientists can confirm the electronic transitions occurring within the barium atoms. This data provides experimental validation for the theoretical electron configuration, as the observed spectral lines correspond to the energy differences between electron orbitals.

References

A Technical Guide to the Core Differences Between Barium-135 and Barium-137 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Barium, an alkaline earth metal, possesses several isotopes of significant interest to the scientific community. Among these, the stable isotopes Barium-135 (¹³⁵Ba) and Barium-137 (¹³⁷Ba) exhibit distinct nuclear properties that render them valuable in specialized research and analytical applications, including those pertinent to drug development. This technical guide provides an in-depth comparison of ¹³⁵Ba and ¹³⁷Ba, detailing their fundamental differences, experimental applications, and relevant methodologies.

Core Nuclear and Physical Properties

A comprehensive understanding of the intrinsic properties of ¹³⁵Ba and ¹³⁷Ba is crucial for their effective application. The key physical and nuclear data for these isotopes are summarized below for direct comparison.

PropertyThis compoundBarium-137
Symbol ¹³⁵Ba¹³⁷Ba
Atomic Number (Z) 5656
Mass Number (A) 135137
Neutron Number (N) 7981
Atomic Mass (Da) 134.9056886[1]136.9058274
Natural Abundance (%) 6.59[1]11.23
Half-life Stable[1]Stable
Nuclear Spin (I) 3/2[2]3/2[2]
Magnetic Moment (μ/μN) +0.837943[2]+0.937365[2]
Quadrupole Moment (barn) +0.160[3]+0.245[4]
Metastable State ¹³⁵ᵐBa¹³⁷ᵐBa
Metastable Half-life 28.7 hours[3]2.552 minutes[5]
Decay Mode of Metastable State Isomeric Transition (IT)[3]Isomeric Transition (IT)[5]

Key Differentiators and Their Implications

While both isotopes are stable and possess the same nuclear spin, their differences in natural abundance, magnetic and quadrupole moments, and the properties of their metastable states lead to distinct applications.

  • Natural Abundance: Barium-137 is more abundant in nature than this compound. This can be a factor in the cost and availability of isotopically enriched samples for specific experimental needs.

  • Magnetic and Quadrupole Moments: The differing magnetic and quadrupole moments of the two isotopes influence their behavior in magnetic fields, which is the basis for their distinct applications in Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy.[6] These techniques are pivotal in studying molecular structures and interactions, which are critical aspects of drug development.

  • Metastable States: Both isotopes have metastable isomers, but with vastly different half-lives. The short half-life of ¹³⁷ᵐBa (2.55 minutes) makes it suitable for educational and experimental demonstrations of radioactive decay, often produced from a Cesium-137 generator.[5] In contrast, the longer half-life of ¹³⁵ᵐBa (28.7 hours) has been explored for potential applications in skeletal imaging.[7]

Experimental Protocols and Applications

The unique properties of ¹³⁵Ba and ¹³⁷Ba have led to their use in various scientific experiments. Below are detailed methodologies for key experiments involving these isotopes.

This compound in Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound is utilized in NMR studies to probe the local environment of barium ions in chemical and biological systems.[1] NMR spectroscopy can provide valuable insights into ion binding, coordination chemistry, and the structure of barium-containing compounds, which can be relevant in the study of certain drugs and biological processes.

Experimental Workflow: A Conceptual Overview

The following diagram illustrates a generalized workflow for an NMR experiment involving ¹³⁵Ba.

G A Sample Preparation (e.g., ¹³⁵Ba-labeled compound in solution) B Introduction into NMR Spectrometer A->B C Application of Strong Magnetic Field and Radiofrequency Pulses B->C D Detection of NMR Signal (Free Induction Decay - FID) C->D E Data Processing (Fourier Transform) D->E F Spectral Analysis (Chemical Shift, Linewidth) E->F G Structural and Dynamic Information F->G

A conceptual workflow for a this compound NMR experiment.

Methodology:

  • Sample Preparation: A solution of a compound containing enriched ¹³⁵Ba is prepared in a suitable solvent. For biological studies, this could involve introducing ¹³⁵Ba into a system with proteins or other biomolecules to study ion binding.

  • NMR Spectrometer Setup: The NMR spectrometer is tuned to the resonance frequency of ¹³⁵Ba.

  • Data Acquisition: The sample is placed in the spectrometer, and a series of radiofrequency pulses are applied to excite the ¹³⁵Ba nuclei. The resulting signal, known as the Free Induction Decay (FID), is recorded.

  • Data Processing: The FID is converted from a time-domain signal to a frequency-domain spectrum using a Fourier transform.

  • Spectral Analysis: The resulting spectrum is analyzed. The chemical shift of the ¹³⁵Ba signal provides information about the electronic environment of the barium ion, while the linewidth can give insights into the dynamics of the system.

Barium-137 and the Determination of the Half-life of ¹³⁷ᵐBa

A classic experiment involving Barium-137 is the determination of the half-life of its metastable isomer, ¹³⁷ᵐBa. This experiment is often performed using a Cesium-137/Barium-137m isotope generator.

Decay Pathway of Cesium-137 to stable Barium-137

The following diagram illustrates the decay of ¹³⁷Cs to ¹³⁷ᵐBa and its subsequent isomeric transition to the stable ¹³⁷Ba.

G Cs137 Cesium-137 (¹³⁷Cs) Half-life: 30.07 years Ba137m Barium-137m (¹³⁷ᵐBa) Half-life: 2.552 minutes Cs137->Ba137m β⁻ decay (94.6%) Ba137 Barium-137 (¹³⁷Ba) Stable Ba137m->Ba137 Isomeric Transition (γ decay)

Decay scheme of Cesium-137 to the stable Barium-137.

Experimental Protocol for Determining the Half-life of ¹³⁷ᵐBa:

This protocol outlines the steps to experimentally determine the half-life of ¹³⁷ᵐBa using a Cs-137/Ba-137m isotope generator and a Geiger-Müller counter.

Materials:

  • Cs-137/Ba-137m isotope generator ("minigenerator")

  • Eluting solution (e.g., 0.9% NaCl in 0.04 M HCl)[5]

  • Syringe

  • Planchet or small sample holder

  • Geiger-Müller (GM) tube and scaler/timer

  • Lead shielding (optional, for background reduction)

  • Graph paper (linear and semi-log) or data analysis software

Procedure:

  • Background Measurement: Before eluting the ¹³⁷ᵐBa, measure the background radiation level by running the GM counter for a set period (e.g., 5 minutes) with no source present. Calculate the average background counts per minute (CPM).

  • Elution of ¹³⁷ᵐBa:

    • Follow the specific instructions for the isotope generator. Typically, this involves attaching a syringe with the eluting solution to the generator.

    • Gently force the eluting solution through the generator column, collecting a few drops of the eluate containing ¹³⁷ᵐBa onto the planchet.[5] This process is often referred to as "milking the cow".[8]

  • Data Collection:

    • Immediately place the planchet with the ¹³⁷ᵐBa sample under the GM tube.

    • Start the scaler/timer and record the number of counts over short, consecutive time intervals (e.g., every 30 seconds for 10-15 minutes).[8]

  • Data Analysis:

    • For each time interval, calculate the count rate (e.g., in CPM).

    • Correct the measured count rate by subtracting the background count rate determined in step 1.

    • Plot the corrected count rate (on the y-axis) against time (on the x-axis) on both linear and semi-log graph paper.

    • On the semi-log plot, the data should form a straight line, confirming the exponential decay.

    • Determine the half-life from the semi-log plot by finding the time it takes for the count rate to decrease by half. Alternatively, the decay constant (λ) can be determined from the slope of the line, and the half-life (T₁/₂) calculated using the formula: T₁/₂ = ln(2)/λ.

Applications in Drug Development and Research

While direct incorporation of barium isotopes into drug molecules is uncommon, they serve as valuable tools in related research areas:

  • Probing Ion Channel Function: Barium ions can block certain potassium channels. Isotopes like ¹³⁵Ba could potentially be used in NMR studies to investigate the binding sites and mechanisms of action of drugs that target these channels.

  • Contrast Agent Development: Although non-radioactive barium sulfate is the standard contrast agent for gastrointestinal imaging, research into novel imaging agents could utilize barium isotopes for mechanistic studies.[7]

  • Nuclear Physics Research: Both isotopes are used in fundamental nuclear physics research. For instance, ¹³⁵Ba has been used to validate the use of spinor symmetry, while ¹³⁷Ba has been employed in experiments related to the theory of relativistic coupled clusters.

Conclusion

This compound and Barium-137, while sharing the fundamental chemistry of barium, offer distinct advantages in different scientific contexts due to their unique nuclear properties. For researchers and professionals in drug development, an understanding of these differences is key to leveraging these isotopes as powerful analytical tools, particularly in the realms of structural biology and biophysical characterization. The choice between ¹³⁵Ba and ¹³⁷Ba will ultimately depend on the specific experimental requirements, such as the analytical technique being employed and the desired information to be obtained.

References

An In-depth Technical Guide on the Role of Barium-135 in Nuclear Medicine Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Barium-135 in nuclear medicine research. While not a frontline radionuclide for clinical applications, this compound and its metastable isomer, Barium-135m, hold significance in preclinical studies, radioisotope production, and as a stable isotope for comparative studies.

Introduction to this compound

This compound (¹³⁵Ba) is a stable, naturally occurring isotope of barium.[1][2][3] In its stable form, its applications in nuclear medicine are indirect, primarily serving as a target material for the production of other radionuclides and for non-radioactive labeling studies in biological and biomedical research.[1][4] Its radioactive isomer, Barium-135m (¹³⁵ᵐBa), has been investigated for its potential in diagnostic imaging.[5][6]

Physicochemical Properties

A clear understanding of the properties of this compound and its metastable state is crucial for its application in research.

PropertyThis compoundBarium-135m
Half-life Stable28.7 hours
Decay Mode -Isomeric Transition
Gamma Energy -268 keV
Abundance -16%
Spin 3/211/2-
Natural Abundance 6.59%-
Atomic Mass 134.9056886 Da-

Barium-135m in SPECT Imaging

The metastable isomer, ¹³⁵ᵐBa, has been explored as a potential agent for Single Photon Emission Computed Tomography (SPECT) imaging, particularly for bone scanning.[5][7][8] SPECT is a nuclear medicine imaging technique that provides 3D functional information by tracking the distribution of a radiopharmaceutical in the body.[9]

Principle of Bone Scanning

Like other alkaline earth metals, barium is a "bone seeker," meaning it accumulates in bone tissue, with a higher uptake in areas of active bone metabolism.[10][11] This property makes its radioisotopes potentially useful for identifying bone metastases or other skeletal abnormalities.

Limitations in Imaging Applications

Despite its potential, ¹³⁵ᵐBa has not been widely adopted for clinical imaging. Research comparing it to other radionuclides, such as Barium-131, has highlighted its suboptimal imaging properties.[6] The higher gamma energy of ¹³⁵ᵐBa (268 keV) results in lower spatial resolution in SPECT images compared to isotopes with lower energy emissions.[6]

Role as a Target Material in Radionuclide Production

A significant application of this compound in nuclear medicine research is its use as a target material for the production of other medically relevant radioisotopes.

Production of Lanthanum-133 and Lanthanum-135

Enriched this compound carbonate (¹³⁵BaCO₃) is used as a target for cyclotron production of Lanthanum-133 (¹³³La) and Lanthanum-135 (¹³⁵La).[4] These lanthanide radioisotopes are of interest for Positron Emission Tomography (PET) imaging and potential theranostic applications.[4][12] Theranostics is an approach that combines diagnosis and therapy using a single agent or a pair of similar agents.[12]

The following diagram illustrates the general workflow for the production of ¹³³La and ¹³⁵La from a ¹³⁵Ba target.

G cluster_0 Cyclotron Production cluster_1 Chemical Separation cluster_2 Products Enriched_135BaCO3_Target Enriched ¹³⁵BaCO₃ Target Proton_Irradiation Proton Irradiation Enriched_135BaCO3_Target->Proton_Irradiation p,xn reaction Separation_Column Barium/Lanthanum Separation Proton_Irradiation->Separation_Column La_133 ¹³³La Separation_Column->La_133 La_135 ¹³⁵La Separation_Column->La_135 Recovered_135BaCO3 Recovered ¹³⁵BaCO₃ Separation_Column->Recovered_135BaCO3

Production workflow of ¹³³La and ¹³⁵La from a ¹³⁵Ba target.

Experimental Protocols

Production of No-Carrier-Added Barium-135m

This section outlines a general protocol for the production of no-carrier-added ¹³⁵ᵐBa via the ¹³³Cs(α,x)¹³⁵ᵐBa reaction.[7]

Target Preparation:

  • Press high-purity Cesium Chloride (CsCl) powder into a pellet.

  • Encapsulate the pellet in aluminum foil and mount it on a target holder.

Irradiation:

  • Irradiate the target with an alpha beam from a cyclotron.

  • Employ cooling systems (e.g., circulating helium gas and water) to prevent target overheating.

Chemical Separation:

  • Dissolve the irradiated target in an appropriate solvent.

  • Use a chromatography column with a suitable resin (e.g., Sr resin) to separate ¹³⁵ᵐBa from the CsCl target material and other byproducts.

  • Elute the purified ¹³⁵ᵐBa.

Quality Control:

  • Determine the radioactivity and radionuclidic purity using gamma-ray spectrometry.

  • Evaluate the chemical purity and specific radioactivity using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

The following diagram illustrates the separation process.

G Irradiated_Target Irradiated CsCl Target Dissolution Dissolution Irradiated_Target->Dissolution Chromatography Chromatography Column (Sr Resin) Dissolution->Chromatography Purified_Ba135m Purified ¹³⁵ᵐBa Chromatography->Purified_Ba135m Waste CsCl and Byproducts Chromatography->Waste

Chemical separation of ¹³⁵ᵐBa from a CsCl target.
Recovery of Enriched this compound Carbonate Target Material

The economic viability of using enriched isotopes often necessitates the recovery of the target material.[4]

Protocol:

  • Neutralize the barium solution from the separation process to a pH of 6-8.

  • Add oxalic acid to precipitate Barium Oxalate (BaC₂O₄).

  • Collect the precipitate by filtration.

  • Heat the Barium Oxalate at approximately 550°C in a controlled atmosphere to decompose it to Barium Carbonate (BaCO₃).

This compound in Nuclear Magnetic Resonance (NMR)

As a stable isotope with a nuclear spin of 3/2, this compound is NMR-active.[2][13] This allows for its use in NMR spectroscopy studies to probe the local environment of barium ions in chemical and biological systems.

NMR PropertyValue
Spin (I) 3/2
Magnetic Moment (μ/μN) 0.837943
Quadrupole Moment (Q/barn) +0.153
Resonance Frequency (at 1 T) 4.2617 MHz

Conclusion

References

Methodological & Application

High-Precision Analysis of Barium-135 by MC-ICP-MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium (Ba) and its isotopes are of increasing interest in diverse scientific fields, ranging from geochemistry to environmental science and biomedical research. In the pharmaceutical and drug development sector, stable isotopes of elements like barium can serve as powerful tracers to elucidate metabolic pathways, assess bioavailability, and investigate the environmental fate of barium-containing compounds. Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) offers unparalleled precision for isotope ratio measurements, enabling the high-precision analysis of Barium-135 (¹³⁵Ba) and other Ba isotopes. This document provides a detailed application note and protocol for the high-precision analysis of ¹³⁵Ba by MC-ICP-MS.

Principle

MC-ICP-MS combines a high-temperature argon plasma source to ionize the sample with a mass spectrometer capable of simultaneously measuring multiple ion beams of different isotopes. For high-precision barium isotope analysis, samples are first purified to remove matrix elements and potential isobaric interferences. The purified barium solution is then introduced into the ICP, where it is ionized. The resulting ion beams of barium isotopes are separated by a magnetic sector and collected simultaneously in multiple Faraday cups. The measured isotope ratios are then corrected for instrumental mass bias to obtain true isotopic compositions.

Key Applications in Research and Drug Development

  • Metabolic Studies: Tracing the uptake, distribution, and excretion of barium-containing drugs or contrast agents.

  • Bioavailability and Pharmacokinetics: Quantifying the absorption and systemic exposure of barium from different formulations.

  • Environmental Fate and Ecotoxicology: Monitoring the distribution and transformation of barium in environmental systems.

  • Quality Control: Ensuring isotopic integrity of labeled compounds.

Experimental Protocol

This protocol outlines the key steps for high-precision ¹³⁵Ba analysis by MC-ICP-MS, including sample preparation, chromatographic separation, and mass spectrometric analysis.

Sample Preparation

The initial sample preparation will vary depending on the matrix (e.g., biological fluids, tissues, pharmaceutical formulations, environmental samples).

  • Aqueous Samples: Acidify to 2% nitric acid (HNO₃).

  • Solid Samples (e.g., tissues, formulations): An appropriate amount of powdered sample (e.g., ~0.1 g) should be dissolved using a mixture of concentrated distilled hydrofluoric (HF), nitric (HNO₃), and hydrochloric (HCl) acids.[1]

  • Organic Samples (e.g., biological fluids): Samples may require digestion using strong acids (e.g., concentrated HNO₃) often in combination with microwave digestion systems to completely break down the organic matrix.

Chromatographic Separation of Barium

To achieve high-precision isotopic measurements, barium must be separated from matrix elements and elements that can cause isobaric interferences (e.g., Xenon (Xe), Lanthanum (La), and Cerium (Ce)).[2][3][4] This is typically achieved using cation exchange chromatography.[1][5][6]

  • Resin: AG50W-X12, 200-400 mesh cation exchange resin is commonly used.[1][5][6]

  • Column: Polypropylene columns of appropriate size.

  • Elution Procedure:

    • Condition the column with ultrapure water and then with hydrochloric acid (HCl).

    • Load the dissolved sample onto the column.

    • Elute matrix elements using an appropriate concentration of HCl.[5]

    • Elute Barium using a higher concentration of acid, typically nitric acid (HNO₃).[5]

    • The collected Ba fraction is then evaporated to dryness and re-dissolved in 2% HNO₃ for analysis.[5]

A rapid two-column separation method can also be employed to reduce the time required for Ba separation.[7]

MC-ICP-MS Analysis
  • Instrumentation: A high-resolution multi-collector inductively coupled plasma mass spectrometer is required.

  • Sample Introduction: Samples are typically introduced using a desolvating nebulizer system to enhance sensitivity and reduce oxide formation.[2]

  • Mass Bias Correction: Instrumental mass bias must be corrected to obtain accurate isotope ratios. Two common methods are:

    • Sample-Standard Bracketing (SSB): The sample is bracketed by measurements of a standard with a known isotopic composition (e.g., NIST SRM 3104a).[5][6]

    • Double-Spike (DS) Method: A double spike, an artificial mixture of two rare barium isotopes (e.g., ¹³⁰Ba-¹³⁵Ba or ¹³⁵Ba-¹³⁶Ba), is added to the sample before processing.[3][8] The double-spike method can provide higher precision than the SSB technique.[7]

  • Data Acquisition: Barium isotopes (e.g., ¹³⁴Ba, ¹³⁵Ba, ¹³⁷Ba, ¹³⁸Ba) are measured simultaneously in Faraday cups.[2]

Data Presentation: Performance Characteristics

The following table summarizes typical performance characteristics for high-precision barium isotope analysis by MC-ICP-MS based on the analysis of geological reference materials. These values can serve as a benchmark for method validation.

ParameterValueReference Material(s)Notes
Long-Term External Precision (δ¹³⁷/¹³⁴Ba) Better than ±0.05‰ (2SD)Synthetic standard, IAEA-CO-9Demonstrates the reproducibility of the method over time.[1][6]
Precision (δ¹³⁷/¹³⁴Ba of synthetic solution) -0.005 ± 0.047‰ (2SD, n=36)Synthetic solution with SRM3104a BaIndicates the high precision achievable for a pure standard.[1][6]
Precision (δ¹³⁸/¹³⁴Ba of standards) ≤±0.05‰ (2SD)Various geological reference materialsShows the reproducibility for different sample matrices after purification.[7]
Procedural Blank ~2-3 ngTotal procedure blankA low blank is crucial for analyzing samples with low Ba concentrations.[2][5]

Potential Interferences

Accurate measurement of barium isotopes can be affected by several types of interferences:

  • Isobaric Interferences: Isotopes of other elements that have the same mass-to-charge ratio as the target barium isotope. For example, isotopes of Xenon (from the argon gas), Lanthanum, and Cerium can interfere with barium isotopes.[2][3][4] These are typically removed through chemical separation.

  • Polyatomic (or Molecular) Interferences: Ions formed in the plasma from a combination of elements in the sample matrix, diluent, or argon gas.[9][10]

  • Doubly Charged Ion Interferences: Ions with a +2 charge will appear at half their mass-to-charge ratio. For instance, ¹³⁶Ba²⁺ could interfere with ⁶⁸Zn⁺.[9]

  • Matrix Effects: High concentrations of other elements in the sample can suppress or enhance the barium ion signal.[3][11] Efficient chemical separation is the primary strategy to mitigate matrix effects.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_purification Barium Purification cluster_analysis MC-ICP-MS Analysis cluster_data Data Processing Sample Sample (Biological Fluid, Tissue, etc.) Digestion Acid Digestion / Dissolution Sample->Digestion Column Cation Exchange Chromatography Digestion->Column Elution Matrix Element Elution Column->Elution Collection Barium Fraction Collection Elution->Collection Introduction Sample Introduction (Desolvating Nebulizer) Collection->Introduction Ionization ICP Ionization Introduction->Ionization Separation Mass Separation Ionization->Separation Detection Multi-Collector Detection Separation->Detection MassBias Mass Bias Correction (SSB or DS) Detection->MassBias Results Final Isotope Ratios (e.g., ¹³⁵Ba/¹³⁴Ba) MassBias->Results

Caption: Experimental workflow for high-precision this compound analysis.

Logical Relationship of Interferences and Mitigation

interference_mitigation cluster_interferences Potential Interferences cluster_mitigation Mitigation Strategies Isobaric Isobaric (e.g., Xe, La, Ce) Separation Chemical Separation (Chromatography) Isobaric->Separation Mitigated by Polyatomic Polyatomic (e.g., oxides) Desolvation Desolvating Nebulizer Polyatomic->Desolvation Reduced by Matrix Matrix Effects Matrix->Separation Mitigated by PlasmaTuning Plasma Condition Optimization Matrix->PlasmaTuning Reduced by MassCorrection Mass Bias Correction Separation->MassCorrection Enables Accurate

Caption: Interferences in Ba analysis and their mitigation strategies.

References

Application Notes and Protocols: ¹³⁵Ba NMR Spectroscopy - A Tool for Characterization, Not Detailed Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the elucidation of chemical structures. While nuclei like ¹H, ¹³C, and ¹⁵N are routinely used to map molecular architectures with high precision, the application of NMR to other nuclei can be more challenging. Barium-135 (¹³⁵Ba) is one such nucleus. Due to its intrinsic nuclear properties, ¹³⁵Ba NMR spectroscopy is not a suitable tool for detailed chemical structure elucidation in the way that ¹H or ¹³C NMR are. Instead, its application is primarily focused on characterizing the local environment and binding of barium ions, particularly in solid-state materials and aqueous solutions.

This document provides a realistic overview of the applications and limitations of ¹³⁵Ba NMR spectroscopy. It outlines the significant challenges posed by the quadrupolar nature of the ¹³⁵Ba nucleus and presents protocols for acquiring ¹³⁵Ba NMR data for its appropriate applications.

The Challenge: The Quadrupolar Nature of ¹³⁵Ba

The primary obstacle to using ¹³⁵Ba NMR for detailed structure elucidation is that it is a quadrupolar nucleus, having a nuclear spin quantum number (I) of 3/2. Nuclei with I > 1/2 possess a non-spherical charge distribution, resulting in an electric quadrupole moment. This quadrupole moment interacts strongly with local electric field gradients, which are generated by the surrounding electron distribution. This interaction, known as quadrupolar coupling, provides a very efficient mechanism for nuclear relaxation.[1][2][3][4]

This rapid quadrupolar relaxation leads to two major consequences that severely limit its utility for structure elucidation:

  • Extremely Broad Signals: The rapid relaxation causes a dramatic shortening of the spin-spin relaxation time (T₂), resulting in very broad NMR signals.[2][5] The linewidth of a ¹³⁵Ba signal can be thousands of Hertz, often exceeding its entire chemical shift range.[6]

  • Loss of Spectral Information: This extreme line broadening obscures fine structural details such as chemical shift differences and scalar (J) couplings.[5] J-couplings, which are essential for determining the connectivity of atoms in a molecule, are not resolved in ¹³⁵Ba NMR spectra.[1]

Barium has two NMR active isotopes, ¹³⁵Ba and ¹³⁷Ba. While ¹³⁷Ba is slightly more sensitive, it also has a larger quadrupole moment, leading to even broader signals. Therefore, neither isotope is well-suited for high-resolution NMR.[6]

Appropriate Applications of ¹³⁵Ba NMR

Despite its limitations for detailed structural work, ¹³⁵Ba NMR has found utility in specific areas:

  • Studying Ion Binding in Solution: In aqueous solutions, the relaxation rate of the ¹³⁵Ba nucleus is sensitive to its immediate coordination environment. Changes in the relaxation time (T₁) can provide information about the binding of Ba²⁺ ions to ligands, including biological macromolecules.[6]

  • Characterization of Solid Materials: In solid-state NMR, ¹³⁵Ba NMR can be used to probe the local environment of barium atoms in inorganic materials.[7][8] By analyzing the shape of the broad signal, which is dominated by the second-order quadrupolar interaction, one can extract the quadrupolar coupling constant (Cq) and the asymmetry parameter (η). These parameters are sensitive to the local symmetry and coordination of the barium site.[7] Such studies often require very high magnetic fields to improve spectral resolution and sensitivity.[7][8]

Quantitative Data: Properties of the ¹³⁵Ba Nucleus

The following table summarizes the key NMR properties of the ¹³⁵Ba nucleus.

PropertyValue
Spin (I)3/2
Natural Abundance6.592%
Gyromagnetic Ratio (γ)2.69 x 10⁷ rad T⁻¹ s⁻¹
Larmor Frequency at 11.7 T20.2 MHz
Quadrupole Moment (Q)0.16 x 10⁻²⁸ m²
Reference Compound0.5 M BaCl₂ in D₂O
Chemical Shift Range~20 ppm
Typical Linewidth of Reference~707 Hz
T₁ of Reference~0.00022 s

Data sourced from publicly available NMR data tables.

Experimental Protocols

The following are generalized protocols for acquiring ¹³⁵Ba NMR spectra. It is important to note that these experiments will typically yield a single, broad resonance and are not intended for detailed structure elucidation.

Protocol 1: ¹³⁵Ba NMR of a Liquid Sample (e.g., for Ion Binding Studies)
  • Sample Preparation:

    • Dissolve the barium-containing sample in a suitable solvent (e.g., D₂O for aqueous samples) in a 5 mm or 10 mm NMR tube.

    • The concentration of the barium salt should be as high as possible to maximize the signal-to-noise ratio, typically in the range of 0.1 M to 1 M.

    • Ensure the sample is free of paramagnetic impurities, which can further broaden the signal.

  • Spectrometer Setup:

    • Use a spectrometer equipped with a broadband probe that can be tuned to the ¹³⁵Ba frequency (e.g., ~20.2 MHz at 11.7 T).

    • Tune and match the probe to the ¹³⁵Ba frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain the best possible homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.

    • Pulse Width (p1): Determine the 90° pulse width. Due to the broad signals, a short, high-power pulse is preferable.

    • Acquisition Time (at): A short acquisition time is usually required due to the rapid signal decay (short T₂). A value of 0.05 to 0.1 seconds is a good starting point.

    • Relaxation Delay (d1): The relaxation delay should be set to approximately 1-2 times the spin-lattice relaxation time (T₁). For ¹³⁵Ba, T₁ is very short (on the order of milliseconds), so a short delay of 0.1 to 0.5 seconds is often adequate.

    • Spectral Width (sw): A wide spectral width of 50-100 kHz is necessary to encompass the broad resonance.

    • Number of Scans (ns): A large number of scans will be required to achieve an acceptable signal-to-noise ratio due to the low sensitivity of ¹³⁵Ba.

  • Data Processing:

    • Apply a line broadening factor (e.g., 100-500 Hz) to improve the signal-to-noise ratio of the broad peak.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the reference compound (0.5 M BaCl₂ in D₂O at 0 ppm).

Protocol 2: ¹³⁵Ba Solid-State NMR (for Materials Characterization)
  • Sample Preparation:

    • Finely powder the solid sample to ensure uniform packing.

    • Pack the sample into a solid-state NMR rotor (e.g., 4 mm or 7 mm).

  • Spectrometer Setup:

    • Use a solid-state NMR spectrometer, preferably at a high magnetic field (e.g., 14.1 T or higher), equipped with a solid-state probe.

    • Tune and match the probe to the ¹³⁵Ba frequency.

    • Set the magic angle spinning (MAS) speed. For very broad patterns, static (non-spinning) experiments may be necessary.

  • Acquisition Parameters:

    • Pulse Sequence: For static samples, a simple pulse-acquire or a spin-echo sequence can be used. For very wide spectra, specialized wideband excitation techniques like WURST (Wideband, Uniform Rate, and Smooth Truncation) pulses may be necessary.[7][8]

    • Pulse Width (p1): Use a short, high-power pulse to excite the wide powder pattern.

    • Acquisition Time (at): A short acquisition time is required.

    • Relaxation Delay (d1): A short relaxation delay is typically sufficient.

    • Spectral Width (sw): A very wide spectral width (e.g., 1-2 MHz) may be needed to acquire the full powder pattern.

    • Number of Scans (ns): A large number of scans will be necessary.

  • Data Processing and Analysis:

    • Process the data similarly to the liquid-state spectrum.

    • The resulting powder pattern can be simulated using specialized software to extract the quadrupolar coupling constant (Cq) and asymmetry parameter (η).

Visualizations

Challenges_of_Quadrupolar_NMR cluster_nucleus ¹³⁵Ba Nucleus cluster_interaction Interaction with Environment cluster_consequence NMR Observable Consequences cluster_limitation Limitation for Structure Elucidation nucleus Spin I > 1/2 (Quadrupolar Nucleus) efg Electric Field Gradient (from surrounding electrons) nucleus->efg Quadrupolar Interaction broadening Extreme Signal Broadening efg->broadening Leads to loss Loss of Chemical Shift and J-Coupling Information broadening->loss limitation Not Suitable for Detailed Structure Elucidation loss->limitation

Caption: Challenges of ¹³⁵Ba NMR for Structure Elucidation.

BaNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis sample Prepare High Concentration Barium Sample spectrometer Tune Spectrometer to ¹³⁵Ba Frequency sample->spectrometer acquire Acquire Data with Short Delays and Wide Spectral Width spectrometer->acquire process Apply Line Broadening and Fourier Transform acquire->process liquid Liquid State: Analyze Relaxation for Binding Info process->liquid solid Solid State: Simulate Powder Pattern for Quadrupolar Parameters process->solid

Caption: General Workflow for a ¹³⁵Ba NMR Experiment.

Conclusion

¹³⁵Ba NMR spectroscopy is a specialized technique with a narrow range of applications. The significant challenges posed by its quadrupolar nature, primarily extreme signal broadening, preclude its use for the detailed elucidation of chemical structures in the way that is common for nuclei like ¹H and ¹³C. Researchers should be aware of these limitations and apply ¹³⁵Ba NMR judiciously for appropriate tasks, such as studying ion binding and characterizing the local environment of barium in solid materials. For these specific applications, when combined with high magnetic fields and appropriate experimental techniques, ¹³⁵Ba NMR can provide valuable insights.

References

Application Notes and Protocols for High-Precision Barium Isotope Analysis Using a ¹³⁰Ba-¹³⁵Ba Double Spike

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mass spectrometry is a powerful tool for isotopic analysis, but it is subject to instrumental mass bias, which can significantly affect the accuracy of isotope ratio measurements. The double spike technique is a robust method for correcting this mass bias, as well as any fractionation that occurs during sample preparation. This document provides detailed application notes and protocols for the use of a ¹³⁰Ba-¹³⁵Ba double spike for high-precision Barium (Ba) isotope analysis, a method widely applied in geochemical, cosmochemical, and environmental studies. While various Ba double spike combinations are theoretically possible, the ¹³⁰Ba-¹³⁵Ba pair is one of the most commonly and successfully implemented combinations for achieving high-precision data.[1][2][3][4][5]

Application Notes

The precise measurement of Ba isotope ratios can be used to trace a variety of geological and environmental processes. Applications include:

  • Geochemistry and Petrology: Tracing fluid-rock interactions, magma differentiation processes, and the recycling of crustal materials in the mantle.[1][4][6]

  • Paleoceanography: Using Ba isotopes in marine sediments and carbonates as a proxy for paleo-productivity.[3][5]

  • Cosmochemistry: Studying nucleosynthetic anomalies and the early history of the solar system through the analysis of meteorites.[7]

  • Environmental Science: Tracing sources of Ba contamination in water and soil.

The primary advantage of the double spike method is its ability to correct for both instrumental mass fractionation and isotopic fractionation induced during chemical purification steps.[8][9] This often results in higher precision and accuracy compared to other correction methods like standard-sample bracketing (SSB).[10][11]

Experimental Protocols

A generalized workflow for Ba isotope analysis using the ¹³⁰Ba-¹³⁵Ba double spike method is presented below.

experimental_workflow cluster_prep Sample Preparation cluster_purification Chemical Purification cluster_analysis Mass Spectrometry cluster_data Data Processing Sample Sample Weighing Spike ¹³⁰Ba-¹³⁵Ba Double Spike Addition Sample->Spike Dissolution Sample Dissolution (e.g., HF-HNO₃) Spike->Dissolution Column Ion Exchange Chromatography Dissolution->Column MC_ICP_MS MC-ICP-MS or TIMS Analysis Column->MC_ICP_MS Reduction Double Spike Data Reduction MC_ICP_MS->Reduction Results Final Isotope Ratios Reduction->Results

Fig. 1: General experimental workflow for Ba isotope analysis using a double spike.
Protocol 1: ¹³⁰Ba-¹³⁵Ba Double Spike Calibration

Accurate calibration of the double spike's isotopic composition is critical for obtaining accurate sample isotope data. This is typically an iterative process.

Methodology:

  • Prepare a series of mixtures of the ¹³⁰Ba-¹³⁵Ba double spike and a well-characterized Ba standard solution (e.g., NIST SRM 3104a) with varying spike/standard mixing ratios.

  • Analyze the isotopic compositions of these mixtures using a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS) or Thermal Ionization Mass Spectrometer (TIMS).

  • Use an iterative data reduction algorithm to solve for the true isotopic composition of the double spike. The goal is to find a spike composition that yields a constant, known isotopic composition for the standard across all mixing ratios.[1][4]

  • The isotopic ratios of the double spike are adjusted in the data reduction algorithm until the calculated δ¹³⁷/¹³⁴Ba (or other selected ratio) of the standard is invariant across the different mixtures.[1][4]

Example Calibrated ¹³⁰Ba-¹³⁵Ba Double Spike Compositions:

Isotope RatioMiyazaki et al. (2014)[1][4]Nan et al. (2019)[2]
¹³⁴Ba/¹³⁰Ba0.0765280.076623
¹³⁵Ba/¹³⁰Ba1.0601291.081975
¹³⁷Ba/¹³⁰Ba0.2091450.209356
Protocol 2: Sample Preparation and Chemical Purification

The goal of this protocol is to dissolve the sample and separate Ba from the sample matrix to avoid isobaric and matrix-related interferences during mass spectrometric analysis.

Methodology:

  • An accurately weighed aliquot of the powdered sample is placed in a clean Savillex beaker.

  • The pre-calibrated ¹³⁰Ba-¹³⁵Ba double spike is added to the sample. The optimal amount of spike to add is typically determined to be around 20% of the total Ba in the sample-spike mixture.[12]

  • The sample-spike mixture is digested using a combination of concentrated acids (e.g., HF, HNO₃, HClO₄) until complete dissolution is achieved.

  • The dissolved sample is evaporated to dryness and then redissolved in a dilute acid (e.g., 2.5 M HCl).

  • Barium is separated from the sample matrix using cation exchange chromatography. A common method involves using a column filled with AG50W-X12 resin.[13]

    • The sample is loaded onto the column.

    • Matrix elements are eluted with dilute acids (e.g., 2.5 M HCl).

    • Barium is then selectively eluted with a stronger acid (e.g., 6 M HCl or 1.5 M HNO₃).[6]

  • The purified Ba fraction is evaporated to dryness and redissolved in dilute nitric acid (e.g., 2% HNO₃) to the desired concentration for analysis (e.g., 200 ppb).[12]

Protocol 3: Mass Spectrometry Analysis (MC-ICP-MS)

The purified sample-spike mixtures are analyzed to determine their Ba isotopic ratios.

Typical MC-ICP-MS Parameters:

ParameterSetting
InstrumentThermo Scientific NEPTUNE or Nu Plasma II MC-ICP-MS
Sample IntroductionDesolvating nebulizer system (e.g., Aridus II)
Monitored Isotopes¹³⁰Ba, ¹³⁴Ba, ¹³⁵Ba, ¹³⁷Ba, ¹³⁸Ba
Interference Monitoring¹³¹Xe, ¹³⁹La, ¹⁴⁰Ce
Plasma ConditionsWet or dry plasma
Resolution ModeLow resolution

Measurement Procedure:

  • Introduce the purified sample-spike mixture into the MC-ICP-MS.

  • Measure the ion beams for the Ba isotopes of interest simultaneously using Faraday cups.

  • Monitor for potential isobaric interferences from Xe, La, and Ce.[8]

  • Perform on-peak baseline measurements before and after each sample analysis.

Protocol 4: Data Reduction

The measured isotope ratios of the sample-spike mixture are used to calculate the true, unfractionated isotope ratios of the sample.

double_spike_logic cluster_inputs Input Data cluster_process Calculation Engine cluster_outputs Calculated Results Measured Measured Isotope Ratios of Sample-Spike Mixture Solver Iterative Solver Measured->Solver SpikeComp Calibrated Double Spike Composition SpikeComp->Solver NaturalConst Natural Isotope Ratios (Constants) NaturalConst->Solver TrueRatio True Isotope Ratio of Sample Solver->TrueRatio MassBias Instrumental Mass Fractionation Solver->MassBias

Fig. 2: Logical diagram of the double spike data reduction process.

Data Reduction Steps:

  • The data reduction involves solving a system of linear equations that describe the relationship between the measured ratios in the mixture, the known ratios of the spike, the unknown ratios of the sample, and the mass fractionation factor.

  • The use of a double spike (two enriched isotopes, ¹³⁰Ba and ¹³⁵Ba) provides enough constraints to solve for both the true isotopic composition of the sample and the instrumental mass fractionation in a single measurement.

  • The final results are typically expressed in delta notation (δ¹³⁷/¹³⁴Ba or δ¹³⁸/¹³⁴Ba) in per mil (‰) deviation relative to a standard.

Formula for Delta Notation:

δ¹³⁷/¹³⁴Ba (‰) = [ ( (¹³⁷Ba/¹³⁴Ba)sample / (¹³⁷Ba/¹³⁴Ba)standard ) - 1 ] * 1000[2]

Data Presentation

The performance of the ¹³⁰Ba-¹³⁵Ba double spike method is evaluated by repeated analysis of geological reference materials.

High-Precision δ¹³⁷/¹³⁴Ba Data for Standard Reference Materials:

Reference Materialδ¹³⁷/¹³⁴Ba (‰)2SD (‰)nReference
IAEA-CO-9-± 0.03242Miyazaki et al. (2014)[1][4]
JB-20.086± 0.0166Miyazaki et al. (2014)[1][4]
JA-20.016± 0.0347Miyazaki et al. (2014)[1][4]
BHVO-20.058± 0.0195Miyazaki et al. (2014)[1][4]
NIST SRM 3104a-± 0.0187Nan et al. (2019)[2]

2SD = Two Standard Deviations, n = number of replicates

These results demonstrate that the ¹³⁰Ba-¹³⁵Ba double spike method can achieve a long-term reproducibility of better than ±0.04‰ for δ¹³⁷/¹³⁴Ba.[3][5]

References

Application Notes & Protocols for Barium-135 Isotopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The precise measurement of Barium-135 (¹³⁵Ba) and other barium isotopes is increasingly important in environmental, geological, and biogeochemical research.[1] Accurate isotopic analysis by methods such as Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) or Thermal Ionization Mass Spectrometry (TIMS) necessitates the effective digestion of the sample and the chemical separation of barium from the sample matrix.[2][3] High levels of matrix elements can interfere with the ionization of Ba, and isobaric interferences from elements like Lanthanum (La) and Cerium (Ce) can alter the measured isotope ratios.[1][2] These protocols provide detailed methodologies for the digestion of various sample types and the subsequent purification of barium for high-precision isotopic analysis.

Section 1: Sample Digestion Protocols

The appropriate digestion method is contingent on the sample matrix. Below are protocols for common sample types encountered in Ba isotopic analysis.

Protocol 1.1: Digestion of Silicate Rocks

Silicate rocks often contain high levels of potential interferences, such as rare earth elements (REEs), which requires a robust digestion procedure.[2]

Methodology:

  • Weigh approximately 10-50 mg of powdered rock sample into a 7 mL PFA vial.[4]

  • Add a 3:2:1 mixture of concentrated Hydrofluoric acid (HF), concentrated Nitric acid (HNO₃), and concentrated Hydrochloric acid (HCl).[4]

  • Seal the vials and place them on a hot plate at 130-200°C overnight for microwave digestion.[1][4]

  • After digestion, evaporate the samples to dryness at 110°C.[4]

  • To remove any remaining fluorides, add 1 mL of 6 M HCl and evaporate to dryness. Repeat this step.[4]

  • The final dried residue is then re-dissolved in 2.5 N HCl in preparation for column chromatography.[1]

Protocol 1.2: Digestion of Carbonate Minerals

Carbonate minerals, such as limestone or marine shells, are generally simpler to dissolve but can have high concentrations of magnesium (Mg) and calcium (Ca).[1]

Methodology:

  • Weigh an appropriate amount of the powdered carbonate sample.

  • Dissolve the sample directly in 2.5 N HCl.[1]

  • The sample is now ready for the separation stage.

Protocol 1.3: Digestion of Barite (BaSO₄)

Barite is notoriously difficult to dissolve in acid. A common method involves converting the barium sulfate to barium carbonate.

Methodology:

  • Weigh approximately 10 mg of powdered barite into a sealed Savillex® vial.[1]

  • Add 1 mL of 1 M sodium carbonate (Na₂CO₃) solution.[1]

  • Heat the sealed vial at 95°C to facilitate the exchange of sulfate (SO₄²⁻) with carbonate (CO₃²⁻), precipitating barium carbonate.[1]

  • After cooling, the barium carbonate residue can be separated and then dissolved in dilute acid (e.g., HCl or HNO₃) for further processing.[5]

Protocol 1.4: Preparation of Aqueous Samples (River water, Seawater)

Aqueous samples, particularly seawater, often have very low Ba concentrations, requiring a pre-concentration step.[1]

Methodology:

  • Take a measured volume of the water sample (e.g., 5-15 mL for river water, up to 200 mL for seawater) containing at least 250 ng of Ba.[1][6]

  • For seawater, a double-spike solution (e.g., ¹³⁷Ba–¹³⁵Ba) may be added to correct for mass fractionation during processing.[1]

  • Evaporate the sample to dryness at 90-100°C in a Teflon beaker.[1][6]

  • Re-dissolve the residue in 0.5 mL of 2.5 N HCl to prepare it for the separation protocol.[1][6]

Summary of Digestion Parameters
Sample TypeDigestion ReagentsTemperatureDurationKey Considerations
Silicate Rocks HF, HNO₃, HCl (conc.)130-200°COvernightRequires PFA vials; fluoride removal step is critical.[1][4]
Carbonates 2.5 N HClRoom Temp.MinutesSimple dissolution; matrix may be high in Ca, Mg.[1]
Barite (BaSO₄) 1 M Na₂CO₃95°CSeveral hoursConverts insoluble sulfate to acid-soluble carbonate.[1]
Aqueous Samples None (Evaporation)90-100°CTo drynessLow Ba concentrations may require pre-concentration.[1][6]

Section 2: Barium Separation Protocol

After digestion, Ba must be chromatographically separated from matrix elements and isobaric interferences.[2] A single-column cation exchange chromatography method is effective for a wide range of sample types.[1]

Methodology:

  • Column Preparation: Use a disposable column packed with a cation exchange resin (e.g., AG50W-X12).[1][7]

  • Sample Loading: Load the dissolved sample (in 2.5 N HCl) onto the pre-conditioned column.

  • Matrix Elution: Elute the major matrix elements (e.g., Na, K, Ca, Mg, Fe, Al) using 20 mL of 2.5 N HCl.[1] The presence of Al and Fe, in particular, can have a strong impact on measurement accuracy and must be removed.[8]

  • Barium Elution: Elute the purified Ba fraction using 12 mL of 2.0 N HNO₃.[1] Isobaric interferences from La and Ce will only begin to elute after the Ba fraction has been collected.[1]

  • Sample Preparation for Analysis: Collect the Ba fraction and evaporate it to dryness at 90°C.[1]

  • To ensure the removal of any organic residues, re-dissolve the sample in 1 mL of concentrated HNO₃, sonicate for 10 minutes, and evaporate to dryness again.[1]

  • Finally, re-dissolve the purified Ba in 2% HNO₃ for analysis by MC-ICP-MS.[1]

Summary of Chromatographic Separation
StepReagentVolumePurpose
Sample Loading 2.5 N HCl~0.5 mLTo load the dissolved sample onto the resin.
Matrix Elution 2.5 N HCl20 mLTo remove major matrix elements (Ca, Mg, Fe, Al etc.).[1]
Barium Elution 2.0 N HNO₃12 mLTo selectively collect the purified Barium fraction.[1]

Section 3: Visualized Workflows

The following diagrams illustrate the key processes in preparing samples for this compound isotopic analysis.

G cluster_prep Sample Preparation cluster_digest Digestion cluster_sep Separation cluster_analysis Analysis Sample Sample Receipt (Rock, Water, etc.) Powder Powdering (if solid) Sample->Powder Weigh Weighing Powder->Weigh Acid Acid Digestion / Fusion Weigh->Acid Drydown Evaporation to Dryness Acid->Drydown Redissolve Re-dissolution (2.5 N HCl) Drydown->Redissolve Column Cation Exchange Chromatography Redissolve->Column Collect Collect Ba Fraction Column->Collect FinalPrep Final Evaporation & Re-dissolution (2% HNO₃) Collect->FinalPrep Analysis MC-ICP-MS Analysis FinalPrep->Analysis

Caption: General workflow for Barium isotopic analysis.

G Single-Column Cation Exchange Chromatography for Ba Separation cluster_waste Waste Fractions start 1. Load Sample in 2.5 N HCl elute_matrix 2. Elute Matrix (20 mL of 2.5 N HCl) start->elute_matrix elute_ba 3. Elute Barium (12 mL of 2.0 N HNO₃) elute_matrix->elute_ba Column Retains Ba matrix_out Matrix Elements (Ca, Mg, Fe, Al) elute_matrix->matrix_out To Waste end 4. Collect Ba Fraction for Analysis elute_ba->end ree_out Interferences (La, Ce) elute_ba->ree_out Remain on Column

Caption: Chromatographic separation of Barium from matrix interferences.

References

Application Note: Chemical Purification of Barium from Complex Sample Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Barium (Ba) is an alkaline earth metal that, due to its unique physicochemical properties, is relevant in various scientific and industrial fields. In geochemical and environmental studies, barium isotopes are used as tracers for oceanographic processes and water-rock interactions.[1][2][3] In the pharmaceutical industry, highly purified barium salts, such as barium sulfate, are used as contrast agents for medical imaging. The presence of impurities, particularly chemically similar elements like strontium (Sr) and radium (Ra), or isobaric interferences from lanthanum (La) and cerium (Ce), can significantly compromise analytical results and the safety or efficacy of pharmaceutical products.[1][4] Therefore, robust and efficient purification methods are essential for isolating barium from complex sample matrices.

This document provides detailed protocols and application notes for three primary methods of barium purification: Precipitation , Ion Exchange Chromatography , and Solvent Extraction .

Purification by Selective Precipitation

Principle: This method leverages the low solubility of certain barium salts, most notably barium sulfate (BaSO₄), to separate barium from more soluble components in the sample matrix. By adding a sulfate source to an aqueous solution of the sample, barium ions selectively precipitate out.

Applications: This technique is widely used for treating industrial wastewater, processing minerals like barite, and as a preliminary purification step for samples with high barium concentrations.[5][6] It is particularly effective for removing sulfate from mining effluents by precipitating it with a soluble barium salt.[5]

Data Presentation: Precipitation Methods

ParameterBarium Sulfate (BaSO₄) PrecipitationAlkali-Barium-Calcium (ABC) Process
Precipitating Agent Sulfuric acid (H₂SO₄) or a soluble sulfate salt (e.g., Na₂SO₄).[6][7]Lime (CaO), Calcium Sulfide (CaS), and Barium Carbonate (BaCO₃).[5]
Typical Application Gravimetric analysis, removal of Ba from water.[7][8]Treatment of acid mine drainage with high sulfate content.[5]
Efficiency High for Ba removal; can be affected by co-precipitation of other elements.[4][8]Can reduce sulfate to less than 100 mg/L.[5]
Key Interferences Strontium, lead, and calcium may co-precipitate. High concentrations of alkali metals can lead to low results.[8]Requires pre-treatment to remove metals that could precipitate on the barium salt surface.[5]
Advantages Simple, cost-effective, and applicable to large sample volumes.Can be regenerative by roasting the produced BaSO₄ to recover the barium reagent.[5]
Disadvantages Risk of co-precipitation of impurities like SrSO₄.[4] The precipitate can be difficult to filter if particle size is too small.[9]Multi-stage process, higher operational complexity.[5]
Experimental Protocol: Purification of Barium by Sulfate Precipitation

This protocol describes the purification of barium from an acidic aqueous solution.

Materials:

  • Sample solution containing barium.

  • Dilute Hydrochloric Acid (HCl).

  • Dilute Sulfuric Acid (H₂SO₄).

  • Ashless filter paper.

  • Deionized water.

  • Muffle furnace.

Procedure:

  • Sample Preparation: Acidify the sample solution containing barium with dilute HCl. This prevents the co-precipitation of other acid-soluble salts.

  • Precipitation: Heat the solution to near boiling and add a slight excess of dilute H₂SO₄ slowly while stirring continuously. The formation of a white precipitate (BaSO₄) will be observed.

  • Digestion: Keep the suspension hot (just below boiling) for at least one hour. This process, known as digestion, encourages the formation of larger, more easily filterable crystals and reduces co-precipitation.

  • Filtration: Filter the hot solution through a quantitative ashless filter paper.

  • Washing: Wash the precipitate with small portions of hot deionized water until the filtrate is free of chloride ions (test with silver nitrate). This removes any remaining soluble impurities.

  • Drying and Ignition: Carefully transfer the filter paper containing the precipitate to a crucible. Dry and char the paper in a muffle furnace, then ignite at approximately 800-900°C to constant weight. The resulting pure, white solid is BaSO₄.

Workflow for Barium Purification by Precipitation

G cluster_0 Precipitation Workflow sample Acidified Ba-Containing Sample Solution precipitate Add H₂SO₄ & Heat sample->precipitate digest Digest Precipitate (≥1 hr) precipitate->digest filtrate Filter Hot Solution digest->filtrate wash Wash Precipitate with Hot DI Water filtrate->wash Solid waste Filtrate (Impurities) filtrate->waste Liquid dry Dry and Ignite Precipitate wash->dry product Purified BaSO₄ dry->product

Caption: Workflow for barium purification via sulfate precipitation.

Purification by Ion Exchange Chromatography

Principle: Ion exchange chromatography separates ions based on their affinity for a solid stationary phase (the ion exchange resin).[10][11] For barium purification, a cation exchange resin is typically used. The sample is loaded onto the column, and matrix ions with lower affinity for the resin are washed away. Barium is then selectively eluted using a specific reagent, often a mineral acid of appropriate concentration. This technique is highly effective for separating barium from elements with similar chemical properties, such as other alkaline earth metals (Ca, Sr) and rare earth elements (La, Ce).[1][12]

Applications: This method is ideal for preparing high-purity barium samples for isotopic analysis, trace element analysis, and environmental monitoring.[1][2][3] It is suitable for a wide range of matrices, including dissolved silicate rocks, carbonates, and high total dissolved solids (TDS) brines.[1][12]

Data Presentation: Ion Exchange Chromatography Parameters

ParameterSingle Column HCl/HNO₃ Method[1][12]DCYTA Elution Method[13]
Resin Type Cation exchange resin (e.g., Dowex-50).Cation exchange resin (Dowex-50).[13]
Sample Matrix Geological and hydrologic materials (silicates, carbonates, brines).[1][12]Samples containing radium and high concentrations of barium.[13]
Matrix Elution 20 mL of 2.5 N HCl.[1]Not specified, relies on selective chelation.
Barium Elution 12 mL of 2.0 N HNO₃.[1]0.05 M DCYTA solution buffered to pH 8.5.[13]
Separation Efficiency Effectively removes major matrix elements and isobaric interferences (La, Ce) in a single pass.[1][12]Provides complete separation of barium from radium.[13]
Advantages Rapid, uses readily available reagents and columns, no cleanup column needed.[1][12]Superior to EDTA for Ba/Ra separation.[13]
Disadvantages Requires careful calibration of elution volumes.Requires pH control and use of a chelating agent.
Experimental Protocol: Single Column Ion Exchange Chromatography

This protocol is adapted from the method described by Matecha et al. (2021) for purifying barium from complex geological and hydrologic samples.[1][2][3][12]

Materials:

  • Cation exchange resin (e.g., Bio-Rad AG50W-X8, 100-200 mesh).

  • Chromatography columns.

  • 2.5 N Hydrochloric Acid (HCl).

  • 2.0 N Nitric Acid (HNO₃).

  • Sample dissolved and redissolved in 0.5 mL of 2.5 N HCl.

Procedure:

  • Column Preparation: Prepare a column with a resin bed. Pre-clean and condition the resin by washing sequentially with deionized water, 6 N HCl, and finally equilibrate with 2.5 N HCl.

  • Sample Loading: Load the prepared sample (dissolved in 0.5 mL of 2.5 N HCl) onto the top of the resin bed.

  • Matrix Elution: Add a total of 20 mL of 2.5 N HCl to the column. This step elutes the bulk of the matrix elements (e.g., Na, K, Ca, Mg, Sr) while barium remains bound to the resin. Discard this fraction.

  • Barium Elution: Place a clean collection vessel under the column. Add 12 mL of 2.0 N HNO₃ to the column to selectively elute the purified barium.

  • Post-Elution: The collected fraction contains the purified barium. This fraction is typically evaporated to dryness and reconstituted in a suitable acid for analysis. The column can then be regenerated or disposed of.

Workflow for Ion Exchange Chromatography

G cluster_1 Ion Exchange Workflow prep Prepare & Equilibrate Cation Exchange Column load Load Sample in 2.5 N HCl prep->load elute_matrix Elute Matrix with 20 mL of 2.5 N HCl load->elute_matrix elute_ba Elute Barium with 12 mL of 2.0 N HNO₃ elute_matrix->elute_ba Column Retentate waste Matrix Eluate elute_matrix->waste Eluate product Purified Ba Fraction elute_ba->product

Caption: Workflow for single-column barium purification.

Purification by Solvent Extraction

Principle: Solvent extraction, or liquid-liquid extraction, involves the separation of a substance from one phase into another immiscible liquid phase. For barium, this is typically achieved by forming a neutral complex with a large organic ligand (a chelating agent or crown ether) that is soluble in an organic solvent. The barium complex is extracted into the organic phase, leaving hydrophilic impurities in the original aqueous phase.

Applications: This method is highly selective and can be used for the separation of barium from other alkali and alkaline earth metals.[14] It is particularly useful for purifying barium from samples where interfering ions are present at high concentrations and for analyzing barium in complex rock samples.[15]

Data Presentation: Solvent Extraction Parameters

Parameter15-Crown-5 in Picrate Medium[14]15-Crown-5 in Perchloric Acid Medium[15]
Extractant 0.002-0.01 M 15-crown-5.[14]0.0006-0.01 M 15-crown-5.[15]
Organic Solvent Nitrobenzene.[14]Nitrobenzene.[15]
Aqueous Medium 0.001-0.05 M Picric Acid.[14]0.1-2.0 M Perchloric Acid.[15]
Extraction Efficiency Quantitative.Quantitative.[15]
Stripping Agents 0.5-10 M HNO₃ or HCl.[14]0.5-10 M HNO₃, 1.0-10 M HCl.[15]
Key Separations High tolerance for most s-block, p-block, and d-block elements.[14]Effective separation from K, Rb, Cs, La, Ce, U, and Th.[15]
Advantages High selectivity, rapid, and reproducible.[15][16]Applicable to trace-level analysis in complex rock samples.[15]
Disadvantages Use of hazardous organic solvents (nitrobenzene) and reagents (picric/perchloric acid).Requires careful pH and concentration control.
Experimental Protocol: Solvent Extraction with 15-Crown-5

This protocol is a generalized procedure based on the selective extraction of barium using a crown ether.

Materials:

  • Aqueous sample solution containing barium.

  • Perchloric acid (HClO₄) or Picric Acid.

  • 15-crown-5 ether.

  • Nitrobenzene.

  • Stripping solution (e.g., 1 M HNO₃).

  • Separatory funnel.

Procedure:

  • Aqueous Phase Preparation: Adjust the aqueous sample to the optimal acid concentration (e.g., 1.0 M HClO₄).

  • Organic Phase Preparation: Prepare a solution of 15-crown-5 in nitrobenzene (e.g., 0.001 M).

  • Extraction: In a separatory funnel, combine equal volumes of the aqueous sample and the organic phase. Shake vigorously for several minutes to facilitate the transfer of the Ba-crown ether complex into the organic phase.

  • Phase Separation: Allow the two phases to separate completely. Drain the aqueous phase (containing impurities).

  • Stripping (Back-Extraction): Add a fresh volume of stripping solution (e.g., 1 M HNO₃) to the separatory funnel containing the organic phase. Shake vigorously to transfer the barium ions back into the new aqueous phase.

  • Collection: Allow the phases to separate and collect the aqueous phase, which now contains the purified barium.

Workflow for Solvent Extraction

G cluster_2 Solvent Extraction Workflow aq_phase Aqueous Sample + Acid extract Combine & Shake (Extraction) aq_phase->extract org_phase Organic Phase (Crown Ether + Solvent) org_phase->extract separate Separate Phases extract->separate strip Strip Organic Phase with Acid separate->strip Organic Phase (Ba-complex) waste1 Aqueous Raffinate (Impurities) separate->waste1 Aqueous Phase separate2 Separate Phases strip->separate2 product Purified Ba in Aqueous Phase separate2->product Aqueous Phase waste2 Used Organic Phase separate2->waste2 Organic Phase

Caption: Workflow for barium purification via solvent extraction.

References

Application Notes and Protocols: Barium-135 in Paleo-oceanography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the field of paleo-oceanography, stable barium (Ba) isotopes have emerged as a powerful proxy for reconstructing past oceanographic conditions, including marine productivity, ocean circulation, and freshwater inputs. While several stable isotopes of barium are utilized for these reconstructions, Barium-135 (¹³⁵Ba) plays a crucial, albeit indirect, role. ¹³⁵Ba is not a direct proxy itself; instead, it is a critical component of the ¹³⁰Ba-¹³⁵Ba double-spike technique used for high-precision mass spectrometry. This technique enables the accurate measurement of other barium isotope ratios, such as δ¹³⁸/¹³⁴Ba, by correcting for instrumental mass fractionation that occurs during analysis. These precise measurements are fundamental to tracing the biogeochemical cycling of barium in past oceans.[1][2][3]

This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development interested in the application of barium isotopes in paleo-oceanographic studies, with a specific focus on the role of ¹³⁵Ba in the analytical workflow.

Core Applications in Paleo-oceanography

The primary applications of high-precision barium isotope measurements, enabled by the use of a ¹³⁵Ba spike, include:

  • Paleoproductivity: The concentration of barite (BaSO₄) in marine sediments is correlated with organic carbon export from the surface ocean.[4] Isotopic analysis of this barite can provide a more nuanced understanding of past marine productivity.[5]

  • Ocean Circulation: Different water masses in the ocean can have distinct barium isotope signatures.[6] By analyzing the δ¹³⁸/¹³⁴Ba of foraminifera or other marine archives, it is possible to reconstruct past changes in ocean circulation patterns.

  • Freshwater Input: Riverine inputs can introduce barium with a distinct isotopic composition into the ocean, allowing for the use of barium isotopes as a tracer for past freshwater fluxes.[7]

  • Hydrothermal Activity: Hydrothermal vents can be a source of barium to the deep ocean, and their isotopic signature can be traced to understand past hydrothermal activity.[7]

Data Presentation

The following tables summarize key quantitative data related to the application of barium isotopes in paleo-oceanography.

Table 1: Typical δ¹³⁸/¹³⁴Ba Values in Different Oceanographic Reservoirs

ReservoirTypical δ¹³⁸/¹³⁴Ba (‰)Reference
Surface Seawater+0.3 to +0.6[8]
Deep Seawater< +0.3[8]
Authigenic Barite (open ocean)~ +0.1[8]
River WaterVariable, generally lighter than seawater[9]
Hydrothermal FluidsVariable, can be heavy[7]

Table 2: Analytical Performance of the ¹³⁰Ba-¹³⁵Ba Double-Spike Method

ParameterValueReference
Long-term Reproducibility (δ¹³⁷/¹³⁴Ba)±0.03‰ (2SD)[1]
Long-term External Reproducibility (δ¹³⁷/¹³⁴Ba)< 0.03‰ (2SD)[2]
Procedural Blank~278 pg[2]
Optimal Double-Spike Proportion~20%[2]

Experimental Protocols

The following section details the key experimental protocols for the analysis of barium isotopes in marine sediments using the ¹³⁰Ba-¹³⁵Ba double-spike method.

Protocol 1: Sequential Extraction of Barium from Marine Carbonates

This protocol is adapted from procedures for separating different geochemical phases of elements from carbonate-rich sediments.[1][10][11]

  • Sample Preparation:

    • Freeze-dry and homogenize the sediment sample.

    • Weigh approximately 100-250 mg of the powdered sample into a centrifuge tube.[12]

  • Leaching Steps:

    • Step 1: Exchangeable Ba: Add a solution of MgCl₂ or NH₄Cl, agitate, and centrifuge to separate the leachate. This step removes loosely bound Ba.

    • Step 2: Carbonate-bound Ba: Add a buffered acetic acid solution (e.g., 1M sodium acetate/acetic acid, pH 5) to the residue from Step 1. This dissolves the carbonate fraction.[10]

    • Step 3: Fe-Mn Oxyhydroxide-bound Ba: To the residue from Step 2, add a reducing agent mixture (e.g., hydroxylamine hydrochloride in acetic acid or a citrate-dithionite solution). This step targets Ba associated with iron and manganese oxides.[12]

    • Step 4: Barite (BaSO₄): The residue from Step 3, containing barite, can be dissolved using a strong acid digestion or an alkaline dissolution method.[13]

    • Step 5: Residual Silicate-bound Ba: The final residue can be digested using a mixture of strong acids (e.g., HF, HNO₃, HClO₄) to determine the Ba content in the silicate fraction.[14]

  • Leachate Collection: After each step, centrifuge the sample and carefully decant the supernatant (leachate) into a clean container for subsequent purification and analysis.

Protocol 2: Barium Purification by Ion-Exchange Chromatography

This protocol is a generalized procedure for isolating Ba from the sample matrix prior to isotopic analysis.[2][13]

  • Spiking:

    • Take an aliquot of the leachate from the desired fraction (Protocol 1).

    • Add a calibrated ¹³⁰Ba-¹³⁵Ba double-spike solution to achieve an optimal spike-to-sample ratio of approximately 1:4 by weight.[2]

    • Equilibrate the sample-spike mixture, for example, by heating on a hotplate.[14]

  • Column Chemistry:

    • Prepare a cation exchange resin column (e.g., AG50W-X8 or similar).

    • Load the equilibrated sample-spike mixture onto the column.

    • Elute matrix elements with dilute acids (e.g., HCl, HNO₃).

    • Elute the purified Ba fraction with a stronger acid solution. The exact acid concentrations and volumes will depend on the specific resin and column size.

  • Sample Preparation for Mass Spectrometry:

    • Evaporate the purified Ba fraction to dryness.

    • Re-dissolve in a small volume of dilute nitric acid to the desired concentration for analysis (e.g., 200 ppb).[2]

Protocol 3: Isotopic Analysis by Double-Spike Thermal Ionization Mass Spectrometry (DS-TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

  • Instrumentation:

    • Use a high-precision thermal ionization mass spectrometer (TIMS) or a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS).

  • Measurement:

    • Introduce the purified and spiked sample into the mass spectrometer.

    • Measure the ion beams of the relevant barium isotopes (e.g., ¹³⁰Ba, ¹³⁴Ba, ¹³⁵Ba, ¹³⁷Ba, ¹³⁸Ba).

  • Data Correction:

    • Use the measured ratios of the double-spike isotopes (¹³⁰Ba and ¹³⁵Ba) to internally correct for instrumental mass fractionation.

    • Calculate the true isotopic ratios of the sample (e.g., ¹³⁸Ba/¹³⁴Ba or ¹³⁷Ba/¹³⁴Ba).

    • Report the results in delta notation (δ¹³⁸/¹³⁴Ba or δ¹³⁷/¹³⁴Ba) relative to a standard reference material (e.g., NIST SRM 3104a).

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Sequential Extraction cluster_analysis Isotopic Analysis SampleCollection Marine Sediment Core Collection Homogenization Freeze-drying & Homogenization SampleCollection->Homogenization Step1 Exchangeable Ba Homogenization->Step1 Step2 Carbonate-bound Ba Step1->Step2 Step3 Fe-Mn Oxide-bound Ba Step2->Step3 Step4 Barite (BaSO4) Step3->Step4 Spiking 130Ba-135Ba Double Spiking Step4->Spiking Purification Ion-Exchange Chromatography Spiking->Purification MassSpec TIMS / MC-ICP-MS Analysis Purification->MassSpec DataProcessing Data Processing & Mass Bias Correction MassSpec->DataProcessing Interpretation Paleo-oceanographic Interpretation DataProcessing->Interpretation Barium_Cycle cluster_inputs Inputs to Ocean cluster_cycling Oceanic Cycling Rivers Riverine Input (Lighter δ138Ba) Ocean Oceanic Barium Reservoir (Surface & Deep) Rivers->Ocean Hydrothermal Hydrothermal Vents (Heavier δ138Ba) Hydrothermal->Ocean BaritePrecip Barite Precipitation (Biological Productivity) Incorporates lighter Ba isotopes Ocean->BaritePrecip Fractionation BariteSinking Sinking Particulate Barite BaritePrecip->BariteSinking Sediment Marine Sediments (Paleo-archive) BariteSinking->Sediment Remineralization Remineralization in Deep Water BariteSinking->Remineralization Dissolution Remineralization->Ocean Release of lighter Ba Double_Spike_Correction cluster_measurement Mass Spectrometer Measurement cluster_knowns Known Values MeasuredRatios Measured Isotope Ratios (Fractionated) Calculation Mathematical Correction Algorithm MeasuredRatios->Calculation SpikeComposition Known 130Ba/135Ba of Spike SpikeComposition->Calculation NaturalRatios Natural Isotopic Abundances NaturalRatios->Calculation TrueRatios True Sample Isotope Ratios (Unfractionated) Calculation->TrueRatios

References

Barium-135 as a Tracer for Fluid-Rock Interaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Barium-135 (and other barium isotopes) as a powerful tracer to investigate fluid-rock interactions. The principles and methodologies described herein are applicable to a wide range of fields, including geology, hydrogeology, environmental science, and materials science, where understanding the movement and reaction of fluids within solid matrices is critical.

Introduction: The Utility of Barium Isotopes

Barium, a fluid-mobile alkaline earth element, possesses seven stable isotopes. The relative abundances of these isotopes, particularly the ratio of heavier to lighter isotopes (commonly expressed as δ¹³⁸/¹³⁴Ba or δ¹³⁷/¹³⁴Ba), can be altered by various geological and chemical processes. This phenomenon, known as isotopic fractionation, makes barium isotopes excellent tracers for delineating the sources of fluids and tracking the extent of their interaction with rock formations.

During fluid-rock interactions, processes such as mineral dissolution and precipitation can lead to significant barium isotope fractionation. For instance, during the precipitation of barite (BaSO₄), a common scale-forming mineral in many geological and industrial settings, the lighter barium isotopes are preferentially incorporated into the solid mineral phase. This leaves the residual fluid enriched in the heavier isotopes. By measuring the barium isotopic composition of fluids and rocks, researchers can gain insights into subsurface processes that are otherwise difficult to observe directly.

Key Applications

  • Unconventional Oil and Gas Reservoirs: Tracing the origin of high barium concentrations and salinity in produced waters from formations like the Marcellus Shale. Differentiating between barium leached from the shale matrix, dissolved from drilling muds, or inherent to the formation water.[1][2]

  • Geothermal Systems: Identifying fluid pathways and the extent of water-rock interaction at depth.

  • Carbon Capture and Storage (CCS): Monitoring the integrity of cap-rock formations and detecting potential leakage of injected CO₂-rich fluids.

  • Ore Genesis: Understanding the role of hydrothermal fluids in the formation of mineral deposits.

  • Subduction Zones: Tracing the movement of fluids released from subducting oceanic plates and their interaction with the overlying mantle wedge.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from experimental and field studies on barium isotope fractionation during fluid-rock interactions.

Table 1: Barium Isotope Fractionation during Barite Precipitation

Experimental SystemTemperature (°C)Δ¹³⁸/¹³⁴Ba (Barite-Solution) (‰)Reference
Homogeneous PrecipitationAmbient-0.20 to -0.70[4]
Heterogeneous Nucleation (on organic film)Ambient-0.09 ± 0.04[4]
Gypsum to Barite Transformation4 - 60-0.28 to -0.35[5]
Barite-Fluid System at EquilibriumAmbient-0.10 ± 0.05[6]
Hydrothermal Vent Fluid MixingAmbient-0.35 ± 0.10[7]

Note: Δ¹³⁸/¹³⁴Ba (‰) = δ¹³⁸/¹³⁴BaBarite - δ¹³⁸/¹³⁴BaSolution. A negative value indicates that the solid phase (barite) is isotopically lighter than the solution it precipitated from.

Table 2: Barium Isotope Composition in Marcellus Shale Fluid-Rock Interaction Studies

Sample TypeBa Concentration (mg/L)δ¹³⁸/¹³⁴Ba (‰)Key FindingReference
Synthetic Fracturing Fluid (Influent)Variable+0.06Initial fluid composition.[1]
Post-Reaction Fluid (Shale-only)Decreasedup to +0.55Barite precipitation enriches the fluid in heavy Ba isotopes.[1]
Core Flood Effluent (12+ days)~10x lower than influentPlateaued at ~+1.3Combination of barite precipitation and release of Ba from shale.[1]
Late-stage Produced Watersup to 14,000High (isotopically heavy)Suggests significant fluid-rock interaction and barite precipitation.[1][2]

Experimental Protocols

The following protocols outline the key steps for the analysis of barium isotopes in fluid and rock samples.

Protocol for Sample Preparation and Digestion

Objective: To dissolve solid samples and prepare all sample types for chemical separation.

Materials:

  • Rock or sediment samples, finely powdered

  • Fluid samples (e.g., produced water, geothermal brine)

  • Trace-metal grade acids (HF, HNO₃, HCl)

  • Savillex® PFA vials

  • Hot plate

Procedure for Rock and Sediment Samples:

  • Accurately weigh approximately 50-100 mg of powdered sample into a clean PFA vial.

  • Add a mixture of concentrated HF and HNO₃ (e.g., 3:1 ratio).

  • Seal the vials and place them on a hotplate at ~120°C for 48-72 hours, or until complete dissolution is achieved.

  • Evaporate the acid mixture to dryness.

  • Add concentrated HNO₃ and evaporate to dryness again to remove any remaining fluorides.

  • Dissolve the final residue in a known volume of dilute HCl (e.g., 2.5 N HCl) in preparation for column chromatography.

Procedure for Fluid Samples:

  • Centrifuge or filter the fluid sample to remove any suspended solids.

  • Acidify the sample to a pH of ~2 with HNO₃ to prevent precipitation of metal hydroxides.

  • For saline fluids, an initial dilution may be necessary.

  • An aliquot of the fluid is then taken for direct loading onto the ion-exchange column or after an appropriate dilution with the column loading acid (e.g., 2.5 N HCl).

Protocol for Barium Separation by Cation Exchange Chromatography

Objective: To isolate barium from the sample matrix to avoid isobaric and matrix-related interferences during mass spectrometric analysis.[8][9][10]

Materials:

  • Cation exchange resin (e.g., Bio-Rad AG50W-X8 or X12, 200-400 mesh)

  • Polypropylene chromatography columns

  • 2.5 N HCl

  • 2.0 N HNO₃

Procedure:

  • Prepare the chromatography columns by loading them with a slurry of the cation exchange resin.

  • Thoroughly clean and condition the resin with multiple column volumes of 6 N HCl, followed by ultrapure water, and finally equilibrate with 2.5 N HCl.

  • Add a Ba-¹³⁵Ba double spike to the sample solution to correct for instrumental mass bias and any fractionation that occurs during the chemical separation process.

  • Load the dissolved sample onto the equilibrated column.

  • Elute the major matrix elements (e.g., Na, K, Ca, Mg) with a specific volume of 2.5 N HCl (e.g., 20 mL). The exact volume should be pre-calibrated for the specific column and resin batch.

  • Elute the barium fraction with a specific volume of 2.0 N HNO₃ (e.g., 12 mL).

  • Collect the Ba fraction in a clean PFA vial.

  • Evaporate the collected fraction to dryness. The purified Ba is then redissolved in dilute HNO₃ (e.g., 2%) for analysis.

Protocol for Isotopic Analysis by MC-ICP-MS

Objective: To precisely measure the isotopic ratios of barium in the purified sample.

Instrumentation:

  • Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS)

  • Sample introduction system (e.g., desolvating nebulizer)

Procedure:

  • Introduce the purified sample solution into the MC-ICP-MS.

  • Measure the ion beams of the barium isotopes of interest (e.g., ¹³⁴Ba, ¹³⁵Ba, ¹³⁶Ba, ¹³⁷Ba, ¹³⁸Ba) simultaneously in Faraday cups.

  • Monitor for potential isobaric interferences from Xe, La, and Ce on their respective masses. The chromatographic separation should minimize these.

  • Correct for instrumental mass fractionation using the added ¹³⁵Ba double spike.

  • Barium isotope ratios are typically reported in delta (δ) notation in parts per thousand (‰) relative to a standard reference material (e.g., NIST SRM 3104a). The notation is calculated as follows: δ¹³⁸/¹³⁴Ba = [ (¹³⁸Ba/¹³⁴Ba)sample / (¹³⁸Ba/¹³⁴Ba)standard - 1 ] * 1000

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_sep Chemical Separation cluster_analysis Isotopic Analysis Sample Fluid or Rock Sample Digestion Digestion (for solids) or Acidification (for fluids) Sample->Digestion Spiking Addition of Ba-135 Double Spike Digestion->Spiking Column Cation Exchange Chromatography Spiking->Column Elution Elution of Matrix Column->Elution Collection Collection of Purified Ba Fraction Elution->Collection MCICPMS MC-ICP-MS Analysis Collection->MCICPMS Data Data Processing and δ¹³⁸/¹³⁴Ba Calculation MCICPMS->Data

Caption: Workflow for Barium Isotope Analysis.

Fluid_Rock_Interaction cluster_inputs Inputs to Reservoir cluster_process Fluid-Rock Interaction cluster_outputs Outputs from Reservoir FracFluid Fracturing Fluid (Low Ba, Initial δ¹³⁸/¹³⁴Ba) Interaction Interaction at Reservoir Conditions (High T, P) FracFluid->Interaction Shale Shale Formation (Contains leachable Ba with a specific δ¹³⁸/¹³⁴Ba) Shale->Interaction Dissolution Dissolution/Leaching of Ba from Shale Interaction->Dissolution Precipitation Precipitation of Barite (BaSO₄) (Preferential uptake of light Ba isotopes) Interaction->Precipitation ProducedWater Produced Water (High Ba, High δ¹³⁸/¹³⁴Ba) Dissolution->ProducedWater Precipitation->ProducedWater BariteScale Barite Scale (Low δ¹³⁸/¹³⁴Ba) Precipitation->BariteScale

Caption: Ba Isotope Fractionation in Unconventional Reservoirs.

Barium_Sources_Pathway cluster_sources Potential Barium Sources cluster_mixing Mixing & Reaction cluster_fractionation Isotopic Fractionation cluster_final Final Composition S1 Formation Water (δ¹³⁸/¹³⁴Ba_initial) Mix Mixing and Fluid-Rock Interaction S1->Mix S2 Shale Matrix (δ¹³⁸/¹³⁴Ba_shale) S2->Mix S3 Drilling Muds (δ¹³⁸/¹³⁴Ba_mud) S3->Mix Frac Barite Precipitation (Δ¹³⁸/¹³⁴Ba < 0) Mix->Frac Final Produced Water (δ¹³⁸/¹³⁴Ba_final) Frac->Final

Caption: Logical Pathway of Barium Isotope Composition.

References

Application Notes and Protocols for the Ultrasensitive Detection of Barium-135 using Resonance Ionization Spectroscopy (RIS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resonance Ionization Spectroscopy (RIS) is a highly sensitive and selective analytical technique used for the detection of trace amounts of specific elements and their isotopes.[1] This method utilizes the unique atomic energy level structure of an element to achieve exceptional selectivity, making it a powerful tool for applications where unambiguous isotopic identification is critical. This document provides a detailed overview of the principles of RIS and its application to the detection of Barium-135 (¹³⁵Ba), a stable isotope of barium. Barium and its compounds have various industrial applications; however, soluble barium compounds are toxic, necessitating sensitive detection methods.[2] In the context of pharmaceutical development, precise isotopic analysis can be valuable for tracer studies, impurity analysis, and understanding the metabolic pathways of barium-containing compounds.

Principle of Resonance Ionization Spectroscopy

RIS is a multi-photon absorption process where two or more photons are used to excite and subsequently ionize a target atom. The process is highly element- and isotope-selective because only atoms with electron energy levels that are in resonance with the energy of the incident laser photons will be efficiently excited and ionized.[1] The selectivity of RIS can be further enhanced by coupling it with mass spectrometry, a technique known as Resonance Ionization Mass Spectrometry (RIMS), which separates the photo-ionized atoms based on their mass-to-charge ratio. This combination provides extremely high isobaric suppression, allowing for the detection of rare isotopes in the presence of abundant isobars.[1]

For ¹³⁵Ba, which has a nuclear spin of 3/2, the atomic energy levels are split into multiple hyperfine sublevels.[3][4] By precisely tuning the laser wavelengths to match the specific hyperfine transitions of ¹³⁵Ba, it is possible to selectively excite and ionize this isotope while minimizing the ionization of other barium isotopes.

Application in this compound Detection

The ultrasensitive and selective nature of RIS makes it an ideal technique for the detection of ¹³⁵Ba in various matrices. Potential applications in pharmaceutical and life sciences include:

  • Non-Radioactive Tracer Studies: ¹³⁵Ba can serve as a stable, non-radioactive tracer in metabolic and toxicological studies. RIS allows for the precise quantification of ¹³⁵Ba in biological samples, providing insights into the absorption, distribution, metabolism, and excretion of barium-containing compounds.

  • Impurity Analysis: For pharmaceutical products where barium might be present as an impurity, RIS can provide highly accurate and sensitive quantification, ensuring product safety and compliance with regulatory standards.

  • Biomonitoring: RIS can be used for the development of biomonitoring equivalents for barium in biological fluids like urine and plasma, aiding in the interpretation of human exposure data.[5]

Experimental Protocols

The following protocols describe a general methodology for the detection of ¹³⁵Ba using RIS coupled with a Time-of-Flight Mass Spectrometer (TOF-MS).

Sample Preparation and Atomization

The first step is to introduce the sample into the vacuum system and create a free atomic cloud of barium.

  • For solid samples (e.g., biological tissues, pharmaceutical ingredients):

    • Samples are chemically processed to extract and purify the barium fraction.

    • The purified barium salt (e.g., BaCO₃ or Ba(NO₃)₂) is deposited onto a metallic filament (e.g., Rhenium).

    • The filament is resistively heated in the vacuum chamber of the mass spectrometer to produce a neutral atomic beam of barium.

  • Alternative method: Laser Ablation:

    • A pulsed laser (e.g., Nd:YAG at 532 nm) is focused onto the surface of the solid sample.[4][6]

    • The laser ablation process desorbs and neutralizes the sample material, creating a plume of atoms that expands into the interaction region.

Resonance Ionization Scheme for this compound

A multi-step laser excitation and ionization scheme is employed to selectively ionize ¹³⁵Ba. The choice of a specific scheme depends on the available laser systems and the required selectivity. One possible scheme involves a two-photon process:

  • First Excitation Step: A tunable laser is precisely tuned to a specific hyperfine transition of ¹³⁵Ba. A common first step for barium is the 6s² ¹S₀ → 6s6p ¹P₁ transition at approximately 553.7 nm. Due to the isotope shift and hyperfine splitting, the exact wavelength for ¹³⁵Ba will differ slightly from the other barium isotopes.

  • Second Ionization Step: A second, more powerful laser provides the energy to promote the excited barium atom to the ionization continuum. The wavelength of this laser should be short enough to exceed the ionization potential from the excited state. A laser with a wavelength shorter than approximately 418 nm is suitable for this step.

The precise laser frequencies for the hyperfine components of the ¹³⁵Ba transitions need to be determined through high-resolution spectroscopy.[7][8]

Mass Spectrometry and Detection
  • The laser beams are directed into the vacuum chamber and intersect the atomic beam at a right angle to minimize Doppler broadening.

  • The selectively generated ¹³⁵Ba ions are then accelerated by an electric field into the flight tube of a TOF-MS.

  • The ions travel down the flight tube and are separated based on their mass-to-charge ratio.

  • An ion detector at the end of the flight tube records the arrival time of the ions, which is proportional to the square root of their mass. This allows for the unambiguous identification and quantification of ¹³⁵Ba.

Data Presentation

ParameterTypical ValueReference
Ionization Efficiency > 10%General RIS performance
Detection Limit 10⁴ - 10⁶ atoms[1],[9]
Isotopic Selectivity > 10⁹[1]

Mandatory Visualizations

Signaling Pathway for Resonance Ionization of this compound

G Resonance Ionization Scheme for ¹³⁵Ba Ground State (¹³⁵Ba) Ground State (¹³⁵Ba) Excited State Excited State Ground State (¹³⁵Ba)->Excited State Photon 1 (λ₁) Ionization Continuum (¹³⁵Ba⁺ + e⁻) Ionization Continuum (¹³⁵Ba⁺ + e⁻) Excited State->Ionization Continuum (¹³⁵Ba⁺ + e⁻) Photon 2 (λ₂)

Caption: A simplified energy level diagram showing the two-photon resonance ionization process for this compound.

Experimental Workflow for RIS of this compound

G Experimental Workflow for ¹³⁵Ba RIS cluster_0 Sample Preparation & Atomization cluster_1 Laser System cluster_2 Mass Spectrometry & Detection Sample Introduction Sample Introduction Atomization (Heating/Ablation) Atomization (Heating/Ablation) Sample Introduction->Atomization (Heating/Ablation) Atomic Beam Generation Atomic Beam Generation Atomization (Heating/Ablation)->Atomic Beam Generation Interaction Region Interaction Region Atomic Beam Generation->Interaction Region Tunable Laser 1 (λ₁) Tunable Laser 1 (λ₁) Tunable Laser 1 (λ₁)->Interaction Region Ion Extraction & Acceleration Ion Extraction & Acceleration Interaction Region->Ion Extraction & Acceleration Ionization Laser 2 (λ₂) Ionization Laser 2 (λ₂) Ionization Laser 2 (λ₂)->Interaction Region Time-of-Flight Mass Analyzer Time-of-Flight Mass Analyzer Ion Extraction & Acceleration->Time-of-Flight Mass Analyzer Ion Detector Ion Detector Time-of-Flight Mass Analyzer->Ion Detector Data Acquisition Data Acquisition Ion Detector->Data Acquisition

Caption: A flowchart illustrating the major steps in the Resonance Ionization Spectroscopy of this compound.

References

Application Notes and Protocols for Single-Column Ion Exchange Chromatography in Barium Separation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the separation of barium using single-column ion exchange chromatography. This technique is a robust and selective method for isolating barium from various matrices, which is critical in environmental analysis, geological studies, and quality control in the pharmaceutical industry.

Introduction to Barium Separation by Ion Exchange Chromatography

Ion exchange chromatography is a powerful technique for separating ionic species. In the context of barium separation, a cation exchange resin is typically employed. The stationary phase, the resin, consists of a solid support with negatively charged functional groups. When a sample containing barium ions (Ba²⁺) is introduced, the barium ions bind to the resin, displacing more weakly bound cations. By carefully selecting the eluent (mobile phase), it is possible to selectively wash other, less strongly bound ions from the column, and then elute the purified barium. This method is highly effective for separating barium from elements with similar chemical properties, such as strontium and radium, and for isolating it from complex sample matrices.

Quantitative Data Summary

The following tables summarize key quantitative parameters for barium separation using single-column ion exchange chromatography, compiled from various studies.

Table 1: Cation Exchange Resins and General Conditions

Resin TypeFunctional GroupMesh SizeFormManufacturer/Supplier
AmberLite™ HPR1100 NaStrong Acid Cation-Na⁺DuPont
AmberLite™ IRC83 HWeak Acid Cation-H⁺DuPont
Dowex 50W-X8Strong Acid Cation200-400H⁺BioRad

Table 2: Elution Parameters for Barium Separation

EluentConcentrationpHTemperature (°C)ApplicationReference
Hydrochloric Acid (HCl)2.5 N-AmbientSeparation from major matrix elements[1][2]
Nitric Acid (HNO₃)2.0 N-AmbientElution of Barium[1][2]
Nitric Acid (HNO₃)8 M-AmbientElution of Barium from resin[3]
Ammonium Chloride (NH₄Cl)0.6 M-AmbientElution of major cations (Na⁺, K⁺, Mg²⁺, Ca²⁺)[3]
Ammonium Lactate1.5 M780Separation of alkaline earth metals[4]
Ammonium Citrate0.32 M5.6AmbientSeparation of Radium and Barium[5][6]

Table 3: Performance Metrics

ParameterValueConditionsReference
Barium Recovery>99%Elution with 8 M nitric acid[3]
Relative Standard Deviation<5%Graphite-furnace AAS determination[3]

Experimental Protocols

Protocol 1: Barium Separation from Complex Matrices (Geological and Hydrologic Samples)

This protocol is adapted from a method for separating barium from materials with complex matrices for isotopic analysis.[1][2]

Materials:

  • Cation exchange resin (e.g., Dowex 50W-X8)

  • Chromatography columns

  • 2.5 N Hydrochloric Acid (HCl)

  • 2.0 N Nitric Acid (HNO₃)

  • Milli-Q water

Procedure:

  • Resin Preparation:

    • Wash the cation exchange resin with 7.5 M HCl.

    • Rinse with Milli-Q water until the pH is between 5 and 6.

  • Column Packing:

    • Prepare a slurry of the cleaned resin in Milli-Q water.

    • Pour the slurry into the chromatography column to the desired bed height.

    • Allow the resin to settle and the water to drain.

  • Column Equilibration:

    • Equilibrate the packed column by passing 4.5 mL of 2.5 N HCl through it.

  • Sample Loading:

    • Dissolve the sample in 0.5 mL of 2.5 N HCl.

    • Load the dissolved sample onto the column.

  • Washing (Matrix Removal):

    • Elute the column with 2.5 N HCl to remove major matrix elements. The exact volume will depend on the column size and sample matrix and should be determined experimentally.

  • Barium Elution:

    • Elute the bound barium from the column using 2.0 N HNO₃. Collect the eluate containing the purified barium.

Protocol 2: Barium Separation from Aqueous Solutions (e.g., Seawater)

This protocol is based on a method for the determination of barium in seawater.[3]

Materials:

  • Dowex 50W-X8 resin (200-400 mesh, H⁺-form)

  • Chromatography columns

  • 7.5 M Hydrochloric Acid (HCl)

  • 30% Ammonia solution

  • 0.6 M Ammonium Chloride (NH₄Cl)

  • 1.0 M Ammonium Chloride (NH₄Cl)

  • 8 M Nitric Acid (HNO₃)

  • Milli-Q water

Procedure:

  • Resin Conditioning:

    • Wash the resin with 7.5 M HCl.

    • Rinse with Milli-Q water until the pH is 5-6.

    • Convert the resin to the ammonium form by treating it with 30% ammonia solution.

    • Rinse again with Milli-Q water to a pH of 5-6.

    • Dry the resin at 60°C.

  • Column Packing and Equilibration:

    • Pack the conditioned resin into a column.

    • Equilibrate the column with Milli-Q water.

  • Sample Loading:

    • Apply the aqueous sample (e.g., seawater) to the column.

  • Washing (Matrix Cation Removal):

    • Elute the column with 250 mL of 0.6 M NH₄Cl to remove major cations like Na⁺, K⁺, Mg²⁺, and most of the Ca²⁺.

    • Wash with 20 mL of 1.0 M NH₄Cl to remove any remaining Ca²⁺.

  • Barium Elution:

    • Elute the barium from the column with 8 M HNO₃. Collect the eluate for analysis.

Diagrams

experimental_workflow cluster_prep Preparation cluster_process Chromatography Process cluster_analysis Analysis resin_prep Resin Preparation & Conditioning col_pack Column Packing resin_prep->col_pack col_equil Column Equilibration col_pack->col_equil sample_load Sample Loading col_equil->sample_load wash Washing (Matrix Removal) sample_load->wash elution Barium Elution wash->elution collection Fraction Collection elution->collection analysis Barium Analysis (e.g., AAS, ICP-MS) collection->analysis

Caption: Experimental workflow for barium separation by ion exchange chromatography.

Applications in Drug Development

While direct applications in active pharmaceutical ingredient (API) synthesis are less common, single-column ion exchange chromatography for barium separation is relevant in the following areas of drug development:

  • Quality Control of Excipients: Barium sulfate is used as a contrast agent. Ion exchange chromatography can be used to quantify barium and ensure the absence of interfering ionic impurities in the raw material.

  • Impurity Profiling: In the manufacturing of certain pharmaceuticals, barium may be present as a trace impurity from catalysts or raw materials. This method can be employed to isolate and quantify such impurities to ensure they are within acceptable limits.

  • Water for Pharmaceutical Use (WPU): Ion exchange is a fundamental technique for water purification. Monitoring and controlling the levels of ions like barium in WPU is crucial, and this chromatographic method can be used for qualification and validation of the purification process.[7][8]

The versatility and robustness of single-column ion exchange chromatography make it an invaluable tool for the selective separation and quantification of barium in a wide range of applications, from environmental monitoring to ensuring the quality and safety of pharmaceutical products.[9][10]

References

Application Notes: Barium Isotope Analysis in Environmental and Geological Research

Author: BenchChem Technical Support Team. Date: November 2025

Barium (Ba) stable isotope analysis has emerged as a powerful tool for tracing a variety of processes in environmental and geological systems.[1] The isotopic composition of barium, typically expressed as δ¹³⁸/¹³⁴Ba or δ¹³⁷/¹³⁴Ba, varies depending on its source and the biogeochemical processes it undergoes. This makes it an effective tracer for understanding oceanic biogeochemical cycling, water-rock interactions, and the fate of contaminants.[1][2]

The core analytical technique for high-precision barium isotope measurements is Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[3][4] However, accurate analysis is contingent upon the effective separation of barium from the sample matrix to eliminate isobaric interferences from elements like Lanthanum (La) and Cerium (Ce), as well as matrix-induced effects.[1][5][6] Cation exchange chromatography is the most common and effective method for this purification step.[7] The use of a calibrated double isotope spike (e.g., ¹³⁷Ba–¹³⁵Ba) is highly recommended to correct for mass fractionation that occurs during both the chemical separation and the mass spectrometry analysis, ensuring the highest precision and accuracy.[1][4][6]

Key Applications:

  • Environmental Monitoring: Tracing the source and transport of barium associated with industrial activities, such as drilling muds and produced waters from hydraulic fracturing.[1]

  • Oceanography: Investigating the marine barium cycle, which is closely linked to the carbon cycle, and using Ba isotopes as a proxy for paleo-export production and ocean alkalinity.[5][8]

  • Hydrology: Identifying the sources of solutes in riverine and groundwater systems and understanding water-rock interactions.[1]

  • Geology: Studying the formation and diagenesis of sediments and the origins of barium-bearing minerals like barite.[1][5]

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and analysis of geological and environmental samples for barium isotope composition.

Protocol 1: Sample Preparation and Digestion

1.1: Geological Materials (Silicate and Carbonate Rocks) This protocol is adapted for solid samples where barium is incorporated within a mineral matrix.

  • Decontamination and Pulverization: Clean rock chips by sonicating in alcohol and 2M HCl to remove surface contaminants.[9] After cleaning, pulverize the chips to a fine, homogeneous powder (< 200 mesh) using an agate mill.

  • Acid Digestion: Accurately weigh an appropriate amount of powdered sample into a clean Teflon vial. For most silicate rocks, a mixture of concentrated hydrofluoric (HF) and nitric acid (HNO₃) is used for complete dissolution. Carbonate samples can typically be dissolved in dilute HCl.

  • Evaporation and Reconstitution: After digestion, evaporate the sample to dryness on a hotplate at approximately 90°C. To ensure all fluorides are removed (which can interfere with subsequent steps), add concentrated HNO₃ and evaporate to dryness again. Repeat this step.

  • Final Dissolution: Dissolve the final dried residue in 2.5 N hydrochloric acid (HCl) to prepare it for ion exchange chromatography.[10] The sample should be sonicated for at least 30 minutes to ensure complete dissolution.[10]

1.2: Aqueous Samples (Seawater, River Water, Brines) This protocol is for water samples, particularly those with low barium concentrations like seawater, which require a pre-concentration step.[1]

  • Sample Spiking: Take an aliquot of the water sample containing approximately 2 µg of Ba. Add a calibrated ¹³⁷Ba–¹³⁵Ba double spike to the aliquot. This corrects for any isotopic fractionation during the subsequent processing steps.[1]

  • Co-precipitation: For low-concentration samples like seawater, barium must be concentrated. This is achieved by scavenging Ba from the solution through the precipitation of calcium carbonate. Add a Ba-purified 1 M Na₂CO₃ solution to the sample. This will induce the precipitation of CaCO₃, which quantitatively removes Ba from the solution.[1]

  • Separation and Dissolution: Centrifuge the sample to separate the carbonate precipitate from the supernatant. Decant the supernatant.

  • Re-dissolution: Dissolve the precipitate containing the sample's barium in 2.5 N HCl. The sample is now ready for the barium separation procedure.

Protocol 2: Barium Separation via Single-Column Cation Exchange Chromatography

This single-column method is effective for a wide range of sample matrices, including silicate rocks, carbonates, and high total dissolved solid (TDS) fluids.[1][2][11] It uses a two-reagent elution sequence to separate matrix elements and isobaric interferences from barium.

  • Column Preparation: Use readily available polypropylene disposable columns packed with AG-50W cation exchange resin (200-400 mesh).[10] Pre-clean the resin and column extensively with dilute acids and high-purity water.

  • Sample Loading: Load the dissolved sample (in 2.5 N HCl) onto the top of the prepared resin bed.

  • Matrix Elution: Add 2.5 N HCl to the column. This step elutes the major matrix elements (e.g., Na, Mg, Ca, Fe) while barium and rare earth elements (REEs) are retained on the resin.[1][10]

  • Barium Elution and Collection: After the matrix elements have been washed from the column, add 2.0 N nitric acid (HNO₃) to elute the barium.[1][10] This reagent effectively separates Ba from potential REE interferences like La and Ce.[1] Collect the Ba fraction in a clean Teflon vial.

  • Final Preparation: Evaporate the collected Ba fraction to dryness. Re-dissolve the sample in a small volume of dilute HNO₃ (e.g., 2%) for analysis by MC-ICP-MS.[7]

Protocol 3: Isotopic Measurement by MC-ICP-MS
  • Instrumentation: Introduce the purified sample into the MC-ICP-MS, typically using a desolvating nebulizer system (e.g., ESI Apex®) to enhance signal intensity.[1]

  • Mass Detection: Measure barium isotopes (¹³⁴Ba, ¹³⁵Ba, ¹³⁶Ba, ¹³⁷Ba, ¹³⁸Ba) simultaneously using Faraday cups.[1] Concurrently, monitor for potential interferences by measuring ¹³¹Xe, ¹³⁹La, and ¹⁴⁰Ce on additional detectors.[1] Xenon interference can arise from the argon gas used in the plasma.[1]

  • Data Correction: Use the measurements of the double spike isotopes (e.g., ¹³⁷Ba and ¹³⁵Ba) to correct for instrumental mass fractionation using an exponential law.[1] This correction is applied iteratively to the sample data.[1]

  • Reporting: Barium isotope ratios are reported in delta (δ) notation in per mil (‰) relative to a certified reference material, such as NIST SRM 3104a.[4][12]

Data Presentation

The following table summarizes the barium isotopic compositions of several widely used geological reference materials, allowing for inter-laboratory comparison and data validation.

Reference MaterialMaterial Typeδ¹³⁷/¹³⁴Ba (‰)δ¹³⁸/¹³⁴Ba (‰)
BCR-2Basalt0.050 ± 0.039[12]0.06 ± 0.05[4]
BHVO-2Basalt0.047 ± 0.028[12]0.06 ± 0.04[4]
AGV-2Andesite-0.06 ± 0.05[4]
AGV-1Andesite0.047 ± 0.040[12]-
RGM-2Rhyolite-0.19 ± 0.04[4]
GSP-2Granodiorite0.013 ± 0.046[12]0.02 ± 0.05[4]
G-2Granite-0.07 ± 0.05[4]

Note: δ¹³⁸/¹³⁴Ba values can be approximated from δ¹³⁷/¹³⁴Ba using the exponential mass-dependent fractionation law (δ¹³⁸/¹³⁴Ba ≈ 1.33 × δ¹³⁷/¹³⁴Ba).[6]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Sample Collection (Rock, Water, etc.) Prep 2. Physical/Chemical Prep (Crushing / Pre-concentration) Sample->Prep Spike 3. Double Spike Addition Prep->Spike Dissolve 4. Dissolution Spike->Dissolve IEX 5. Ion Exchange Chromatography Dissolve->IEX MCICPMS 6. MC-ICP-MS Analysis IEX->MCICPMS Data 7. Data Reduction & Mass Bias Correction MCICPMS->Data Report 8. Final δ¹³⁸/¹³⁴Ba Results Data->Report

Caption: Overall workflow for barium isotope analysis.

G start Start: Column Equilibration load 1. Load Sample in 2.5 N HCl start->load elute_matrix 2. Elute Matrix Elements with 2.5 N HCl load->elute_matrix waste1 Discard elute_matrix->waste1 Matrix Eluate elute_ba 3. Elute Barium with 2.0 N HNO₃ elute_matrix->elute_ba collect Collect Ba Fraction elute_ba->collect Barium Eluate prep_analysis 4. Evaporate & Reconstitute for MC-ICP-MS collect->prep_analysis end End: Ready for Analysis prep_analysis->end

Caption: Single-column Ba separation protocol.

References

Troubleshooting & Optimization

Mitigating matrix effects during Barium-135 analysis by MC-ICP-MS.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for mitigating matrix effects during Barium-135 analysis by Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common interferences encountered during Ba-135 analysis by MC-ICP-MS?

A1: The primary interferences affecting Ba-135 analysis are isobaric and polyatomic in nature.

  • Isobaric Interferences: These occur when isotopes of other elements have the same nominal mass as the Barium isotope of interest. For the full suite of Barium isotopes, common isobaric interferences include Xenon (¹³⁴Xe on ¹³⁴Ba and ¹³⁶Xe on ¹³⁶Ba), Lanthanum (¹³⁸La on ¹³⁸Ba), and Cerium (¹³⁶Ce on ¹³⁶Ba and ¹³⁸Ce on ¹³⁸Ba)[1][2]. While ¹³⁵Ba itself does not have a direct stable isobaric overlap, the presence of these other interferences on neighboring Ba isotopes is critical for accurate mass bias correction.

  • Polyatomic Interferences: These are molecular ions formed in the plasma from the sample matrix, acids, or the plasma gas itself. A potential, though less commonly cited, polyatomic interference for ¹³⁵Ba could be from oxides of lighter elements, for example, ¹¹⁹Sn¹⁶O⁺. More significantly, the formation of oxides like BaO⁺ can impact the analysis of other elements, such as Europium (¹⁵¹Eu and ¹⁵³Eu), if present in the same sample[3][4]. The reduction of all oxide species is generally beneficial for stable and accurate analyses.

Q2: How can I remove isobaric interferences from Lanthanum (La) and Cerium (Ce)?

A2: There are two primary strategies to mitigate isobaric interferences from La and Ce:

  • Chemical Separation: The most robust method is to separate Barium from La and Ce before analysis using cation exchange chromatography[2][5][6]. This involves dissolving the sample and passing it through a column with a resin (e.g., AG50W-X12) that selectively retains and then releases different elements based on the acid solution used for elution[5][6].

  • Instrumental Techniques: A novel technique involves operating the ICP at a lower power setting. This condition selectively converts La⁺ and Ce⁺ ions to their oxide forms (LaO⁺ and CeO⁺) much more efficiently than Ba⁺ to BaO⁺. This shifts the interfering species away from the Barium mass range, effectively removing the interference in-situ[1].

Q3: What is the purpose of a desolvating nebulizer system in Barium analysis?

A3: A desolvating nebulizer system, such as an Aridus or Apex, removes the solvent (typically water and nitric acid) from the sample aerosol before it enters the plasma[3][7]. This has two main benefits for Barium analysis:

  • Reduces Polyatomic Interferences: By removing water, the formation of oxide and hydride species in the plasma is significantly reduced. For instance, the formation of BaO⁺, which could interfere with other elements, is minimized[3].

  • Enhances Sensitivity: The removal of the solvent load from the plasma results in more efficient ionization of the analyte. Desolvating systems can enhance the signal by a factor of 4 or more, which is particularly useful when analyzing samples with low Barium concentrations[8].

Q4: Can collision/reaction cell (CRC) technology help in Barium analysis?

A4: Yes, collision/reaction cell technology can be a powerful tool. A CRC is placed before the mass analyzer and is filled with a gas (e.g., Helium, Hydrogen, Oxygen)[9][10].

  • Collision Mode (with an inert gas like He): This mode is effective at reducing polyatomic interferences. The larger polyatomic ions collide more frequently with the cell gas than the smaller monatomic Ba⁺ ions. This causes them to lose more energy, allowing them to be filtered out before they reach the mass analyzer[10][11].

  • Reaction Mode (with a reactive gas like O₂): This mode can be used to resolve isobaric interferences by reacting either the analyte or the interfering element to form a new species at a different mass. For example, in the analysis of Europium isotopes, which are interfered by Ba, oxygen has been used to react with Ba⁺ to form BaO⁺, shifting it away from the Eu masses. A similar principle could be applied if an isobaric interference on Ba was reactive with a specific cell gas.

Q5: What is a double spike and why is it used for Barium isotope measurements?

A5: A double spike is a solution containing two enriched isotopes of the element of interest, for example, ¹³⁰Ba and ¹³⁵Ba. This spike is added to the sample before any chemical processing[12][13]. Its purpose is to correct for any mass fractionation (a bias in the measurement of isotopes based on their mass) that occurs during both the chemical separation and the MC-ICP-MS analysis. This is a critical step for achieving the highest precision and accuracy in isotope ratio measurements[13].

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inaccurate Ba isotope ratios, particularly for ¹³⁶Ba and ¹³⁸Ba. Isobaric interference from Cerium (¹³⁶Ce, ¹³⁸Ce) and Lanthanum (¹³⁸La).1. Implement a chemical separation procedure using cation exchange resin to remove Ce and La prior to analysis[2]. 2. Alternatively, operate the MC-ICP-MS under "low-power" conditions to selectively form CeO⁺ and LaO⁺, shifting the interference away from Ba masses[1].
Poor signal intensity or sensitivity for Ba-135. 1. High levels of matrix elements suppressing the Ba signal[14]. 2. Inefficient sample introduction and ionization due to solvent loading.1. Dilute the sample to reduce the total dissolved solids (TDS) concentration[9]. 2. Use a desolvating nebulizer system (e.g., Aridus) to remove the solvent and enhance sensitivity[3][8]. 3. Optimize ICP-MS instrumental parameters such as nebulizer gas flow rate and plasma power[9].
Unstable signal and poor precision. 1. Matrix effects from high concentrations of other elements[14]. 2. Mismatch between the matrix of the samples and the calibration standards[15]. 3. Fluctuations in plasma conditions.1. Use an internal standard to correct for signal drift, although this is less common for high-precision isotope ratio work[16]. 2. Employ matrix-matched standards, where the standards are prepared in a solution that mimics the composition of the sample matrix[9][15]. 3. Use a sample-standard bracketing approach with a well-characterized standard like SRM3104a[6].
Elevated background at Ba masses. 1. Memory effects from previous high-concentration samples. 2. Isobaric interference from Xenon (Xe) present in the Argon gas supply, affecting ¹³⁴Ba and ¹³⁶Ba[17].1. Implement a rigorous washout procedure between samples using a dilute acid solution until the Ba signal returns to baseline[17]. 2. Perform an on-peak background correction by analyzing a blank acid solution. For Xe, monitor an interference-free Xe isotope (e.g., ¹³¹Xe or ¹²⁹Xe) and apply a correction factor based on natural Xe isotopic abundances[17].

Quantitative Data Summary

The following tables summarize the effectiveness of various mitigation strategies based on data from published studies.

Table 1: Performance of Desolvating Nebulizer Systems

ParameterConventional NebulizerDesolvating Nebulizer (Aridus)Reference
Sensitivity Baseline~4x enhancement[8]
Oxide Ratio (CeO⁺/Ce⁺) Can be significant< 0.05%[3]

Table 2: Precision of Barium Isotope Analysis with Mitigation Strategies

MethodAchieved Precision (2SD)Reference MaterialReference
Sample-Standard Bracketing & Chemical Separationδ¹³⁷/¹³⁴Ba = -0.005 ± 0.047‰Synthetic Solution[5][6]
Double Spike & Chemical SeparationExternal precision ≤ ±0.04‰ for δ¹³⁸BaIn-house solutions[5]
Double Spike & Chemical SeparationReproducibility better than ± 0.03‰ for δ¹³⁷/¹³⁴BaN/A[13]

Experimental Protocols

Protocol 1: Barium Separation using Cation Exchange Chromatography

This protocol is a generalized procedure based on methods described for separating Ba from geological and other complex matrices[2][5][6].

  • Sample Dissolution: Dissolve approximately 0.1 g of the powdered sample in a mixture of concentrated HF, HNO₃, and HCl. Evaporate to dryness and re-dissolve in HCl.

  • Column Preparation: Use a column packed with AG50W-X12 (200-400 mesh) cation exchange resin. Pre-clean and condition the resin with appropriate acids.

  • Sample Loading: Load the re-dissolved sample solution (containing ~2 µg of Ba) onto the column[5].

  • Matrix Elution: Elute the bulk of the matrix elements using hydrochloric acid (e.g., 2.5 M HCl or 3.0 M HCl)[2]. The exact volume will depend on the column size and matrix composition and should be calibrated.

  • Barium Elution: Elute the purified Barium fraction using nitric acid (e.g., 1.5 M HNO₃ or 4.0 M HNO₃)[2].

  • Final Preparation: Evaporate the collected Ba fraction to dryness and re-dissolve in dilute (e.g., 2%) nitric acid to the desired concentration for MC-ICP-MS analysis.

Protocol 2: On-Peak Background Correction for Xenon Interference

This protocol is essential for correcting isobaric interferences from Xe present in the Ar plasma gas[17].

  • Cup Configuration: Set up the MC-ICP-MS detector array to simultaneously measure the Barium isotopes of interest (e.g., ¹³⁴Ba, ¹³⁵Ba, ¹³⁶Ba, ¹³⁷Ba) and an interference-free Xenon isotope (e.g., ¹³¹Xe)[17].

  • Blank Measurement: Before analyzing samples, introduce a blank solution (typically 2% HNO₃) into the instrument for a sufficient time (e.g., 2 minutes) to establish a stable on-peak background signal for all measured masses, including ¹³¹Xe[17].

  • Correction Calculation:

    • Measure the intensity of the ¹³¹Xe signal in the blank.

    • Using the known natural isotopic abundance of Xenon, calculate the expected signal intensity for ¹³⁴Xe and ¹³⁶Xe.

    • Subtract the calculated ¹³⁴Xe and ¹³⁶Xe signals from the total measured signals at m/z 134 and 136, respectively, during subsequent sample analyses. This correction should be applied on a cycle-by-cycle basis to account for any instability in the Xe signal[17].

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MC-ICP-MS Analysis cluster_data Data Processing Sample Sample Digestion (HF-HNO3-HCl) Spike Add ¹³⁰Ba-¹³⁵Ba Double Spike Sample->Spike Column Cation Exchange Chromatography Spike->Column Elute_Matrix Elute Matrix (HCl) Column->Elute_Matrix Elute_Ba Elute Barium (HNO3) Elute_Matrix->Elute_Ba Final_Prep Final Dilution (2% HNO3) Elute_Ba->Final_Prep Intro Sample Introduction (Desolvating Nebulizer) Final_Prep->Intro Plasma Plasma Ionization Intro->Plasma CRC Collision/Reaction Cell (Optional) Plasma->CRC Mass_Analyzer Mass Analyzer CRC->Mass_Analyzer Detection Faraday Cup Detection Mass_Analyzer->Detection Xe_Correction Xe Interference Correction (using ¹³¹Xe) Detection->Xe_Correction Mass_Bias_Correction Mass Bias Correction (Double Spike Calculation) Xe_Correction->Mass_Bias_Correction Final_Ratio Final Isotope Ratios Mass_Bias_Correction->Final_Ratio

Caption: Workflow for high-precision Barium isotope analysis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Inaccurate or Imprecise Results Isobaric Isobaric Interference (Ce, La, Xe) Problem->Isobaric Polyatomic Polyatomic Interference (e.g., Oxides) Problem->Polyatomic Matrix Non-Spectral Matrix Effects Problem->Matrix Chem_Sep Chemical Separation Isobaric->Chem_Sep Low_Power Low Power Plasma Isobaric->Low_Power Xe_Correct On-Peak Xe Correction Isobaric->Xe_Correct Desolvator Desolvating Nebulizer Polyatomic->Desolvator CRC Collision/Reaction Cell Polyatomic->CRC Matrix_Match Matrix Matching / Dilution Matrix->Matrix_Match Double_Spike Double Spike Correction Matrix->Double_Spike

References

Improving the analytical precision of barium stable isotope measurements.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the analytical precision of barium (Ba) stable isotope measurements. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on obtaining high-quality data.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high-precision barium stable isotope measurements?

A1: The primary challenges in obtaining precise and accurate barium stable isotope data are twofold:

  • Matrix Effects: The presence of other elements in a sample can interfere with the ionization and transmission of barium ions in the mass spectrometer, leading to inaccurate measurements. This is a significant issue in multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS).[1][2][3][4][5][6]

  • Isobaric Interferences: Some isotopes of other elements have the same mass-to-charge ratio as barium isotopes and can cause direct overlaps in the mass spectrum. Key interferences include xenon (Xe) from the argon gas used in MC-ICP-MS, as well as lanthanum (La) and cerium (Ce) present in geological samples.[2][7]

Q2: How can I minimize matrix effects?

A2: Minimizing matrix effects is crucial and can be achieved through several strategies:

  • Efficient Barium Purification: The most effective method is to separate barium from the sample matrix before analysis. This is typically done using ion-exchange chromatography.[2][8][9][10][11][12]

  • Double-Spike Technique: Adding a "double spike," a solution with a known and artificially altered isotopic composition of barium, can help correct for instrumental mass fractionation and any fractionation that occurs during the chemical purification process.[2][7]

  • Optimizing Plasma Conditions (for MC-ICP-MS): Adjusting the operating conditions of the MC-ICP-MS, such as increasing the plasma temperature, can enhance the ionization efficiency and reduce non-spectral matrix effects.[1][3][4]

Q3: What is the purpose of a "double-spike," and when should I use it?

A3: A double-spike is a mixture of two rare barium isotopes in a precisely known ratio. It is added to a sample before chemical purification. Its purpose is to correct for mass-dependent fractionation that can occur during both the chemical separation and the mass spectrometric analysis.[2][7] The use of a double-spike is highly recommended for achieving the highest precision and accuracy, especially when complete recovery of barium during the purification process cannot be guaranteed.[2]

Q4: Which analytical instrument is better for high-precision barium isotope analysis: MC-ICP-MS or TIMS?

A4: Both Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Thermal Ionization Mass Spectrometry (TIMS) are used for high-precision barium isotope analysis.

  • MC-ICP-MS offers high sample throughput.[1][3][4] However, it is more susceptible to matrix effects and isobaric interferences.[1][3][4]

  • TIMS is less sensitive to matrix effects and has a lower potential for isobaric interferences, which can lead to more stable and precise results.[7] The double-spike TIMS (DS-TIMS) method is particularly robust for achieving high precision.[7]

The choice of instrument often depends on the specific application, the sample matrix, and the required level of precision.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poor Precision & Reproducibility Incomplete separation of Ba from matrix elements.Optimize the ion-exchange chromatography protocol. Ensure complete removal of interfering elements like La and Ce.[2][8][9]
Instrumental mass bias variations.Utilize a double-spike technique to correct for mass fractionation.[2][7] Employ sample-standard bracketing.[10][12]
Unstable plasma conditions (MC-ICP-MS).Optimize plasma operating conditions, for instance, by adjusting the Normalized Argon Index (NAI) to find a matrix-tolerant state.[1][3][4]
Inaccurate Results (Systematic Bias) Isobaric interferences from elements like La and Ce.Improve the chemical separation to ensure complete removal of these elements.[2][7]
Xenon interference in MC-ICP-MS.Identify a stable plasma region where Xe interference is minimized.[8][9]
Incomplete sample digestion.Ensure the chosen digestion method is appropriate for the sample matrix and that the sample is fully dissolved.
Low Barium Recovery during Purification Inappropriate elution recipe for the sample matrix.Adjust the acid concentrations and volumes used in the ion-exchange chromatography based on the sample type.
Loss of sample during evaporation or transfer steps.Handle samples carefully, especially during drying and re-dissolution steps. An in-tandem column setup can reduce these steps.[8][9]
High Procedural Blank Contaminated reagents or labware.Use ultra-pure reagents and acid-cleaned labware. Purify reagents like Na₂CO₃ if necessary.[2]
Environmental contamination in the clean lab.Maintain a clean laboratory environment with appropriate air filtration.

Data Presentation

Table 1: Achieved Analytical Precision for Barium Isotopes Using Different Methods

MethodReference Materialδ¹³⁷/¹³⁴Ba ValueExternal Reproducibility (2SD)Reference
DS-TIMSIAEA-CO-9-0.01‰±0.03‰[7]
MC-ICP-MS (Double Spike)Geological Reference MaterialsVaries by material< 0.03‰[8][9]
MC-ICP-MS (Sample-Standard Bracketing)Synthetic Solution-0.005‰±0.047‰[10]
MC-ICP-MS (Sample-Standard Bracketing)BHVO-20.047‰±0.028‰[10]
MC-ICP-MS (Sample-Standard Bracketing)AGV-10.047‰±0.040‰[10]

Experimental Protocols

Protocol 1: Barium Purification from Silicate Rocks via Single-Column Cation Exchange Chromatography

This protocol is adapted from a method designed to separate Ba from complex matrices like silicate rocks.[2][11]

1. Sample Digestion:

  • Weigh an appropriate amount of powdered rock sample.
  • Add HF and HNO₃ in a clean Savillex vial.
  • Digest on a hotplate or in a microwave digestion system at a controlled temperature (e.g., 200°C).
  • Evaporate the acids and treat the residue with aqua regia and concentrated HNO₃ to remove any remaining fluorides.
  • Evaporate to dryness and re-dissolve in 2.5 N HCl.

2. Column Chemistry:

  • Prepare a column with a cation exchange resin (e.g., AG50W-X12).
  • Condition the resin with 2.5 N HCl.
  • Load the dissolved sample onto the column.
  • Elute the matrix elements with 2.5 N HCl. The volume will depend on the column size and sample matrix.
  • Elute Barium with 2.0 N HNO₃. Collect the Ba fraction in a clean vial.

3. Post-Purification:

  • Evaporate the collected Ba fraction to dryness.
  • Re-dissolve in a dilute acid (e.g., 2% HNO₃) to the desired concentration for analysis (e.g., 200 ppb).[8][9]

Protocol 2: Barium Extraction from Carbonates

This protocol is a general guideline for extracting barium from carbonate samples.

1. Sample Leaching:

  • Powder the carbonate sample.
  • Leach the sample with a weak acid (e.g., 2.5 N HCl) to dissolve the carbonate phase.[2]
  • For sequential extraction of different mineral phases, a multi-step leaching procedure can be employed.[7]

2. Barium Purification:

  • After dissolution, the sample can be processed using the same cation exchange chromatography protocol as described for silicate rocks.

Visualizations

Experimental_Workflow_for_Ba_Isotope_Analysis cluster_prep Sample Preparation cluster_purification Barium Purification cluster_analysis Isotopic Analysis cluster_data Data Processing Sample Sample (e.g., Rock, Water) Digestion Digestion / Leaching Sample->Digestion Spiking Double Spike Addition Digestion->Spiking Column_Chem Cation Exchange Chromatography Spiking->Column_Chem Matrix_Removal Matrix Elution Column_Chem->Matrix_Removal Waste Ba_Collection Barium Elution & Collection Column_Chem->Ba_Collection Purified Ba Analysis_Prep Sample Dilution Ba_Collection->Analysis_Prep Mass_Spec MC-ICP-MS or TIMS Analysis Analysis_Prep->Mass_Spec Data_Reduction Data Reduction & Mass Bias Correction Mass_Spec->Data_Reduction Final_Result Final δ¹³⁷/¹³⁴Ba Value Data_Reduction->Final_Result

Caption: General experimental workflow for barium stable isotope analysis.

Troubleshooting_Logic Start Poor Analytical Precision? Check_Blanks Check Procedural Blanks Start->Check_Blanks Check_Purity Assess Ba Purification Efficiency Start->Check_Purity Check_Mass_Spec Review Mass Spectrometer Performance Start->Check_Mass_Spec High_Blanks High Blanks? Check_Blanks->High_Blanks Matrix_Interference Matrix/Isobaric Interference? Check_Purity->Matrix_Interference Instrument_Instability Instrument Instability? Check_Mass_Spec->Instrument_Instability High_Blanks->Check_Purity No Clean_Reagents Clean Reagents & Labware High_Blanks->Clean_Reagents Yes Matrix_Interference->Check_Mass_Spec No Optimize_Column Optimize Column Chemistry Matrix_Interference->Optimize_Column Yes Use_Double_Spike Implement/Check Double Spike Matrix_Interference->Use_Double_Spike Yes Tune_Instrument Tune Instrument / Optimize Plasma Instrument_Instability->Tune_Instrument Yes Good_Precision Achieved Good Precision Instrument_Instability->Good_Precision No

Caption: A logical troubleshooting guide for poor analytical precision.

References

Technical Support Center: Optimizing the ¹³⁰Ba-¹³⁵Ba Double-Spike Method

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the 130Ba-135Ba double-spike method for high-precision barium isotope analysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal spike-to-sample ratio for the 130Ba-135Ba double-spike method?

A1: The optimal proportion of the double spike in the spike-sample mixture is crucial for minimizing error propagation. Both MATLAB simulations and experimental data suggest that an optimal spike proportion is around 20% of the total barium in the mixture[1]. One study derived a specific optimal double-spike-to-sample molar ratio of 0.194[2]. It is important to note that the precision of the 130Ba-135Ba spike can decrease significantly when the spiking ratio exceeds 40%[3]. Therefore, maintaining the spike proportion within the 20-40% range is recommended for achieving high-precision data.

Q2: How can I effectively separate barium from complex sample matrices?

A2: A robust and commonly used method for separating barium from various sample matrices is cation exchange chromatography. A single-column method using AG50W-X12 (200–400 mesh) cation exchange resin has proven effective for a range of materials, including silicates, carbonates, and high total dissolved solids (TDS) fluids[4][5]. The procedure typically involves eluting the matrix elements with hydrochloric acid (HCl) followed by the collection of barium using nitric acid (HNO₃). This method also efficiently removes or reduces isobaric interferences from lanthanum (La) and cerium (Ce)[4][6]. For some applications, an in-tandem micro-column chromatography approach using AG50-X12 followed by Sr-Spec™ resin can also be employed for efficient purification with minimal acid consumption[1].

Q3: What are the common isobaric interferences in barium isotope analysis, and how can they be corrected?

A3: The primary isobaric interferences in barium isotope analysis by MC-ICP-MS are from xenon (Xe) isotopes, specifically 130Xe and 134Xe, which can be present in the argon gas supply[4]. Additionally, lanthanum (138La) and cerium (136Ce, 138Ce) can interfere with barium isotopes[4]. Effective correction strategies include:

  • Xenon Interference: Monitoring a non-interfered Xe isotope, such as 131Xe, during analysis allows for the mathematical correction of Xe contributions to the barium masses[4].

  • Lanthanum and Cerium Interferences: These interferences are best addressed by efficient chemical separation of barium from the sample matrix prior to analysis using cation exchange chromatography[4][6]. The elution protocols are designed to retain La and Ce on the column while Ba is eluted.

Q4: What are acceptable procedural blank levels for high-precision barium isotope analysis?

A4: Minimizing the procedural blank is critical for accurate analysis, especially for samples with low barium concentrations. A maximum procedural blank of 2 ng of Ba has been reported, which contributes a negligible uncertainty of ±0.002‰ to the δ¹³⁸Ba value for a 2 µg sample[4]. Other studies have reported analytical blanks in the range of 0.8–2.1 ng of total Ba[2]. An efficient in-tandem column purification method has been shown to achieve procedural blanks as low as 278 pg[1].

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Inaccurate or irreproducible δ¹³⁷/¹³⁴Ba values 1. Incomplete spike-sample equilibration. 2. Incorrect spike-to-sample ratio. 3. Incomplete separation of matrix elements or isobaric interferences. 4. Unstable instrument performance.1. Ensure complete dissolution of the sample and thorough mixing with the double spike before any chemical separation steps. Allow sufficient time for equilibration. 2. Optimize the spike-to-sample ratio to be within the 20-40% range. A ratio of approximately 0.194 is a good starting point[2]. 3. Verify the efficiency of your chemical separation protocol. Collect and analyze fractions of the matrix elution to ensure complete removal of interfering elements. 4. Check instrument stability, including baseline noise and gain calibrations. Run standards to confirm instrument performance.
High or unstable signal baselines 1. Contamination in the sample introduction system. 2. Memory effects from previous high-concentration samples. 3. Contaminated argon gas supply.1. Clean the sample introduction system (nebulizer, spray chamber, cones) according to the manufacturer's instructions. 2. Implement a rigorous washout procedure between samples, using dilute acid. If memory persists, a more intensive cleaning of the system may be necessary. 3. Check the purity of the argon gas. If contamination is suspected, replace the gas cylinder.
Poor Ba recovery during chemical separation 1. Incorrect acid molarity or volume in the elution protocol. 2. Issues with the cation exchange resin (e.g., old, not properly conditioned). 3. Presence of interfering ions affecting Ba binding to the resin.1. Carefully prepare and verify the molarity of the HCl and HNO₃ eluents. Ensure the correct volumes are being used as specified in the protocol. 2. Use fresh or properly regenerated and conditioned cation exchange resin for each batch of samples. 3. For complex matrices, a preliminary matrix removal step may be necessary before cation exchange chromatography.
Significant Xe interference 1. Air leak in the sample introduction system or gas lines. 2. High Xe concentration in the argon gas.1. Check all connections in the sample introduction system and gas lines for leaks. 2. If the on-peak zero for Xe isotopes is consistently high, consider using a different batch or supplier of argon gas. Implement on-peak background correction for Xe isotopes during data processing.

Data Presentation

Table 1: Recommended Parameters for 130Ba-¹³⁵Ba Double-Spike Method

ParameterRecommended Value/RangeReference(s)
Double-Spike Proportion ~20% of total Ba in mixture
Optimal DS/Sample Molar Ratio 0.194[2]
Maximum Spiking Ratio < 40%[3]
Cation Exchange Resin AG50W-X12, 200-400 mesh[5]
Procedural Blank (Total Ba) < 2 ng[2][4]
Long-term Reproducibility (δ¹³⁷/¹³⁴Ba) Better than ±0.05‰ (2SD)[5]

Experimental Protocols

Detailed Methodology for Barium Separation using Single Column Cation Exchange Chromatography

This protocol is adapted from methods described for the separation of Ba from various geological and aqueous matrices[4][6].

Materials:

  • Cation exchange resin (AG50W-X12, 200-400 mesh)

  • Disposable chromatography columns

  • 2.5 N Hydrochloric Acid (HCl)

  • 2.0 N Nitric Acid (HNO₃)

  • Sample dissolution reagents (e.g., HF, HNO₃, HClO₄) as required by the sample matrix

Procedure:

  • Sample Dissolution and Spiking: Dissolve an appropriate amount of the sample to yield sufficient Ba for analysis. Add the calibrated 130Ba-135Ba double spike to the dissolved sample and allow it to equilibrate.

  • Column Preparation: Prepare a column with the AG50W-X12 resin. Clean the resin with 6.0 N HCl and then equilibrate it with 2.5 N HCl.

  • Sample Loading: Evaporate the spiked sample to dryness and redissolve it in a small volume of 2.5 N HCl. Load the sample onto the equilibrated column.

  • Matrix Elution: Elute the major matrix elements using a specific volume of 2.5 N HCl (e.g., 20 mL, but this may need to be calibrated for different sample types)[4]. Discard this fraction.

  • Barium Elution: Elute the purified barium fraction using a specific volume of 2.0 N HNO₃ (e.g., 12 mL)[4]. Collect this fraction for analysis.

  • Post-Elution: The column can be further eluted with HNO₃ to ensure all interfering elements like La and Ce are removed before the column is discarded or regenerated.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_separation Chemical Separation cluster_analysis Mass Spectrometry cluster_data Data Processing Sample_Dissolution Sample Dissolution Spiking Add 130Ba-135Ba Double Spike Sample_Dissolution->Spiking Equilibration Spike-Sample Equilibration Spiking->Equilibration Column_Loading Load onto Cation Exchange Column Equilibration->Column_Loading Matrix_Elution Elute Matrix with HCl Column_Loading->Matrix_Elution Ba_Elution Elute Ba with HNO3 Matrix_Elution->Ba_Elution MC_ICP_MS MC-ICP-MS/TIMS Analysis Ba_Elution->MC_ICP_MS Interference_Correction Xe Interference Correction MC_ICP_MS->Interference_Correction DS_Correction Double-Spike Correction Interference_Correction->DS_Correction Final_Ratios Calculate Final Isotope Ratios DS_Correction->Final_Ratios

Caption: Experimental workflow for the 130Ba-135Ba double-spike method.

Troubleshooting_Logic Start Inaccurate Results? Check_Spike Verify Spike-to-Sample Ratio (20-40%) Start->Check_Spike Check_Separation Evaluate Chemical Separation Efficiency Start->Check_Separation Check_Instrument Assess Instrument Performance (Baselines, Standards) Start->Check_Instrument Check_Equilibration Confirm Spike-Sample Equilibration Start->Check_Equilibration Solution High-Precision Data Check_Spike->Solution Check_Separation->Solution Check_Instrument->Solution Check_Equilibration->Solution

Caption: Troubleshooting logic for inaccurate results in Ba double-spike analysis.

References

Addressing challenges in the chemical separation of barium.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical separation of barium. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimental procedures.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common methods for separating barium?

    • How do I choose the best separation method for my sample?

    • What are the key challenges in separating barium from strontium and radium?

    • How can I improve the recovery of barium during separation?

  • Troubleshooting Guides

    • Troubleshooting Precipitation Methods

    • Troubleshooting Ion Exchange Chromatography

    • Troubleshooting Solvent Extraction

  • Experimental Protocols

    • Protocol 1: Barium Separation from Geological and Hydrological Matrices using Cation Exchange Chromatography

    • Protocol 2: Co-precipitation of Barium and Radium as Carbonates

    • Protocol 3: Solvent Extraction of Barium using 15-Crown-5

  • Quantitative Data Summary

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating barium?

A1: The most prevalent methods for barium separation include:

  • Precipitation: This technique relies on the low solubility of certain barium salts, most commonly barium sulfate (BaSO₄)[1][2]. It is widely used for removing barium from aqueous solutions, such as in wastewater treatment[3]. The process involves adding a precipitating agent, like sodium sulfate, to a solution containing barium ions to form an insoluble salt that can be separated by filtration[4][5].

  • Ion Exchange Chromatography: This is a powerful technique for separating barium from complex matrices based on the reversible exchange of ions between a solution and a solid ion exchanger (resin)[6][7]. It is particularly useful for applications requiring high purity, such as isotopic analysis[6][8].

  • Solvent Extraction: This method, also known as liquid-liquid extraction, separates barium by partitioning it between two immiscible liquid phases[1][9]. Often, a complexing agent, such as a crown ether, is used to selectively bind with barium ions and facilitate their transfer into an organic phase[1][9].

  • Electrodialysis: This method uses an electrical current to remove salt and barium from water[7].

Q2: How do I choose the best separation method for my sample?

A2: The choice of separation method depends on several factors, including the sample matrix, the required purity of the final barium fraction, the concentration of barium, and the presence of interfering ions. The following logical workflow can guide your decision:

G cluster_legend Legend start Start: Define Separation Goal matrix_complexity High Matrix Complexity? (e.g., geological samples, brines) start->matrix_complexity purity_req High Purity Required? (e.g., isotopic analysis) matrix_complexity->purity_req Yes ba_conc Barium Concentration? matrix_complexity->ba_conc No interfering_ions Chemically Similar Interfering Ions Present? (e.g., Sr, Ra) purity_req->interfering_ions No ion_exchange Ion Exchange Chromatography purity_req->ion_exchange Yes solvent_extraction Solvent Extraction (e.g., with Crown Ethers) ba_conc->solvent_extraction Low/Trace precipitation Precipitation (e.g., as BaSO4) ba_conc->precipitation High interfering_ions->ion_exchange Yes co_precipitation Co-precipitation interfering_ions->co_precipitation Yes (for Ra) Decision Decision Point Process Recommended Method Start Starting Point

Fig. 1: Decision workflow for selecting a barium separation method.

Q3: What are the key challenges in separating barium from strontium and radium?

A3: Barium, strontium, and radium are all alkaline earth metals with very similar chemical properties, which makes their separation challenging[10].

  • Similar Ionic Radii and Charge: Their ions (Ba²⁺, Sr²⁺, Ra²⁺) have the same charge and similar ionic radii, leading to comparable behavior in precipitation and ion exchange processes[10].

  • Co-precipitation: During precipitation of barium sulfate, strontium and radium can co-precipitate, leading to contamination of the barium product[10][11]. The efficiency of radium co-precipitation with barium sulfate is a known challenge and is influenced by factors like temperature and acidity[12].

  • Similar Elution Profiles in Chromatography: In ion exchange chromatography, their similar affinities for the resin can result in overlapping elution profiles, making a clean separation difficult[13]. Specialized eluents and multiple column passes may be necessary to achieve separation[3][6].

Q4: How can I improve the recovery of barium during separation?

A4: Improving barium recovery involves optimizing several experimental parameters:

  • For Precipitation:

    • Ensure complete dissolution of the initial sample[14].

    • Control the pH and temperature, as these can affect the solubility of barium salts.

    • Allow for a sufficient "digestion" or aging period for the precipitate to form larger, more easily filterable crystals[15].

    • When washing the precipitate, use a solution that minimizes its solubility. Washing with copious amounts of deionized water can lead to loss of precipitate[14].

  • For Ion Exchange Chromatography:

    • Optimize the eluent composition and concentration. For example, using a combination of HCl and HNO₃ can effectively separate barium from matrix elements and some interferences[6][8].

    • Control the flow rate to ensure adequate time for ion exchange to occur[13].

    • Ensure the sample load does not exceed the column's capacity.

  • For Solvent Extraction:

    • Select a highly selective complexing agent (e.g., a crown ether of a specific size)[1][9].

    • Optimize the pH of the aqueous phase and the concentration of the extracting agent in the organic phase.

    • Ensure thorough mixing to facilitate the transfer of the barium complex between phases.

Troubleshooting Guides

Troubleshooting Precipitation Methods
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Precipitation - Insufficient precipitating agent added.- pH of the solution is not optimal.- Presence of complexing agents that keep barium in solution.- High ionic strength of the solution increasing solubility.- Perform a stoichiometric calculation to ensure an excess of the precipitating agent is used.- Adjust the pH to the optimal range for the specific barium salt (e.g., for BaSO₄, precipitation is generally effective over a wide pH range).- Identify and remove or mask any complexing agents.- Dilute the sample if the ionic strength is excessively high.
Low Purity of Precipitate (Contamination) - Co-precipitation of other ions (e.g., strontium, radium, lead)[10].- Adsorption of impurities onto the surface of the precipitate.- Utilize reprecipitation: dissolve the precipitate and then re-precipitate it under more controlled conditions.- Employ masking agents to prevent the precipitation of interfering ions.- Wash the precipitate with a suitable solution to remove adsorbed impurities. Washing with a dilute solution of the precipitating agent can be effective[14].
Precipitate is Too Fine and Passes Through Filter - Rapid precipitation leading to the formation of very small crystals.- Peptization of the precipitate upon washing with deionized water[14].- Add the precipitating agent slowly and with constant stirring to promote the growth of larger crystals.- "Digest" the precipitate by heating the solution gently for a period of time to encourage crystal growth[15].- Wash the precipitate with a dilute electrolyte solution instead of pure water to prevent peptization[14].
Low Recovery of Barium - Loss of precipitate during filtration and transfer.- Partial dissolution of the precipitate during washing[14].- Use a fine-pore filter paper or membrane.- Carefully transfer the precipitate and rinse the beaker thoroughly.- Minimize the volume of washing solution and use a solution that reduces the solubility of the precipitate[14].
Troubleshooting Ion Exchange Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Barium from Interfering Ions (e.g., Sr) - Inappropriate eluent composition or concentration.- Flow rate is too high.- Column is overloaded with the sample.- Adjust the concentration and/or composition of the eluent. For example, using a combination of HCl and HNO₃ can improve separation from certain elements[6][8].- Reduce the flow rate to allow for better equilibration between the mobile and stationary phases[13].- Decrease the amount of sample loaded onto the column.
Barium Elutes Too Early or Too Late - Incorrect eluent strength.- Changes in temperature affecting elution.- Incorrect pH of the sample or eluent.- If barium elutes too early, decrease the eluent strength. If it elutes too late, increase the eluent strength.- Maintain a constant temperature throughout the separation.- Ensure the pH of the sample and eluent are appropriate for the desired retention of barium.
Low Recovery of Barium - Irreversible adsorption of barium onto the resin.- Incomplete elution from the column.- Use a stronger eluent or a different eluting agent to strip the barium from the column.- Increase the volume of the eluent used.- Check for and eliminate any potential for precipitation on the column[7].
Column Clogging or High Back Pressure - Precipitation of insoluble salts within the column[7].- Presence of particulate matter in the sample.- Swelling or shrinking of the resin due to changes in solvent composition.- Ensure the sample is fully dissolved and free of precipitates before loading.- Filter the sample before loading it onto the column.- Pre-equilibrate the column with the mobile phase to prevent drastic changes in the resin bed.
Troubleshooting Solvent Extraction
Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Efficiency of Barium - Suboptimal pH of the aqueous phase.- Insufficient concentration of the extracting agent (e.g., crown ether).- Inadequate mixing of the two phases.- Adjust the pH of the aqueous phase to the optimal range for the formation of the extractable barium complex.- Increase the concentration of the extracting agent in the organic phase.- Increase the mixing time and/or intensity to ensure efficient mass transfer.
Poor Selectivity (Co-extraction of other metals) - The extracting agent is not sufficiently selective for barium.- The presence of other ions that form extractable complexes under the same conditions.- Use a more selective extracting agent. The cavity size of crown ethers is a key factor in their selectivity[16].- Adjust the pH or use masking agents to prevent the extraction of interfering ions.
Emulsion Formation at the Interface - High concentrations of surfactants or particulate matter in the sample.- Vigorous shaking or mixing.- Add a small amount of a different organic solvent or a salt to the aqueous phase to break the emulsion.- Centrifuge the mixture to separate the phases.- Use gentle swirling or rocking instead of vigorous shaking for mixing.
Difficulty in Back-Extractions (Stripping) - The stripping solution is not strong enough to break the barium complex.- The barium complex is highly stable in the organic phase.- Increase the acidity or concentration of the stripping solution. For barium extracted with 15-crown-5, nitric acid or hydrochloric acid can be effective stripping agents[1][9].- Use a different stripping agent that has a higher affinity for barium than the extracting agent.

Experimental Protocols

Protocol 1: Barium Separation from Geological and Hydrological Matrices using Cation Exchange Chromatography

This protocol is adapted from a method for separating barium for isotopic analysis from complex matrices such as silicate rocks, carbonate minerals, and brines[6][8].

Materials:

  • Disposable polypropylene gravity flow ion exchange columns (e.g., Bio-Rad Poly-Prep® Chromatography Columns)[6].

  • Cation exchange resin.

  • 2.5 N Hydrochloric Acid (HCl).

  • 2.0 N Nitric Acid (HNO₃).

  • Sample dissolved in 0.5 mL of 2.5 N HCl.

Procedure:

  • Column Preparation: Place a frit at the bottom of the column and add a slurry of the cation exchange resin to the desired bed volume (e.g., 2 mL)[6].

  • Resin Cleaning and Conditioning:

    • Wash the resin with ultrapure water.

    • Condition the resin by passing a sufficient volume of 2.5 N HCl through the column.

  • Sample Loading: Carefully load the dissolved sample onto the top of the resin bed.

  • Elution of Matrix Elements: Elute the major matrix elements and interfering ions by passing 20 mL of 2.5 N HCl through the column. Collect this fraction for waste[6].

  • Elution of Barium: Elute the purified barium fraction by passing 12 mL of 2.0 N HNO₃ through the column. Collect this fraction for analysis[6].

  • Post-Elution: The collected barium fraction can then be evaporated and reconstituted in a suitable solvent for subsequent analysis (e.g., MC-ICPMS)[6].

G start Start: Dissolved Sample in 2.5 N HCl prep_column Prepare and Condition Cation Exchange Column start->prep_column load_sample Load Sample onto Column prep_column->load_sample elute_matrix Elute Matrix Elements with 20 mL of 2.5 N HCl load_sample->elute_matrix elute_ba Elute Barium with 12 mL of 2.0 N HNO3 elute_matrix->elute_ba waste Discard Matrix Fraction elute_matrix->waste collect_ba Collect Barium Fraction elute_ba->collect_ba analysis Proceed to Analysis (e.g., MC-ICPMS) collect_ba->analysis

Fig. 2: Experimental workflow for barium separation by ion exchange.
Protocol 2: Co-precipitation of Barium and Radium as Carbonates

This protocol is based on a method for the separation of radium from thorium by co-precipitation with barium carbonate[17].

Materials:

  • Solution containing barium and radium.

  • Barium carrier solution (e.g., BaCl₂).

  • Sodium Carbonate (Na₂CO₃) solution.

  • Centrifuge and centrifuge tubes.

  • Low-solubility acid for redissolution (e.g., dilute HCl).

Procedure:

  • To the sample solution, add a known amount of barium carrier.

  • With stirring, add sodium carbonate solution to precipitate barium carbonate (and co-precipitate radium carbonate).

  • Continue stirring for a defined period to ensure complete precipitation.

  • Separate the precipitate from the supernatant by centrifugation.

  • Discard the supernatant.

  • Wash the precipitate with deionized water to remove any entrained impurities.

  • The resulting carbonate precipitate can be redissolved in a minimal volume of a low-solubility acid for further processing or analysis[17].

Protocol 3: Solvent Extraction of Barium using 15-Crown-5

This protocol is adapted from a method for the selective extraction of barium from an acidic medium[1][9].

Materials:

  • Aqueous sample containing barium, acidified with perchloric acid (0.1-2.0 M) or picric acid (0.001-0.05 M)[1][9].

  • Organic phase: 0.002-0.01 M 15-crown-5 in nitrobenzene[9].

  • Separatory funnel.

  • Stripping solution (e.g., 0.5-10 M HNO₃ or HCl)[9].

Procedure:

  • Place a known volume of the acidified aqueous sample into a separatory funnel.

  • Add an equal volume of the organic phase (15-crown-5 in nitrobenzene).

  • Shake the separatory funnel for several minutes to ensure thorough mixing and allow for the extraction of the barium-crown ether complex into the organic phase.

  • Allow the two phases to separate completely.

  • Drain the aqueous phase (raffinate).

  • To back-extract (strip) the barium from the organic phase, add a fresh volume of the stripping solution (e.g., HNO₃) to the separatory funnel containing the organic phase.

  • Shake the funnel again to transfer the barium back into the new aqueous phase.

  • Allow the phases to separate and collect the aqueous stripping solution, which now contains the purified barium.

Quantitative Data Summary

The following tables summarize quantitative data on the efficiency and conditions of various barium separation techniques.

Table 1: Ion Exchange Chromatography - Barium Separation from Various Matrices [6]

Matrix Type Major Interferents Barium Recovery (%) Separation Efficiency (La overlap with Ba cut)
Silicate RockNa, K, Ca, Mg, Al, Fe, REEs>99%0.007%
Carbonate MineralsCa, Mg>99%Not specified
Produced Water (Brine)High TDS, Na, Ca>99%0.1% (with added La)

Table 2: Solvent Extraction of Barium(II) using Crown Ethers [1][9]

Crown Ether Aqueous Phase Organic Phase Stripping Agent Extraction Efficiency (%)
15-Crown-50.001-0.05 M Picric Acid0.002-0.01 M in Nitrobenzene0.5-10 M HNO₃/HClQuantitative
15-Crown-50.1-2.0 M Perchloric Acid0.0006-0.01 M in Nitrobenzene0.5-10 M HNO₃/HClQuantitative
Dibenzo-24-crown-80.008-0.05 M Picric Acid0.0008-0.01 M in Nitrobenzene1-10 M HNO₃/HClO₄Quantitative[18]

Table 3: Co-precipitation of Radium with Barium and Strontium Sulfate [10]

System Ionic Strength Effect on Radium Removal Theoretical Distribution Coefficient (Kd)
Ra-Ba-SO₄LowEnhanced1.54
Ra-Ba-SO₄HighEnhanced1.54
Ra-Sr-SO₄LowRestrained237
Ra-Sr-SO₄HighRestrained237

Note: Experimental distribution coefficients can vary significantly from theoretical values[10].

References

Enhancing signal-to-noise ratio in 135Ba NMR experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio (SNR) in ¹³⁵Ba Nuclear Magnetic Resonance (NMR) experiments.

Frequently Asked Questions (FAQs)

Q1: What makes ¹³⁵Ba NMR experiments so challenging?

A1: The primary challenges in ¹³⁵Ba NMR stem from the intrinsic properties of the nucleus. ¹³⁵Ba is a quadrupolar nucleus (spin I = 3/2) with a large quadrupole moment and a low gyromagnetic ratio (γ). This combination leads to two main difficulties:

  • Low Sensitivity: The NMR signal strength is proportional to the cube of the gyromagnetic ratio (γ³), making ¹³⁵Ba inherently less sensitive than common nuclei like ¹H or ¹³C.

  • Broad Lineshapes: The interaction of the nuclear quadrupole moment with local electric field gradients (EFGs) in the sample causes very rapid relaxation and significant line broadening, often spreading the signal over a wide frequency range. This broadening further reduces the apparent signal height, degrading the SNR.

Q2: What is a quadrupolar nucleus and how does it affect the NMR signal?

A2: A quadrupolar nucleus has a non-spherical distribution of electric charge and a nuclear spin quantum number (I) greater than 1/2. This non-spherical charge distribution gives rise to an electric quadrupole moment. In a non-symmetrical molecular environment, this moment interacts with the local EFG, creating an additional relaxation pathway and often leading to complex, broad spectra.[1][2] For ¹³⁵Ba in solid-state NMR, this interaction can dominate the spectrum, making specialized techniques necessary to acquire high-resolution data.[1]

Q3: How significantly can increasing the external magnetic field (B₀) improve my ¹³⁵Ba NMR experiment?

A3: Increasing the magnetic field strength is one of the most effective ways to improve ¹³⁵Ba NMR experiments.[3] The benefits are twofold:

  • Increased Sensitivity: The inherent signal-to-noise ratio is proportional to B₀^(3/2). Doubling the field strength (e.g., from 9.4 T to 18.8 T) can theoretically increase SNR by a factor of approximately 2.8.

  • Reduced Linewidths: For quadrupolar nuclei, the second-order quadrupolar broadening is inversely proportional to the magnetic field strength (1/B₀).[4] Therefore, higher fields result in narrower lines, which improves both resolution and the apparent signal height.[3][5]

Q4: Is a cryoprobe essential for ¹³⁵Ba NMR?

A4: While not strictly essential for all applications, a cryoprobe (cryogenically cooled probe) is highly recommended for detecting low-γ nuclei like ¹³⁵Ba. By cooling the probe's electronics to cryogenic temperatures (~20 K), thermal noise is significantly reduced. This can lead to an SNR enhancement of a factor of 3 to 5, which can dramatically reduce the required experiment time.

Q5: What are the most effective pulse sequences for enhancing the ¹³⁵Ba signal?

A5: For quadrupolar nuclei with broad lineshapes, simple single-pulse experiments are often inefficient. Echo-based sequences are generally more robust. The Quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) sequence is particularly effective.[6] It uses a train of refocusing pulses to acquire a series of echoes, which can be summed to significantly improve the SNR, especially for broad signals where T2* is very short.[3] For solid-state NMR, advanced techniques like Multiple-Quantum Magic-Angle Spinning (MQMAS) can be used to remove quadrupolar broadening and achieve higher resolution spectra.[1]

Troubleshooting Guide

Problem: I don't see any ¹³⁵Ba signal.

  • Is the probe tuned correctly? ¹³⁵Ba has a very low resonance frequency. Ensure the probe is properly tuned to this frequency and that the 90° pulse width is correctly calibrated. Low-frequency probes can be susceptible to ringing, which may obscure the signal.[7]

  • Is the spectral width wide enough? Due to the large quadrupolar interaction, the ¹³⁵Ba signal can be extremely broad (tens to hundreds of kHz). Ensure your spectral width is large enough to encompass the entire signal.

  • Are you using enough scans? The low sensitivity of ¹³⁵Ba necessitates extensive signal averaging.[8] Be prepared to acquire a large number of scans, potentially over several hours or days.

  • Is the receiver gain set appropriately? Check that the receiver gain is set as high as possible without causing ADC overflow to maximize the dynamic range of the signal.

  • Is your sample concentration sufficient? Given the low natural abundance and low γ of ¹³⁵Ba, a high concentration of the barium-containing species is crucial.

Problem: My signal is just a broad, featureless lump.

  • This is expected for a quadrupolar nucleus. The broad lineshape is a direct consequence of the quadrupolar interaction in a disordered or asymmetric environment.[1]

  • Use an echo sequence. A simple pulse-acquire experiment often suffers from baseline distortions due to acoustic ringing and signal loss during the probe's dead time.[9] A quadrupolar echo sequence (e.g., 90°x - τ - 90°y) or a QCPMG train can refocus the initial rapid decay, providing a more reliable lineshape and improving the baseline.[2]

  • Increase the magnetic field. As mentioned in the FAQ, higher magnetic fields will narrow the lines by reducing the second-order quadrupolar broadening.[3][4]

Problem: The baseline of my spectrum is very distorted or "wavy".

  • This is likely acoustic ringing. Low-frequency, high-power RF pulses, as required for quadrupolar nuclei, can induce vibrations in the probe coil, which are detected by the receiver. This "acoustic ringing" can distort the first few points of the Free Induction Decay (FID).

  • Employ echo sequences. Using a quadrupolar echo or QCPMG sequence allows the acoustic ringing to decay during the first echo delay (τ), so it does not interfere with the acquired signal.[10]

  • Use specialized pulse sequences. Sequences with built-in artifact cancellation, often involving specific phase cycling, can help remove baseline distortions.[9]

Problem: My experiment is taking too long to get a decent signal.

  • Optimize the recycle delay. The recycle delay between scans should be set based on the longitudinal relaxation time (T₁). For quadrupolar nuclei, T₁ can be very short. Setting the recycle delay to approximately 1.3 * T₁ provides the best sensitivity per unit time.

  • Use a cryoprobe. A cryoprobe can reduce experiment time by a factor of 9 to 25 for the same SNR.

  • Employ sensitivity-enhancing pulse sequences. A QCPMG sequence acquires a train of echoes within a single scan, significantly improving acquisition efficiency compared to single-pulse or single-echo methods.[6]

Quantitative Data Summary

The tables below summarize the key nuclear properties of barium and compare common SNR enhancement techniques.

Table 1: NMR Properties of Barium Isotopes

IsotopeSpin (I)Natural Abundance (%)Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹)Quadrupole Moment (Q) (10⁻²⁸ m²)Relative Receptivity (vs. ¹³C)
¹³⁵Ba 3/26.592.87+0.151.15
¹³⁷Ba 3/211.233.21+0.241.91

Data compiled from various NMR resources.

Table 2: Comparison of SNR Enhancement Techniques for ¹³⁵Ba NMR

TechniquePrinciple of OperationTypical SNR GainKey Considerations
Signal Averaging Co-addition of multiple scans to reduce random noise.[11]Proportional to the square root of the number of scans (√N).Increases experiment time linearly with N.
Higher B₀ Field Increases population difference between spin states and reduces quadrupolar broadening.[11]Proportional to B₀^(3/2) for sensitivity; narrows lines by 1/B₀.High initial cost of high-field spectrometers.
Cryoprobe Reduces thermal noise in the probe electronics.3x - 5xHigh initial and maintenance costs.
QCPMG Pulse Sequence Acquires a train of echoes in a single scan to improve duty cycle efficiency.[6]2x - 10x (highly dependent on T₂)Requires careful calibration of pulse lengths and delays.
Isotopic Enrichment Increases the concentration of the NMR-active ¹³⁵Ba isotope.Proportional to enrichment level.Can be very expensive and requires chemical synthesis.

Experimental Protocols

Protocol 1: Basic Quadrupolar Echo Experiment for ¹³⁵Ba

This protocol is a starting point for acquiring a static ¹³⁵Ba NMR spectrum of a liquid or solid sample.

  • Sample Preparation: Prepare a sample with the highest possible concentration of the barium compound of interest. For solutions, use a deuterated solvent for the spectrometer lock.

  • Spectrometer Setup:

    • Insert the sample into the magnet.

    • Lock and shim the magnetic field using the deuterated solvent or a suitable reference.

    • Connect and tune the probe to the ¹³⁵Ba Larmor frequency for your spectrometer's field strength. Note the 90° pulse width (p1).

  • Acquisition Parameters:

    • Select a quadrupolar echo pulse sequence (e.g., p1 - d1 - p2).

    • Set the 90° pulse (p1) using the calibrated value. The second pulse (p2) should also be a 90° pulse but with a 90° phase shift (e.g., along the y-axis if p1 is on the x-axis).

    • Set a very wide spectral width (e.g., 200-500 kHz) to start.

    • Set the inter-pulse delay (d1) to a short value, just longer than the probe dead time (e.g., 20-50 µs), to minimize signal loss from T₂ relaxation while allowing acoustic ringing to subside.

    • Set the recycle delay to ~1.3 times the estimated T₁ of ¹³⁵Ba. If unknown, start with a short delay (e.g., 100 ms) as T₁ for quadrupolar nuclei is often short.

    • Set a large number of scans (e.g., 1024 or more) to achieve adequate SNR.

  • Data Acquisition: Start the experiment.

  • Data Processing:

    • Apply a left-shift to the FID to begin processing at the top of the echo.

    • Apply an exponential line broadening factor (e.g., 100-500 Hz) to improve SNR.

    • Perform a Fourier Transform.

    • Phase the resulting spectrum.

Protocol 2: SNR Enhancement with QCPMG

This protocol builds on the first by using a QCPMG echo train for superior sensitivity.

  • Follow Steps 1-2 from Protocol 1.

  • Acquisition Parameters:

    • Select a QCPMG pulse sequence.

    • The sequence consists of an initial 90° excitation pulse followed by a train of 180° refocusing pulses. Note: For quadrupolar nuclei, selective 180° pulses on the central transition are often used.

    • Set the inter-pulse delay (τ) such that the total echo time is short relative to T₂.

    • Define the number of loops (echoes) to acquire per scan. This is a trade-off: more loops increase SNR per scan but are limited by T₂ decay. A good starting point is to acquire echoes for a total time of 1-2 times T₂.

    • Set other parameters (spectral width, recycle delay, number of scans) as in Protocol 1.

  • Data Acquisition & Processing:

    • Acquire the data. The raw data will be a series of echoes.

    • The spectrometer software will typically sum the echoes automatically.

    • Process the resulting FID with Fourier Transform and phasing as before. The SNR should be significantly improved compared to the single echo experiment for the same number of scans.

Visualizations

The following diagrams illustrate key workflows and concepts for ¹³⁵Ba NMR experiments.

Low_SNR_Troubleshooting start Low / No ¹³⁵Ba Signal check_hardware 1. Check Hardware & Setup start->check_hardware tune Is probe tuned to ¹³⁵Ba frequency? check_hardware->tune Start Here check_params 2. Check Acquisition Parameters width Is spectral width > 200 kHz? check_params->width check_sample 3. Check Sample Properties conc Is sample concentration high? check_sample->conc tune->start No, retune pulse Is 90° pulse calibrated? tune->pulse Yes pulse->start No, calibrate gain Is receiver gain maximized? pulse->gain Yes gain->start No, adjust gain->check_params Yes width->check_params No, increase scans Is number of scans sufficiently high? width->scans Yes scans->check_params No, increase delay Is recycle delay optimized (~1.3*T₁)? scans->delay Yes delay->check_params No, measure T₁ sequence Using an echo sequence (QCPMG)? delay->sequence Yes sequence->check_params No, implement sequence->check_sample Yes conc->check_sample No, increase if possible symmetry Is Ba²⁺ in a symmetric environment? conc->symmetry Yes solution Problem Solved / Signal Optimized symmetry->solution Yes symmetry->solution No, expect broad lines. Consider high B₀ field.

Caption: Troubleshooting workflow for low SNR in ¹³⁵Ba NMR experiments.

Ba135_NMR_Challenges main Challenges in ¹³⁵Ba NMR sub1 Intrinsic Nuclear Properties main->sub1 sub2 Experimental Consequences main->sub2 sub3 Mitigation Strategies main->sub3 prop1 Low Gyromagnetic Ratio (γ) sub1->prop1 prop2 Large Quadrupole Moment (Q) sub1->prop2 prop3 Spin I = 3/2 sub1->prop3 cons1 Very Low Sensitivity (∝ γ³) prop1->cons1 cons2 Broad Linewidths prop2->cons2 prop3->prop2 sol1 High B₀ Magnetic Field cons1->sol1 sol2 Cryoprobe cons1->sol2 sol4 Extensive Signal Averaging cons1->sol4 cons4 Acoustic Ringing cons2->cons4 exacerbates cons2->sol1 sol3 Echo Sequences (QCPMG) cons2->sol3 cons3 Rapid T₂ Relaxation cons3->sol3 sol1->cons1 improves sol1->cons2 narrows sol2->cons1 improves sol3->cons2 refocuses

References

Minimizing contamination in low-level Barium-135 analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize contamination during low-level Barium-135 analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, categorized by the stage of the analytical process.

Environmental and Workspace Contamination

High background levels of this compound in your blanks or samples can often be traced back to the laboratory environment. Airborne particulates are a major source of metal contamination.[1][2]

Observed Problem Potential Cause Recommended Solution
Consistently high Ba-135 signal in method blanks. Airborne particulate contamination in the laboratory.- Process samples in a Class 100 (ISO 5) cleanroom or a laminar flow hood.[3][4]- Ensure the cleanroom has a positive pressure differential to adjacent areas.[4]- Minimize the storage of cardboard and paper products in the analytical area.[3]
Random, sporadic Ba-135 contamination. Contamination from personnel (clothing, skin, hair).- Implement and enforce strict cleanroom protocols, including the use of non-powdered gloves, lab coats, hairnets, and shoe covers.[3]
Gradual increase in background Ba-135 levels over time. Accumulation of dust and particulates on lab surfaces.- Regularly wipe down all work surfaces, including benchtops and fume hoods, with appropriate cleaning agents.[3]
Sample and Reagent-Related Issues

The purity of your reagents and the integrity of your sample handling procedures are critical for accurate low-level analysis.

Observed Problem Potential Cause Recommended Solution
High Ba-135 in reagent blanks. Contaminated acids, water, or other reagents.- Use high-purity, trace-metal grade acids and reagents.- Test new lots of reagents for Barium levels before use.- Consider purifying reagents in-house if commercial grades are insufficient.
Variable Ba-135 levels across replicate samples. Cross-contamination between samples.- Use disposable, single-use labware whenever possible.- If reusing labware, follow a rigorous cleaning protocol (see Experimental Protocols).- Change pipette tips between each sample and standard.
Unexpectedly high Ba-135 in specific sample types. The sample matrix itself contains high levels of Barium.- Research the expected Barium content of your sample type. Some materials, like certain soils or biological tissues, can have naturally high Barium levels.[5][6]
Labware and Equipment Contamination

All materials that come into contact with your sample are potential sources of Barium contamination.

Observed Problem Potential Cause Recommended Solution
Elevated Ba-135 after using glassware. Leaching of Barium from the glass or surface contamination.- Use labware made of materials known to have low metal content, such as PFA or PTFE, especially for sample storage.- Implement a strict, acid-washing protocol for all reusable labware (see Experimental Protocols).[7]
"Memory effects" - high Ba-135 in a low-level sample following a high-concentration sample. Adsorption of Barium onto the sample introduction system of the instrument (e.g., ICP-MS).- Run a sufficient number of rinse blanks between samples to ensure the signal returns to baseline.[8][9]- If memory effects persist, clean the sample introduction system, including the nebulizer, spray chamber, and injector torch.[3][8]
Instrumentation and Analysis Issues

Challenges can also arise from the analytical instrument itself, particularly with mass spectrometry-based methods.

Observed Problem Potential Cause Recommended Solution
Inaccurate or imprecise Ba-135 readings. Isobaric interference from other elements with the same mass-to-charge ratio.- Be aware of potential isobaric interferences, such as from Lanthanum (¹³⁸La) and Cerium (¹³⁶Ce, ¹³⁸Ce), which can affect neighboring Barium isotopes and potentially have tailing effects on Ba-135.[10][11]- Use analytical techniques to minimize these interferences, such as cool plasma or collision/reaction cell technology in ICP-MS.[10][12]
Poor signal-to-noise ratio for Ba-135. Insufficient sample concentration or instrument sensitivity.- If sample concentration is very low, preconcentration techniques may be necessary.[13]- Optimize instrument parameters for Barium analysis to enhance sensitivity.
High Ba-135 signal in instrument blanks. Contamination within the instrument's sample introduction system (tubing, cones, etc.).- Regularly clean and inspect the autosampler, tubing, nebulizer, torch, and cones.[3][14]- Replace tubing and other consumables as needed.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of Barium contamination in a laboratory setting?

A1: The most common sources include airborne dust, contaminated reagents (especially acids and water), leaching from glassware, and cross-contamination from other samples or equipment.[2][3][15] Some industrial products like paints, bricks, and glass can also contain Barium compounds.[5]

Q2: How can I be sure my labware is clean enough for low-level this compound analysis?

A2: The best practice is to use new, pre-cleaned disposable plasticware certified for trace element analysis.[3] For reusable labware, a rigorous acid-washing protocol is essential. After cleaning, you should run a blank through the labware and analyze it to verify that Barium levels are below your detection limit.

Q3: Are there any specific isobaric interferences I should be concerned about for this compound?

A3: While this compound itself does not have common direct isobaric overlaps, it is crucial to be aware of interferences on other Barium isotopes, such as ¹³⁸La on ¹³⁸Ba and ¹³⁶Ce and ¹³⁸Ce on their respective Barium isotopes.[10][11] Tailing from these intense peaks could potentially affect the baseline at the Ba-135 mass. Using high-resolution ICP-MS or mathematical corrections can help mitigate these effects.

Q4: My method blank is showing high this compound. What is the first thing I should check?

A4: Start by systematically isolating the source of contamination. Prepare a new blank using a fresh bottle of high-purity acid and deionized water. If this new blank is clean, the contamination is likely from your previous stock of reagents. If the new blank is also high, the contamination may be from the labware, the instrument's sample introduction system, or the laboratory environment.[8][16]

Q5: What is the "memory effect" and how can I prevent it?

A5: The memory effect is the carryover of a signal from a high-concentration sample to a subsequent low-concentration sample.[8] Barium can be "sticky" and adsorb to the surfaces of the sample introduction system. To prevent this, ensure an adequate rinse time between samples. A good practice is to run a rinse blank until the Barium signal returns to your baseline level.[9] For persistent issues, cleaning the nebulizer, spray chamber, and torch is recommended.[3]

Quantitative Data Summary

The following table provides a summary of detection limits for Barium using various analytical techniques. Note that actual detection limits can vary significantly based on instrument configuration, matrix, and laboratory conditions.

Analytical TechniqueSample MatrixDetection LimitReference
ICP-AESFood0.03 mg/kg[17]
ICP-AESBeverage0.004 mg/kg[17]
GFAASSoil0.2 µg/g dry weight[17]
ICP-MSSediment, Soil, Rocks0.15 ppm[17]
ICP-AESBone0.0005 µg/g[13]
ICP-AESBlood0.6 µg/L[13]
ICP-AESUrine0.25 µg/L[13]

ICP-AES: Inductively Coupled Plasma - Atomic Emission Spectrometry GFAAS: Graphite Furnace Atomic Absorption Spectroscopy ICP-MS: Inductively Coupled Plasma - Mass Spectrometry

Experimental Protocols

Protocol 1: Cleaning of Labware for Low-Level Barium Analysis

This protocol is designed for cleaning reusable labware (e.g., PFA, PTFE, borosilicate glass) to minimize Barium contamination.

  • Initial Rinse: Immediately after use, rinse the labware thoroughly with tap water to remove gross contamination.[7]

  • Detergent Wash: Wash the labware with a laboratory-grade, phosphate-free detergent.[7] Use appropriate brushes to scrub all surfaces.

  • Tap Water Rinse: Rinse the labware multiple times with warm tap water to completely remove the detergent.[7]

  • Acid Soak: Submerge the labware in a 10-20% nitric acid (HNO₃) solution for at least 4 hours (or overnight for best results).[3][7] This step is crucial for leaching out surface metal contaminants.

  • Deionized Water Rinse: Rinse the labware thoroughly, at least 3-4 times, with high-purity (e.g., 18 MΩ·cm) deionized water.[7]

  • Drying: Allow the labware to air dry in a clean environment, such as a laminar flow hood or a covered rack, to prevent re-contamination from airborne particulates.[3] Do not use paper towels to dry.[18]

  • Storage: Store clean labware in a sealed, clean container or in a designated clean area until use.

Protocol 2: Microwave-Assisted Acid Digestion of Soil Samples

This protocol provides a general procedure for the digestion of soil samples prior to this compound analysis by ICP-MS.

  • Sample Preparation: Dry the soil sample to a constant weight and sieve it to achieve a uniform particle size. Ensure all grinding and sieving equipment is thoroughly cleaned to prevent cross-contamination.[2]

  • Weighing: Accurately weigh approximately 0.25-0.5 g of the homogenized sample into a clean microwave digestion vessel.[19][20]

  • Blank and QC: Prepare a method blank (containing only the digestion acids) and a laboratory control sample (a certified reference material with a known Barium concentration) with each batch of samples.[2][20]

  • Acid Addition: In a fume hood, add a combination of high-purity acids to each vessel. A common mixture is nitric acid (HNO₃) and hydrochloric acid (HCl).[2][20]

  • Microwave Digestion: Seal the vessels and place them in the microwave digestion system. Follow the manufacturer's recommended temperature and pressure program for soil digestion. A typical program involves ramping to 175-200°C and holding for 10-30 minutes.[2]

  • Cooling and Dilution: After the program is complete, allow the vessels to cool to room temperature.[2] Carefully unseal the vessels in a fume hood. Quantitatively transfer the digestate to a clean, volumetric flask and dilute to the final volume with high-purity deionized water.[19]

  • Analysis: The diluted sample is now ready for analysis by ICP-MS.

Visualizations

Contamination_Pathway cluster_sources Primary Contamination Sources cluster_process Experimental Stages cluster_result Outcome Environment Environment (Airborne Particulates) SamplePrep Sample Preparation Environment->SamplePrep Dust settling on sample Reagents Reagents (Acids, Water) Reagents->SamplePrep Impure reagents added Labware Labware (Glass, Plastic) Labware->SamplePrep Leaching from container Analysis Instrumental Analysis Labware->Analysis Contaminated autosampler vials Personnel Personnel (Gloves, Clothing) Personnel->SamplePrep Introduction of particles SamplePrep->Analysis Introduction into instrument ContaminatedSample Contaminated Sample / High Blank SamplePrep->ContaminatedSample Analysis->ContaminatedSample Memory Effects

Caption: A logical diagram illustrating potential pathways for Barium contamination.

Experimental_Workflow cluster_prep Pre-Analysis cluster_digestion Sample Digestion cluster_analysis Analysis Clean_Labware 1. Clean Labware (Acid Wash Protocol) Sample_Collection 3. Sample Collection (in clean containers) Clean_Labware->Sample_Collection Prep_Reagents 2. Prepare High-Purity Reagents & Standards Weigh_Sample 4. Weigh Sample & QC Standards Prep_Reagents->Weigh_Sample Sample_Collection->Weigh_Sample Add_Acid 5. Add Digestion Acids Weigh_Sample->Add_Acid Microwave 6. Microwave Digestion Add_Acid->Microwave Dilute 7. Dilute to Final Volume Microwave->Dilute Instrument_Setup 8. Instrument Setup & Calibration Dilute->Instrument_Setup Run_Blanks 9. Analyze Blanks & Samples Instrument_Setup->Run_Blanks Data_Review 10. Data Review (Check for interferences) Run_Blanks->Data_Review

Caption: A typical experimental workflow for low-level this compound analysis.

References

Refinement of plasma operating conditions for Ba isotope analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining plasma operating conditions for Barium (Ba) isotope analysis by Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

Troubleshooting Guides

This section provides solutions to common issues encountered during Ba isotope analysis. The issues are categorized for ease of navigation, with detailed causes and recommended actions.

Signal Instability and Poor Precision

High relative standard deviation (RSD) in Barium isotope ratios can be a significant issue. The following table outlines potential causes and solutions.

Problem Potential Cause Recommended Solution
High RSD% in Ba Isotope Ratios Unstable Plasma Conditions: The plasma may not be robust enough to handle the sample matrix, leading to fluctuations in ion generation and transmission.Increase the RF power to create a more robust plasma, typically in the range of 1200-1400 W.[1] Optimize the nebulizer gas flow rate; a lower flow rate can sometimes improve stability.
Nebulizer Issues: A clogged or improperly functioning nebulizer will result in an inconsistent aerosol, leading to a fluctuating signal.Check the nebulizer for blockages and ensure a fine, consistent mist is being generated.[2][3] Clean the nebulizer by back-flushing with a suitable solvent.[4] If the problem persists, consider replacing the nebulizer.
Peristaltic Pump Tubing: Worn or improperly tensioned pump tubing can cause pulsating sample introduction.[3][5]Inspect the peristaltic pump tubing for flatness or wear and replace it if necessary.[3][5] Ensure the tubing is correctly tensioned.
Inadequate Sample-Standard Bracketing: Mismatches in concentration or matrix composition between the sample and the bracketing standard can introduce variability.Ensure that the Ba concentration in the sample and standard are matched as closely as possible, ideally within a 5-10% difference.[6] Matrix-match the standards to the samples where feasible.
Air Bubbles in the Sample Line: Air bubbles can interrupt the continuous flow of the sample to the nebulizer.[3]Check all connections in the sample introduction line for leaks. Ensure the sample uptake tubing is fully submerged in the sample.
Low Barium Signal Intensity

Low signal intensity can compromise the precision of your measurements. Here are some common causes and how to address them.

Problem Potential Cause Recommended Solution
Low ¹³⁸Ba Signal Sub-optimal Plasma Conditions: The plasma is not efficiently ionizing the Barium atoms.Optimize RF power and nebulizer gas flow to maximize Ba ion production.[7] A hotter, more robust plasma generally improves ionization efficiency.[5]
Sample Introduction Inefficiency: Issues with the nebulizer, spray chamber, or cones can reduce the amount of sample reaching the plasma.Ensure the nebulizer is functioning correctly and producing a fine aerosol.[2] Check the spray chamber for proper drainage.[3] Inspect and clean the sampler and skimmer cones, as deposits can obstruct the ion beam.[5]
Matrix Suppression: High concentrations of concomitant elements in the sample can suppress the ionization of Barium.Dilute the sample if possible, while maintaining sufficient Ba concentration for analysis. Implement a more rigorous chemical separation procedure to remove matrix elements.[8]
Incorrect Instrument Tuning: Lens voltages and other ion optic parameters may not be optimized for Barium transmission.Perform a full instrument tuning using a Barium standard solution to optimize all lens settings for maximum signal intensity.
Inaccurate Results and Mass Bias Issues

Systematic errors in your Ba isotope data can often be traced back to uncorrected mass bias or isobaric interferences.

Problem Potential Cause Recommended Solution
Inaccurate δ¹³⁸/¹³⁴Ba Values Uncorrected Isobaric Interferences: Isobaric overlaps from other elements (e.g., Xenon, Lanthanum, Cerium) can artificially alter the measured Ba isotope ratios.[8]Implement on-line monitoring of non-analyte isotopes of interfering elements (e.g., ¹³⁹La, ¹⁴⁰Ce) to perform mathematical corrections.[8] Improve the chemical separation procedure to remove interfering elements more effectively prior to analysis.[8]
Instrumental Mass Fractionation: The instrument does not transmit all isotopes with the same efficiency, leading to a predictable bias. This can be exacerbated by matrix effects.Employ a double-spike technique or use a sample-standard bracketing approach with a well-characterized standard (e.g., NIST SRM 3104a) to correct for instrumental mass bias.[9][10]
Matrix-Induced Mass Bias: The presence of matrix elements can alter the instrumental mass fractionation in a way that is not fully corrected by standard bracketing alone.[11]Strive for a "matrix-tolerant" plasma state by increasing the plasma temperature (higher RF power, optimized gas flows).[11] The Normalized Argon Index (NAI) can be used to quantify and optimize plasma conditions to minimize these effects.[10]
Concentration Mismatch: A significant difference in Ba concentration between the sample and the bracketing standard can lead to inaccurate mass bias correction.[6]Ensure the Ba concentration of the samples and standards are matched to within ±5%.[6]

Experimental Protocols

A robust analytical workflow is crucial for accurate and precise Ba isotope analysis. The following is a generalized protocol consolidating best practices.

Sample Preparation and Chemical Separation

The goal of this stage is to isolate Barium from the sample matrix to minimize isobaric and non-isobaric interferences.

  • Sample Digestion: Digest the sample using an appropriate acid mixture (e.g., HNO₃-HF) to bring all components into solution.

  • Barium Separation via Cation Exchange Chromatography:

    • Use a cation exchange resin (e.g., AG50W-X12).[9]

    • Condition the column with dilute HCl.

    • Load the digested sample onto the column.

    • Elute the matrix elements with an appropriate concentration of HCl.

    • Elute and collect the Barium fraction using a higher concentration of HCl or a different acid like HNO₃.

    • Evaporate the collected Ba fraction to dryness and reconstitute in dilute HNO₃ (e.g., 2%) for analysis.[9]

MC-ICP-MS Instrumental Setup and Tuning

Optimizing the instrument for stable and sensitive analysis is critical.

  • Ignite Plasma and Warm-up: Allow the instrument to warm up for at least 30-60 minutes to ensure thermal stability.

  • Instrument Tuning:

    • Introduce a Ba tuning solution (e.g., 100-200 ppb Ba in 2% HNO₃).

    • Adjust RF power, nebulizer gas flow, and auxiliary gas flow to achieve robust plasma conditions. A typical starting point for RF power is ~1200 W.[1]

    • Optimize ion lens voltages to maximize the Ba signal intensity and achieve a stable signal.

    • Check for low oxide formation rates (e.g., CeO⁺/Ce⁺) and doubly charged ions (e.g., Ba²⁺/Ba⁺) as indicators of good plasma conditions.[7]

  • Mass Calibration and Peak Centering: Perform a mass calibration and ensure that the peaks for all Ba isotopes are perfectly centered in their respective Faraday cups.

Data Acquisition
  • Analysis Sequence: Employ a sample-standard bracketing sequence (e.g., Standard - Sample 1 - Sample 2 - Standard).

  • On-line Interference Monitoring: If necessary, configure the collector setup to simultaneously measure isotopes of potential interfering elements (e.g., ¹³⁹La, ¹⁴⁰Ce).[8]

  • Data Collection: Acquire data in static multicollection mode, integrating for a sufficient time to achieve the desired internal precision.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference in Ba isotope analysis?

A1: The primary interferences are isobaric, where isotopes of other elements have the same mass-to-charge ratio as Ba isotopes. The most common isobaric interferences include Xenon (¹³⁴Xe, ¹³⁶Xe), Lanthanum (¹³⁸La), and Cerium (¹³⁶Ce, ¹³⁸Ce).[8] Non-isobaric interferences, also known as matrix effects, arise from high concentrations of other elements in the sample which can suppress the Ba signal and alter the instrumental mass bias.[8][11]

Q2: How can I achieve a "robust" or "matrix-tolerant" plasma?

A2: A robust plasma is hotter and more energetic, which helps to more efficiently ionize the sample and reduce the influence of the sample matrix. This is typically achieved by increasing the RF forward power (e.g., 1200-1400 W) and optimizing the nebulizer and auxiliary gas flow rates.[1][5] The goal is to create conditions where the instrumental mass fractionation is less affected by changes in the sample matrix.[11]

Q3: What is the Normalized Argon Index (NAI) and how is it useful?

A3: The Normalized Argon Index (NAI) is a metric used to quantify the "hotness" or thermal conditions of the plasma.[10] It is calculated from the ratio of two argon-based plasma species. By monitoring and tuning the instrument to a specific NAI value, you can achieve more reproducible plasma conditions from day to day, which helps in obtaining more consistent and accurate data, especially when dealing with samples with varying matrices.[10][11]

Q4: Should I use a "wet" or "dry" plasma for Ba isotope analysis?

A4: Both wet (standard spray chamber) and dry (using a desolvating nebulizer system) plasma can be used for Ba isotope analysis. Dry plasma often results in higher sensitivity because the water load on the plasma is removed.[12] However, it can sometimes lead to more pronounced matrix deposition on the cones. The choice depends on the specific application, required sensitivity, and the nature of the samples. For many applications, a robust "wet" plasma can provide excellent stability and precision.[13]

Q5: How critical is the concentration match between my samples and standards?

A5: It is very critical, especially when using a sample-standard bracketing method for mass bias correction.[6] Significant differences in analyte concentration can cause a mismatch in the space charge effects within the ion beam, leading to inaccurate mass bias correction. It is recommended to keep the concentration difference within ±5-10%.[6]

Visualizations

Ba_Isotope_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis MC-ICP-MS Analysis cluster_data Data Processing Sample Geological/Biological Sample Digestion Acid Digestion Sample->Digestion Column_Chem Cation Exchange Chromatography Digestion->Column_Chem Purified_Ba Purified Ba Fraction Column_Chem->Purified_Ba Intro Sample Introduction (Nebulizer, Spray Chamber) Purified_Ba->Intro Plasma Argon Plasma (Ionization) Intro->Plasma Ion_Optics Ion Optics (Focusing) Plasma->Ion_Optics Mass_Analyzer Magnetic Sector (Mass Separation) Ion_Optics->Mass_Analyzer Detection Faraday Collectors (Ion Counting) Mass_Analyzer->Detection Raw_Data Raw Isotope Ratios Detection->Raw_Data Correction Mass Bias & Interference Correction Raw_Data->Correction Final_Data Final δ¹³⁸/¹³⁴Ba Data Correction->Final_Data

Troubleshooting_Logic cluster_signal Signal Characteristics cluster_solutions Potential Causes & Solutions Problem Poor Quality Data (High RSD, Inaccuracy) Signal_Check Check Signal Stability & Intensity Problem->Signal_Check Check_Interference Verify Interference Corrections Problem->Check_Interference Inaccurate? Check_Chem Review Chemical Separation Problem->Check_Chem Inaccurate? Unstable Unstable Signal Signal_Check->Unstable Fluctuating? Low_Signal Low Signal Signal_Check->Low_Signal Low Counts? Check_Intro Inspect Sample Introduction System Unstable->Check_Intro Yes Check_Plasma Optimize Plasma Conditions Unstable->Check_Plasma Yes Low_Signal->Check_Intro Yes Low_Signal->Check_Plasma Yes

References

Troubleshooting low recovery of barium during column chemistry.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions to address low recovery of barium during column chemistry experiments. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low barium recovery during column chromatography?

Low recovery of barium can stem from several factors throughout the experimental workflow. The most common issues include:

  • Incomplete Elution: Barium may bind too strongly to the stationary phase and not be fully released during the elution step. This can be due to an inappropriate eluent, incorrect pH, or insufficient eluent volume.[1][2]

  • Precipitation: Barium can precipitate on the column, most commonly as barium sulfate (BaSO₄), which is highly insoluble.[1][3][4] This can occur if the sample or mobile phase contains sulfate ions.

  • Sample Matrix Effects: The presence of competing ions in the sample matrix can interfere with barium's ability to bind to the resin.[5][6]

  • Improper Column Packing: Poorly packed columns with channels or voids can lead to uneven flow and band broadening, resulting in poor separation and recovery.[7][8]

  • Incorrect Flow Rate: A flow rate that is too fast may not allow for proper equilibration between the stationary and mobile phases, while a rate that is too slow can lead to diffusion and band widening.[7]

  • Analyte Degradation or Volatility: While less common for barium itself, instability of certain barium compounds under the experimental conditions could be a factor.[2]

Q2: How can I prevent barium sulfate (BaSO₄) precipitation in my column?

Barium sulfate is extremely insoluble and its formation is a major cause of low recovery.[4][9] To prevent this:

  • Analyze Sample for Sulfate: Before beginning, test your sample for the presence of sulfate ions.

  • Use Sulfate-Free Reagents: Ensure all acids, buffers, and solvents used in the sample preparation and mobile phase are free from sulfate contamination. For example, use hydrochloric acid or nitric acid instead of sulfuric acid for digestion and pH adjustments.[10]

  • Pre-treatment to Remove Sulfate: If sulfate is unavoidable in the sample, consider a pre-treatment step to precipitate and remove sulfate ions before the sample is loaded onto the column.

  • Complexation: The use of chelating agents can sometimes keep barium in solution even in the presence of low levels of sulfate.[11]

Q3: My barium is binding too strongly to the resin. How can I improve elution and recovery?

If barium is retained on the column, you need to adjust the mobile phase to favor its release.

  • Increase Eluent Strength: For cation exchange chromatography, this typically involves increasing the concentration of the acid or salt in the mobile phase. For instance, switching from 2 M HCl to 3 M HNO₃ can help elute barium that remains on the column in HCl.[12]

  • Change the Eluent: Different acids or complexing agents can be more effective. Nitric acid (HNO₃) is often used to elute barium.[12][13] Chelating agents like CDTA, EDTA, or DTPA can be used to quantitatively strip barium from the resin by forming stable complexes.[11][14]

  • Adjust pH: The pH of the eluent is critical. For some separations using chelating agents, a specific alkaline pH is required for efficient elution.[15]

  • Ensure Sufficient Volume: Pass a sufficient volume of the eluent through the column to ensure all the barium has had a chance to be released.

Q4: How do competing ions from the sample matrix affect barium recovery?

High concentrations of other cations in the sample (e.g., Ca²⁺, Mg²⁺, Na⁺, K⁺) can compete with Ba²⁺ for binding sites on a cation exchange resin.[6][16]

  • Ionic Potential: Separation is influenced by ionic charge (z) and ionic radius (r). Ions with a higher ionic potential (z/r) may bind more strongly.[12]

  • High Concentrations: Even ions that bind weakly can interfere if they are present in very high concentrations, effectively out-competing barium for available sites.[6]

  • Mitigation Strategy: To overcome this, you can dilute the sample to reduce the concentration of interfering ions, though this may require a pre-concentration step for barium.[17][18] Alternatively, a multi-step elution process can be designed to first wash away the weakly bound competing ions before eluting the barium.[16]

Q5: Could my choice of stationary phase be the cause of low recovery?

Yes, the type of resin is critical.

  • Resin Type: For barium separation, strong acid cation exchange resins (e.g., Dowex-50, AmberLite™ HPR1100 Na) are commonly used.[10][14] The resin's functional groups, bead size, and cross-linkage all affect separation performance.[12]

  • Resin Fouling: Over time, resins can become fouled with irreversibly bound metals or precipitates, reducing their capacity and efficiency.[1] Specialized resins like Shallow Shell Technology (SST) resins are designed to reduce fouling by bulky cations like barium.[1]

  • Regeneration: Incomplete regeneration of the resin between runs can leave residual metals that interfere with subsequent separations.[1]

Data Summary

Table 1: Eluent Systems for Barium Separation
Resin TypeEluent SystempHTarget ApplicationReported RecoveryReference
Dowex-500.05 M DCYTA8.5Separation of Ba from RaComplete Separation[14]
Dowex 500.32 M Ammonium Citrate5.6Separation of Ba from RaHigh Separation Factor[19]
Cation-exchange resin0.6 M Ammonium Chloride (wash)-Ba in Sea Water>99%[16]
Cation-exchange resin8 M Nitric Acid (elution)-Ba in Sea Water>99%[16]
Sr ResinEDTA, CDTA, NTA solutionsVariousStripping Ba from columnQuantitative Removal[11]

Experimental Protocols

Protocol 1: General Barium Separation by Cation Exchange Chromatography

This protocol outlines a general procedure for separating barium from a complex sample matrix.

  • Column Preparation:

    • Select a suitable strong acid cation exchange resin (e.g., Dowex-50W X8, 100-200 mesh).

    • Create a slurry of the resin in a suitable solvent (e.g., dilute HCl).

    • Pack the column by carefully pouring the slurry, ensuring no air bubbles are trapped and the resin bed is uniform.[8]

  • Resin Equilibration:

    • Wash the column with several column volumes of deionized water.

    • Equilibrate the resin by passing the loading buffer (e.g., 2.5 N HCl) through the column until the pH of the effluent matches the influent.[13] This prepares the resin for sample binding.

  • Sample Preparation and Loading:

    • Dissolve the sample in a minimal volume of the loading buffer.[7] Acid digestion with nitric acid is a common preparation method for solid samples.[17][18]

    • Ensure the sample is free of particulates by filtering or centrifuging.

    • Carefully load the sample onto the top of the resin bed, allowing it to absorb into the resin without disturbing the surface.[7]

  • Washing Step:

    • Wash the column with the loading buffer (e.g., 2.5 N HCl) to remove major matrix elements and weakly bound interfering ions.[13] Collect the effluent and monitor to ensure barium is not eluting prematurely.

  • Elution Step:

    • Elute the barium using a stronger eluent, such as 2.0 N HNO₃.[12][13] The use of a different acid for elution can improve separation from certain interfering elements.[12]

    • Collect fractions and analyze for barium content using an appropriate technique like ICP-MS or AAS.[17][18]

  • Resin Regeneration:

    • After elution, regenerate the column by washing with a high concentration of acid followed by deionized water to prepare it for the next sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_column Column Chemistry cluster_analysis Analysis sample Initial Sample digestion Acid Digestion (e.g., HNO3) sample->digestion dissolution Dissolution in Loading Buffer digestion->dissolution load Load Sample onto Column dissolution->load wash Wash Column (e.g., 2.5N HCl) load->wash elute Elute Barium (e.g., 2.0N HNO3) wash->elute collect Collect Fractions elute->collect analyze Analyze Ba Content (ICP-MS, AAS) collect->analyze

Caption: General workflow for barium separation using column chemistry.

troubleshooting_flowchart action action start Low Ba Recovery q1 Precipitate visible on column? start->q1 Start Here a1 Issue: BaSO4 Precipitation. - Use sulfate-free reagents. - Pre-treat sample to remove SO4²⁻. q1->a1 Yes q2 Ba detected in wash fractions? q1->q2 No a2 Issue: Premature Elution. - Decrease loading buffer strength. - Check for competing ions. - Check for column channeling. q2->a2 Yes q3 Ba detected in late elution fractions or column strip? q2->q3 No a3 Issue: Incomplete Elution. - Increase eluent strength/volume. - Switch to stronger eluent (e.g., HNO3). - Use chelating agent (e.g., CDTA). q3->a3 Yes a4 Issue: Sample Loss. - Check for loss during sample prep. - Verify analytical standards. - Ensure complete sample loading. q3->a4 No

Caption: Decision tree for troubleshooting low barium recovery.

competitive_binding High concentration of competing ions (Ca²⁺, Na⁺) reduces available binding sites for Barium (Ba²⁺) cluster_resin Cation Exchange Resin site1 site2 site3 site4 Ba Ba²⁺ Ba->site1 Ca Ca²⁺ Ca->site2 Na Na⁺ Na->site4

Caption: Competitive binding of ions on a cation exchange resin.

References

Correcting for instrumental mass fractionation in Ba isotope analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on correcting for instrumental mass fractionation in Barium (Ba) isotope analysis using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Thermal Ionization Mass Spectrometry (TIMS).

Troubleshooting Common Issues

Poor External Reproducibility or Inaccurate Results
Potential Cause Troubleshooting Steps
Matrix Effects Even after chemical purification, residual matrix elements can affect the accuracy and precision of Ba isotope measurements.[1][2][3] Elements like aluminum (Al) and iron (Fe) have a strong impact even at low concentrations, while magnesium (Mg) and calcium (Ca) have a lesser effect.[4] Solution: 1. Improve Chemical Purification: Employ robust ion-exchange chromatography. A common method uses AG50W-X12 cation exchange resin.[5][6][7] For complex matrices, an in-tandem column setup (e.g., AG50-X12 followed by Sr-Spec™ resin) can improve purification efficiency.[1] 2. Optimize Plasma Conditions (MC-ICP-MS): Matrix effects can be significantly reduced by optimizing plasma conditions.[2][3][8] Tuning for a higher plasma temperature can increase ionization efficiency and minimize matrix-induced mass bias.[3] 3. Use Double-Spike: A double-spike technique can effectively correct for mass fractionation during both chemical processing and instrumental analysis, reducing the impact of non-isobaric matrix interferences.[9]
Isobaric Interferences Direct overlap of isotopes from other elements with Ba isotopes can cause significant errors.[9][10] Key interferences include: ¹³⁰Xe on ¹³⁰Ba, ¹³²Xe on ¹³²Ba, ¹³⁴Xe on ¹³⁴Ba, ¹³⁶Ce on ¹³⁶Ba, ¹³⁸Ce and ¹³⁸La on ¹³⁸Ba.[11][12] Solution: 1. Chemical Separation: Efficiently separate Ba from Lanthanum (La) and Cerium (Ce) using column chemistry.[9][12][13] 2. On-Peak Zero Correction: Measure the gas blank (argon) before analysis to establish the baseline contribution from Xenon (Xe) isotopes and subtract it from the sample measurements. 3. Instrumental Techniques: For MC-ICP-MS, operating the ICP ion source at a low power can selectively produce oxide ions of La and Ce (LaO⁺, CeO⁺), shifting them to heavier masses and effectively removing the interference on Ba.[14]
Mismatched Sample and Standard A significant mismatch in concentration or acid molarity between the sample and the bracketing standard can introduce analytical bias.[5][6] Solution: Ensure that the sample and standard solutions are matrix-matched as closely as possible. The concentration ratio of the sample to the standard should ideally be between 0.35 and 1.5.[5][6]
Instrumental Instability Drift in instrument sensitivity or mass bias during an analytical session can degrade precision. Solution: 1. Regular Bracketing: Use a sample-standard bracketing (SSB) sequence (Standard-Sample-Standard) to correct for short-term instrumental drift.[5][6][7] 2. Allow Sufficient Warm-up: Ensure the instrument has reached thermal and electronic stability before starting measurements. 3. Monitor Instrument Performance: Keep track of key instrument parameters (e.g., vacuum, sensitivity, baseline) throughout the analytical session.
Low Signal Intensity
Potential Cause Troubleshooting Steps
Insufficient Ba Concentration The concentration of Ba in the prepared sample solution is too low for a stable and sufficiently intense signal. Solution: A concentration of around 200 ppb Ba is often found to be optimal, balancing signal intensity with sample consumption and Faraday cup performance.[1]
Poor Sample Introduction Issues with the nebulizer, spray chamber, or sample uptake lines can lead to inefficient sample introduction and low signal. Solution: 1. Check for Blockages: Inspect the nebulizer tip and sample uptake tubing for any clogs. 2. Optimize Nebulizer Gas Flow: Tune the gas flow rate to maximize signal intensity and stability. 3. Clean Components: Regularly clean the spray chamber and cones (sampler and skimmer) to prevent salt buildup.
Inefficient Ionization Plasma conditions may not be optimal for ionizing Ba. Solution: Tune the MC-ICP-MS instrument parameters, including RF power and gas flows, to maximize Ba ion production.

Frequently Asked Questions (FAQs)

Q1: What is instrumental mass fractionation and why must it be corrected?

A: Instrumental mass fractionation is a process that occurs within a mass spectrometer where lighter isotopes are transmitted and detected with slightly higher efficiency than heavier isotopes.[15] This bias is caused by complex processes during sample introduction, ionization in the plasma or on the filament, and ion transmission through the instrument.[15][16] It introduces a systematic error in the measured isotope ratios, which does not reflect the true isotopic composition of the sample. Therefore, this instrumental effect must be accurately corrected to obtain meaningful geological, environmental, or biological data.

Q2: What are the primary methods for correcting mass fractionation in Ba isotope analysis?

A: The two most common and robust methods are:

  • Standard-Sample Bracketing (SSB): This technique involves analyzing a standard of known isotopic composition immediately before and after the unknown sample (a Standard-Sample-Standard sequence).[5][6] The instrumental mass bias is assumed to drift linearly with time, and the bias measured for the standards is used to correct the measured ratios of the bracketed sample. This method is straightforward but requires careful matching of the sample and standard matrix and concentration.[5][6]

  • Double-Spike (DS) Technique: This is a powerful internal standardization method. A precisely calibrated mixture of two enriched isotopes (a "double spike," e.g., ¹³⁰Ba-¹³⁵Ba) is added to the sample prior to chemical purification.[11][12][17][18] Because the spike and sample isotopes undergo the exact same processing and analysis, any mass-dependent fractionation (both natural and instrumental) can be precisely corrected using an iterative mathematical procedure. This method can correct for fractionation during column chemistry and is less sensitive to matrix effects than SSB.[9] Some protocols combine both methods for the highest precision.[11]

Q3: How do I choose between the Standard-Sample Bracketing and Double-Spike methods?

A: The choice depends on the required precision and the nature of the samples.

  • Standard-Sample Bracketing (SSB) is often sufficient for many applications and is analytically simpler.[6][7] It is effective when samples have been purified to a high degree and can be closely matrix-matched with the standard.

  • The Double-Spike (DS) method is superior for achieving the highest precision (reproducibility of ±0.03‰ or better).[11][12][17] It is the preferred method when incomplete recovery of Ba during chemical separation is expected or when matrix effects cannot be completely eliminated.[9]

Q4: What are the critical isobaric interferences for Ba isotopes and how can they be managed?

A: Isobaric interferences are a major challenge in Ba isotope analysis by MC-ICP-MS.[9][12] The key overlaps are listed in the table below.

Ba Isotope Isobaric Interference(s) Management Strategy
¹³⁰Ba, ¹³²Ba, ¹³⁴Ba¹³⁰Xe, ¹³²Xe, ¹³⁴Xe (from Argon gas)Perform on-peak zero correction by measuring the gas blank.
¹³⁶Ba¹³⁶CeHigh-efficiency chemical separation of Ba from Ce.[13]
¹³⁸Ba¹³⁸Ce, ¹³⁸LaHigh-efficiency chemical separation of Ba from Ce and La.[12][13]

For TIMS analysis, isobaric interferences are less of a concern compared to MC-ICP-MS because elements like Xe are not introduced, and the thermal ionization process is less likely to ionize interfering elements like Ce and La efficiently.[12]

Q5: What are typical quantitative parameters for a high-precision Ba isotope analysis?

A: The following table summarizes key parameters often reported in high-precision Ba isotope studies.

Parameter Typical Value / Range Reference
Method Double-Spike or Standard-Sample Bracketing[5][6][11]
Instrumentation MC-ICP-MS or TIMS[5][12]
Sample Concentration ~200 ppb Ba[1]
Standard NIST SRM 3104a[5][6][7]
Notation δ¹³⁷/¹³⁴Ba or δ¹³⁸/¹³⁴Ba (‰ deviation from standard)[11][19]
Long-term Reproducibility (2SD) ±0.03‰ to ±0.05‰[7][11][17]

Experimental Protocols & Visualizations

Protocol 1: Standard-Sample Bracketing (SSB) Workflow

This protocol outlines the general steps for correcting instrumental mass fractionation using the SSB method with MC-ICP-MS.

  • Sample Preparation: Digest the sample and perform ion-exchange chromatography (e.g., using AG50W-X12 resin) to separate Ba from the sample matrix.[5][6][7]

  • Solution Preparation: Prepare the purified sample and a bracketing standard (e.g., NIST SRM 3104a) at a matched concentration (e.g., 200 ppb) and in the same acid matrix (e.g., 2% HNO₃).[1][5]

  • Instrument Setup: Allow the MC-ICP-MS to warm up. Perform instrument tuning to maximize Ba sensitivity and signal stability while minimizing oxide formation.

  • Baseline Measurement: Before introducing any sample, measure the on-peak baseline by aspirating the rinse solution (e.g., 2% HNO₃) to determine the background signal, including contributions from Xe isotopes.

  • Analysis Sequence: Analyze the solutions in a strict sequence: Standard - Sample - Standard. Repeat this bracketing sequence multiple times for each sample to improve statistics.[5][6] A 5-minute wash with 2% HNO₃ between each measurement is recommended to avoid cross-contamination.[5][6]

  • Data Processing: Use the average measured isotope ratios of the two bracketing standards to calculate a correction factor (assuming an exponential or power law for mass fractionation). Apply this factor to the raw isotope ratios measured for the sample.

SSB_Workflow cluster_prep Sample Preparation cluster_analysis MC-ICP-MS Analysis cluster_data Data Processing Digestion Digestion Column_Chem Column_Chem Digestion->Column_Chem Purify Ba Standard1 1. Analyze Standard Column_Chem->Standard1 Matched Conc. & Matrix Wash1 Wash Standard1->Wash1 Sample 2. Analyze Sample Wash1->Sample Wash2 Wash Sample->Wash2 Standard2 3. Analyze Standard Wash2->Standard2 Calculation Calculate Correction from Standards Standard2->Calculation Correction Apply Correction to Sample Data Calculation->Correction

Caption: Workflow for the Standard-Sample Bracketing (SSB) method.

Protocol 2: Double-Spike (DS) Workflow

This protocol outlines the general steps for using a ¹³⁰Ba-¹³⁵Ba double spike to correct for mass fractionation.

  • Sample Aliquoting and Spiking: Take a precise aliquot of the digested sample solution. Add a calibrated ¹³⁰Ba-¹³⁵Ba double spike in an optimal proportion (e.g., spike contributing ~20% of the total Ba).[1] Allow the spike-sample mixture to equilibrate.

  • Chemical Purification: Perform ion-exchange chromatography to separate the Ba from the sample matrix. Note: 100% recovery of Ba is not necessary with this method, as fractionation during this step will be corrected.[9]

  • Instrumental Analysis: Analyze the purified spike-sample mixture on an MC-ICP-MS or TIMS.

  • Data Processing: Use an iterative data reduction scheme to deconvolve the three measured isotope ratios (sample, spike, and mixture) to solve for both the instrumental mass fractionation and the true isotopic composition of the sample. This requires knowledge of the exact isotopic composition of the unspiked standard, the pure double spike, and the natural abundances of Ba isotopes.

DS_Workflow Sample 1. Sample Digestion Spike Add Calibrated ¹³⁰Ba-¹³⁵Ba Double Spike Sample->Spike Equilibrate 2. Spike-Sample Equilibration Spike->Equilibrate Column 3. Column Chemistry (Ba Purification) Equilibrate->Column Analysis 4. Mass Spectrometry (MC-ICP-MS or TIMS) Column->Analysis Data 5. Iterative Data Reduction Analysis->Data Result Corrected Isotope Ratio Data->Result

Caption: Workflow for the Double-Spike (DS) correction method.

Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing common issues during Ba isotope analysis.

Caption: A decision tree for troubleshooting Ba isotope analysis.

References

Validation & Comparative

A Guide to Inter-laboratory Comparison of Barium-135 Isotope Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting inter-laboratory comparisons of Barium-135 (¹³⁵Ba) isotope standards. While a dedicated, large-scale inter-laboratory comparison for ¹³⁵Ba standards has not been extensively published, this document outlines the critical experimental protocols, data presentation standards, and analytical methodologies necessary for such a study. The information herein is synthesized from established methods in barium isotope analysis to ensure a robust and objective comparison of ¹³⁵Ba standard performance.

Introduction to this compound Isotope Standards

This compound is a stable isotope of barium with a natural abundance of approximately 6.59%[1][2][3]. Enriched ¹³⁵Ba materials are utilized in a variety of scientific applications, including as tracers in geological and environmental studies, and for nuclear magnetic resonance (NMR) studies[2]. In mass spectrometry, ¹³⁵Ba is often used in double-spike techniques to correct for instrumental mass fractionation, enabling high-precision isotope ratio measurements[4][5].

Given the critical role of these standards, ensuring their isotopic purity and accurate certification is paramount. An inter-laboratory comparison is the most effective way to validate the certified values of commercial and in-house standards and to assess the proficiency of laboratories in performing high-precision barium isotope analysis.

Commercially Available this compound Isotope Standards

A crucial first step in any inter-laboratory comparison is the selection of well-characterized standards. Several vendors supply ¹³⁵Ba isotope standards, typically in the form of barium carbonate (¹³⁵BaCO₃) or barium nitrate (¹³⁵Ba(NO₃)₂)[2][3][6][7][8][9]. The table below summarizes some of the available standards. Laboratories participating in a comparison should ideally analyze the same batches of these standards to minimize variability.

Supplier Product Name Chemical Form Isotopic Enrichment (atom %) Notes
American Elements This compound Nitrate Isotope¹³⁵Ba(NO₃)₂Not specifiedAvailable in various grades[6].
This compound Carbonate Isotope¹³⁵BaCO₃> 92%Generally immediately available[8][9].
Cambridge Isotope Laboratories, Inc. This compound carbonate¹³⁵BaCO₃≥ 92%Chemical purity of 98%[7][8].
National Isotope Development Center (NIDC) This compoundCarbonate, Chloride, Metal Solid, Nitrate78-93%Other isotopic abundances and chemical forms may be available on request[3].
BuyIsotope.com This compound carbonate¹³⁵BaCO₃Not specifiedAvailable for order[2].

Experimental Protocols for Comparison

To ensure comparability of results across different laboratories, it is essential to follow standardized experimental protocols. The following sections detail the key steps for the analysis of ¹³⁵Ba isotope standards, primarily focusing on Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS), a common high-precision technique[4][5].

Sample Preparation

Accurate sample preparation is critical to avoid contamination and isotopic fractionation.

Protocol for Dissolution of Barium Carbonate Standards:

  • Weigh an appropriate amount of the ¹³⁵BaCO₃ standard in a clean laboratory vessel.

  • Add a high-purity dilute acid, such as 2% HNO₃, dropwise until the carbonate is completely dissolved.

  • Gently heat the solution at a low temperature (e.g., 60 °C) to ensure complete dissolution and to remove any dissolved CO₂.

  • Dilute the final solution to the desired concentration for analysis using high-purity 2% HNO₃.

Protocol for Dilution of Barium Nitrate Standards:

  • If the standard is in solid form, dissolve it in high-purity water or dilute HNO₃ following a similar procedure as for the carbonate.

  • If the standard is a solution, perform serial dilutions using high-purity 2% HNO₃ to achieve the target concentration for MC-ICP-MS analysis.

Chemical Purification (Optional but Recommended)

Even high-purity standards can contain trace-level isobaric interferences (elements with isotopes of the same mass as barium isotopes) from elements like Xenon (Xe), Lanthanum (La), and Cerium (Ce)[5][10]. A chemical purification step can help to minimize these interferences.

Single Column Cation Exchange Chromatography: A widely used method involves cation exchange chromatography to separate Ba from potential matrix elements and isobaric interferences[5][11][12][13].

Experimental_Workflow_Purification cluster_prep Sample Preparation cluster_chrom Cation Exchange Chromatography cluster_analysis Analysis Dissolution Dissolve Ba Standard Spiking Add Double Spike (optional) Dissolution->Spiking Load_Sample Load Sample onto Column Spiking->Load_Sample Elute_Matrix Elute Matrix Elements (e.g., with 2.5 N HCl) Load_Sample->Elute_Matrix Elute_Ba Elute Barium (e.g., with 2.0 N HNO3) Elute_Matrix->Elute_Ba Evaporation Evaporate Ba Fraction Elute_Ba->Evaporation Redissolution Redissolve in 2% HNO3 Evaporation->Redissolution MC_ICP_MS Analyze by MC-ICP-MS Redissolution->MC_ICP_MS Logical_Framework cluster_planning Phase 1: Planning and Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Compilation and Evaluation cluster_reporting Phase 4: Reporting Select_Standards Select Ba-135 Standards Develop_Protocol Develop Standardized Protocol Select_Standards->Develop_Protocol Distribute_Samples Distribute Samples to Labs Develop_Protocol->Distribute_Samples Lab_Analysis Laboratories Perform Analysis Distribute_Samples->Lab_Analysis Data_Submission Submit Data to Coordinator Lab_Analysis->Data_Submission Statistical_Analysis Statistical Analysis (e.g., Z-scores) Data_Submission->Statistical_Analysis Performance_Evaluation Evaluate Laboratory and Standard Performance Statistical_Analysis->Performance_Evaluation Final_Report Publish Comparison Report Performance_Evaluation->Final_Report

References

A Comparative Guide to the Validation of Analytical Methods for Barium-135 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the precise quantification of the stable isotope Barium-135. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific analytical needs, with a focus on experimental data and detailed protocols. The primary techniques discussed are Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Thermal Ionization Mass Spectrometry (TIMS), both of which are powerful tools for isotopic analysis.

Comparison of Analytical Methods

The quantification of specific isotopes like this compound requires highly sensitive and precise analytical techniques. While several methods can measure total barium concentration, MC-ICP-MS and TIMS are the principle methods for high-precision isotope ratio measurements, which can be leveraged for absolute quantification through isotope dilution.

Quantitative Performance

The following table summarizes the key performance characteristics of MC-ICP-MS and TIMS for the quantification of this compound.

ParameterMulti-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)Thermal Ionization Mass Spectrometry (TIMS)Other Techniques (e.g., ICP-AES, AAS)
Principle Ionization in argon plasma, magnetic sector mass analysis with multiple detectors for simultaneous isotope measurement.Thermal ionization of a purified sample on a filament, followed by magnetic sector mass analysis.Measurement of atomic emission or absorption, providing total elemental concentration.
Precision (Isotope Ratio) High precision, with reported repeatability for barium isotope ratios (δ137/134Ba) of 0.032‰ to 0.15‰ (2SD).[1] Long-term external precision can be better than ±0.05‰.[1][2]Very high precision, often considered the "gold standard".[3] Repeatability for δ137/134Ba can be as good as ±0.018‰ (2SD).[4]Not applicable for isotope ratio measurements.
Detection Limit (Total Ba) Low, typically in the range of ng/L (ppt).Extremely low, capable of analyzing sub-microgram quantities of barium.[5]Higher, typically in the µg/L (ppb) range.
Sample Throughput Relatively high, as samples are introduced as liquids or aerosols.Lower, due to the manual process of filament loading and the need for high vacuum.High, suitable for rapid screening of many samples.
Matrix Effects Can be significant, requiring efficient sample purification to remove interfering elements.[6] Double-spike techniques can help mitigate these effects.[7]Less susceptible to matrix effects from other elements as the sample is highly purified and loaded onto a filament.Significant matrix effects can be present.
Interferences Isobaric interferences from other elements (e.g., Xenon on Barium isotopes) and polyatomic interferences from the plasma gas need to be corrected for.[7]Minimal isobaric interferences as the sample is purified before analysis.Spectral and chemical interferences are common.
Cost High initial instrument cost and significant running costs due to argon consumption.[3]High initial instrument cost, but generally lower running costs compared to MC-ICP-MS.[3]Lower initial and running costs.
Ease of Use More complex instrumentation and operation.[3]Technically less complex to operate than MC-ICP-MS, but requires meticulous sample preparation.[3]Relatively simple to operate.

Experimental Protocols

Accurate quantification of this compound using isotope dilution mass spectrometry involves several critical steps, from sample preparation to data analysis. The following are detailed methodologies for the key experiments.

Sample Preparation and Digestion

The initial step involves the dissolution of the sample matrix to bring the barium into a solution phase.

  • For solid samples (e.g., geological, biological tissues):

    • Accurately weigh approximately 10 mg of the powdered and homogenized sample into a clean PFA vial.

    • Add a 3:2:1 mixture of concentrated hydrochloric acid (HCl), hydrofluoric acid (HF), and nitric acid (HNO₃).

    • Seal the vials and place them on a hot plate at 130°C overnight for complete digestion.[8]

    • Evaporate the sample to dryness at 110°C.[8]

    • Re-dissolve the residue in 2.5 M HCl in preparation for column chemistry.[8]

Isotope Dilution Spiking

For absolute quantification, a known amount of an enriched isotopic spike is added to the sample. For this compound quantification, a spike enriched in another barium isotope (e.g., ¹³⁶Ba or a custom double spike like ¹³⁰Ba-¹³⁵Ba) is used.

  • Prepare a calibrated stock solution of the chosen barium isotopic spike.

  • To a known mass of the digested sample solution, add a precise amount of the isotopic spike solution. The amount of spike added should be optimized to achieve a spike-to-sample isotope ratio that minimizes measurement uncertainty.

  • Allow the sample and spike to equilibrate, which may involve gentle heating or sonication.

Chemical Separation of Barium

To minimize isobaric and matrix interferences, barium must be chemically separated from other elements in the sample. This is typically achieved using cation exchange chromatography.[1][9]

  • Column Preparation:

    • Use a cation exchange resin (e.g., AG50W-X12, 200-400 mesh).[1]

    • Prepare a column by adding the resin to a column body, ensuring it is properly conditioned with appropriate acids.

  • Sample Loading:

    • Load the spiked sample solution (dissolved in 2.5 M HCl) onto the column.

  • Elution of Matrix Elements:

    • Elute the majority of the matrix elements using 2.5 N HCl.[9] The volume of acid will depend on the sample matrix and column size and should be calibrated beforehand.

  • Elution and Collection of Barium:

    • Elute the purified barium fraction using 2.0 N HNO₃.[9]

    • Collect the barium-containing fraction in a clean vial.

  • Post-Separation Processing:

    • Evaporate the collected barium fraction to dryness.

    • Re-dissolve the purified barium in a dilute acid (e.g., 2% HNO₃) to a concentration suitable for mass spectrometric analysis.[9]

Mass Spectrometric Analysis

The final step is the measurement of the barium isotope ratios in the purified sample.

  • For MC-ICP-MS:

    • Introduce the purified sample solution into the MC-ICP-MS using a nebulizer.

    • Measure the ion signals for the relevant barium isotopes (e.g., ¹³⁴Ba, ¹³⁵Ba, ¹³⁶Ba, ¹³⁷Ba, ¹³⁸Ba) simultaneously using the multiple Faraday cup detectors.[9]

    • Correct for instrumental mass bias using a standard-sample bracketing approach or a double-spike method.[1][7]

    • Monitor for and correct any potential isobaric interferences.[7]

  • For TIMS:

    • Load a small aliquot of the purified sample solution onto a previously degassed rhenium filament.[5]

    • Dry the sample on the filament using a controlled current.

    • Introduce the filament into the TIMS source chamber.

    • Gradually heat the filament under high vacuum to ionize the barium.

    • Measure the ion signals for the barium isotopes by magnetically scanning across the mass range or using multiple collectors if available.

    • Correct for mass fractionation.

Calculation of this compound Concentration

The concentration of this compound in the original sample is calculated using the principles of isotope dilution. The formula will depend on the specific isotopes measured and the composition of the spike. A simplified version of the isotope dilution equation is:

Csample = (Cspike * Wspike / Wsample) * (Aspike - Rmeasured * Bspike) / (Rmeasured * Bsample - Asample)

Where:

  • C = Concentration

  • W = Weight

  • A and B are the abundances of the two isotopes being measured in the sample and the spike.

  • Rmeasured is the measured isotope ratio in the sample-spike mixture.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams created using Graphviz depict the logical flow of the analytical methods.

Experimental_Workflow_Barium_Quantification cluster_prep Sample Preparation cluster_separation Chemical Separation cluster_analysis Mass Spectrometry cluster_quantification Quantification Sample Sample Weighing Spike Isotopic Spike Addition Sample->Spike Digestion Acid Digestion Spike->Digestion Column_Chem Cation Exchange Chromatography Digestion->Column_Chem Matrix_Elution Matrix Element Elution Column_Chem->Matrix_Elution Waste Ba_Collection Barium Fraction Collection Column_Chem->Ba_Collection Mass_Spec MC-ICP-MS or TIMS Analysis Ba_Collection->Mass_Spec Data_Acquisition Isotope Ratio Measurement Mass_Spec->Data_Acquisition Calculation Isotope Dilution Calculation Data_Acquisition->Calculation Result This compound Concentration Calculation->Result

Caption: General workflow for this compound quantification.

Mass_Spectrometry_Comparison cluster_mcicpms MC-ICP-MS cluster_tims TIMS Purified_Sample Purified Barium Sample Nebulizer Nebulizer Introduction Purified_Sample->Nebulizer Filament Filament Loading Purified_Sample->Filament Plasma Argon Plasma Ionization Nebulizer->Plasma MC_Analysis Multi-Collector Analysis Plasma->MC_Analysis Thermal_Ionization Thermal Ionization Filament->Thermal_Ionization TIMS_Analysis Mass Analysis Thermal_Ionization->TIMS_Analysis

Caption: Comparison of sample introduction and ionization in MC-ICP-MS and TIMS.

References

Cross-calibration of Barium-135 measurements between different instruments.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals relying on precise isotopic analysis, understanding the nuances of different analytical instruments is paramount. This guide provides an objective comparison of two leading mass spectrometry techniques for the measurement of Barium-135 (¹³⁵Ba) and other barium isotopes: Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). This comparison is supported by experimental data from peer-reviewed studies to aid in the selection and cross-calibration of these powerful analytical tools.

Barium isotopes are increasingly utilized as tracers in various fields, including geochemistry and environmental science.[1] In the pharmaceutical industry, stable isotope tracers like ¹³⁵Ba can be invaluable for tracking the metabolism and distribution of barium-containing compounds or for assessing elemental impurities in drug products. Accurate and reproducible measurements are therefore critical.

Performance Comparison: TIMS vs. MC-ICP-MS

The choice between TIMS and MC-ICP-MS for barium isotope analysis often depends on the specific requirements of the study, such as desired precision, sample throughput, and the sample matrix. While both are powerful techniques, they have distinct advantages and disadvantages.

Key Differences:

  • Ionization Source: TIMS utilizes a thermal ionization source, which is highly efficient for elements with low ionization potentials like barium, resulting in stable ion beams and high precision.[2][3] In contrast, MC-ICP-MS employs an inductively coupled plasma source, which can ionize a wider range of elements but may lead to more signal instability.[4][5]

  • Sample Throughput: MC-ICP-MS generally offers a significantly higher sample throughput compared to TIMS.[6] The sample preparation for MC-ICP-MS can be simpler, and the analysis time per sample is typically shorter.[4]

  • Precision and Accuracy: TIMS is often considered a reference technique for high-precision isotope ratio measurements, capable of achieving very high levels of accuracy and precision.[2] However, recent advancements in MC-ICP-MS have made its performance comparable to TIMS for many applications, with precisions reaching the parts-per-million level.[5]

  • Interferences: Both techniques are susceptible to isobaric interferences (ions of other elements with the same mass-to-charge ratio). For barium analysis, potential interferences include xenon (Xe) in the argon gas used for MC-ICP-MS, as well as lanthanum (La) and cerium (Ce) present in the sample.[6][7] Careful sample purification and data correction strategies are essential for both methods.

Quantitative Performance Data

The following tables summarize the reported performance characteristics for barium isotope analysis using MC-ICP-MS and TIMS from various studies. The data is typically reported as delta values (δ¹³⁷/¹³⁴Ba or δ¹³⁸/¹³⁴Ba) in per mil (‰) relative to a standard reference material, most commonly NIST SRM 3104a.

Table 1: Performance Data for Barium Isotope Analysis by MC-ICP-MS

Reference MaterialReported δ¹³⁷/¹³⁴Ba (‰)2SD (‰)Number of Replicates (n)Reference
Synthetic Solution-0.005± 0.04736[8]
BCR-2 (Basalt)0.050± 0.03913[8]
BHVO-2 (Basalt)0.047± 0.02822[8]
JB-2 (Basalt)0.085± 0.03519[8]
AGV-1 (Andesite)0.047± 0.04011[8]
JCp-1 (Coral)0.21± 0.0316[6]
Synthetic Solution0.02± 0.036[6]

Table 2: Performance Data for Barium Isotope Analysis by DS-TIMS

ParameterReported ValueReference
Long-term Reproducibility (δ¹³⁷/¹³⁴Ba)< ±0.03‰ (2SD)[7]
Relative Standard Deviation (¹³⁷Ba/¹³⁸Ba)0.02%[3]

An interlaboratory comparison between the University of Bern (MC-ICP-MS) and the United States Geological Survey (USGS) (TIMS) on a suite of geological reference materials showed excellent agreement, suggesting that with proper methodology, both techniques can produce accurate and comparable data.[9][10] For instance, the δ¹³⁸Ba value for the carbonate reference material JCp-1 measured by TIMS was +0.25 ± 0.03‰, which is in good agreement with MC-ICP-MS measurements from other studies (+0.26 ± 0.03‰ and +0.29 ± 0.03‰).[6]

Experimental Protocols

Accurate cross-calibration requires a thorough understanding of the experimental workflows for each instrument. Below are generalized protocols for barium isotope analysis by MC-ICP-MS and TIMS, based on published methods.

MC-ICP-MS Experimental Protocol
  • Sample Digestion: The sample is completely dissolved using appropriate acids (e.g., a mixture of hydrofluoric, nitric, and perchloric acids for silicate matrices).

  • Barium Separation: Barium is chemically separated from the sample matrix using cation exchange chromatography. A common resin used is AG50W-X12.[1][8] This step is crucial to remove matrix elements and isobaric interferences.

  • Mass Spectrometric Analysis:

    • The purified barium solution is introduced into the MC-ICP-MS.

    • Instrumental mass bias is corrected using either a sample-standard bracketing method with a reference material like NIST SRM 3104a or a double-spike technique.[8]

    • Isobaric interferences from Xe are corrected by monitoring a non-interfered Xe isotope (e.g., ¹³¹Xe).[1]

  • Data Reduction: The measured isotope ratios are used to calculate the delta values relative to the standard.

TIMS Experimental Protocol
  • Sample Digestion and Barium Separation: Similar to the MC-ICP-MS protocol, the sample is digested, and barium is purified using cation exchange chromatography.[7]

  • Filament Loading: A small aliquot of the purified barium solution is loaded onto a metal filament (e.g., Rhenium). An emitter solution like phosphoric acid may be added to enhance and stabilize the ion beam.[3]

  • Mass Spectrometric Analysis:

    • The filament is heated in the TIMS source chamber to ionize the barium.

    • The ion beams of the different barium isotopes are simultaneously measured by multiple Faraday cup collectors.

    • Mass bias is typically corrected using a double-spike method (e.g., a ¹³⁰Ba-¹³⁵Ba double spike).[7]

  • Data Reduction: The corrected isotope ratios are used to determine the isotopic composition of the sample.

Workflow Visualizations

The following diagrams illustrate the generalized experimental workflows for barium isotope analysis using MC-ICP-MS and TIMS.

MC_ICP_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Sample digest Acid Digestion start->digest separate Cation Exchange Chromatography digest->separate mcicpms MC-ICP-MS Measurement separate->mcicpms Purified Ba Solution correct Mass Bias & Interference Correction mcicpms->correct data Data Reduction (δ-value calculation) correct->data

MC-ICP-MS Workflow for Barium Isotope Analysis.

TIMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Sample digest Acid Digestion start->digest separate Cation Exchange Chromatography digest->separate load Filament Loading separate->load Purified Ba Solution tims TIMS Measurement load->tims correct Double-Spike Correction tims->correct data Data Reduction correct->data

TIMS Workflow for Barium Isotope Analysis.

Conclusion

Both MC-ICP-MS and TIMS are highly capable techniques for the precise and accurate measurement of this compound and other barium isotopes. While TIMS has historically been the benchmark for precision, advancements in MC-ICP-MS have closed the gap, offering the additional advantage of higher sample throughput. The choice of instrument will depend on the specific research question, available resources, and the required level of precision.

For effective cross-calibration between instruments, it is essential to:

  • Use certified reference materials (e.g., NIST SRM 3104a) and well-characterized in-house standards.

  • Employ robust and validated analytical protocols for sample preparation and analysis.

  • Participate in interlaboratory comparison studies or proficiency testing programs to ensure the comparability of results.[11]

By carefully considering these factors, researchers can confidently utilize and cross-calibrate TIMS and MC-ICP-MS for reliable this compound measurements in their scientific and drug development endeavors.

References

Barium-135 vs. Strontium-87: A Comparative Guide for Bone Study Tracers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of preclinical and clinical research, the selection of an appropriate tracer is paramount for the accurate assessment of bone metabolism and pathology. Among the alkaline earth metals, isotopes of strontium and barium have historically been utilized as surrogates for calcium to probe the dynamics of bone formation and remodeling. This guide provides a comprehensive comparison of Barium-135m (Ba-135m) and Strontium-87m (Sr-87m), two radioactive tracers employed in bone scintigraphy, alongside a comparative analysis of the general skeletal uptake of stable barium and strontium.

Quantitative Data Presentation

The following tables summarize the key physical properties of the radioactive tracers and the biodistribution of stable barium and strontium in a comparative animal study.

Table 1: Physical Properties of Barium-135m and Strontium-87m

PropertyBarium-135mStrontium-87m
Half-life 28.7 hours2.8 hours
Principal Photon Energy 268 keV388 keV
Typical Administered Dose 1-10 mCi1-4 mCi
Mode of Production Neutron irradiation of enriched Ba-134Generator-produced from Yttrium-87

Table 2: Comparative Biodistribution of Barium and Strontium in Rats

ParameterBariumStrontium
Bone Concentration (Juvenile) Lower than StrontiumHigher than Barium
Bone Concentration (Adult) Lower than StrontiumHigher than Barium
Serum Concentration (Juvenile) Higher than StrontiumLower than Barium
Serum Concentration (Adult) Higher than StrontiumLower than Barium
Overall Bone Preference Less preferredMore preferred

Data derived from a study where equal molar concentrations of barium chloride and strontium chloride were orally administered to rats for 4 weeks.[1]

Experimental Protocols

The methodologies for bone scintigraphy using Ba-135m and Sr-87m are outlined below. It is important to note that the use of Ba-135m was more common in the 1970s, and protocols reflect the instrumentation of that era.

Barium-135m Bone Scintigraphy (Historical Protocol)
  • Radiopharmaceutical Preparation: Barium-135m is produced by neutron irradiation of enriched Barium-134. It is typically prepared as a sterile, injectable solution of Barium Chloride ([¹³⁵ᵐBa]BaCl₂).

  • Animal/Patient Preparation: No specific preparation such as fasting is typically required. The subject should be well-hydrated.

  • Tracer Administration: A dose of 1-10 mCi of [¹³⁵ᵐBa]BaCl₂ is administered intravenously.

  • Imaging: Imaging is performed 24 to 48 hours post-injection to allow for clearance of the tracer from soft tissues. A rectilinear scanner or a gamma camera equipped with a medium-energy collimator is used. The 268 keV photopeak is selected for imaging.

  • Data Analysis: The resulting images depict the distribution of Ba-135m in the skeleton, with areas of increased uptake indicating active bone metabolism.

Strontium-87m Bone Scintigraphy
  • Radiopharmaceutical Preparation: Strontium-87m is eluted from a Yttrium-87/Strontium-87m generator as a sterile solution of Strontium Chloride ([⁸⁷ᵐSr]SrCl₂).

  • Animal/Patient Preparation: Similar to Ba-135m, no special preparation is needed, but adequate hydration is recommended.

  • Tracer Administration: An intravenous injection of 1-4 mCi of [⁸⁷ᵐSr]SrCl₂ is administered.

  • Imaging: Imaging is typically performed 1-2 hours post-injection. A gamma camera with a medium- to high-energy collimator is used, centered on the 388 keV photopeak.

  • Data Analysis: The scintigrams show the distribution of Sr-87m, highlighting areas of osteoblastic activity. Due to the shorter half-life, earlier imaging is possible compared to Ba-135m.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the biological pathway of these tracers and a typical experimental workflow for their comparison.

Mechanism of Alkaline Earth Metal Tracer Incorporation into Bone cluster_bloodstream Bloodstream cluster_bone_environment Bone Microenvironment A Intravenous Administration of Ba-135 or Sr-87 B Tracer Circulates in Bloodstream A->B C Tracer Delivered to Bone via Vasculature B->C D Ion Exchange with Extracellular Fluid C->D E Incorporation into Hydroxyapatite Crystal Lattice D->E F Adsorption onto Crystal Surface D->F H Bone Formation E->H F->H G Osteoblast Activity G->H

Caption: Mechanism of tracer incorporation into bone.

Experimental Workflow for Comparative Bone Tracer Study cluster_preparation Preparation Phase cluster_administration Administration Phase cluster_data_acquisition Data Acquisition Phase cluster_analysis Data Analysis Phase A Animal Model Selection (e.g., Rats) C Tracer Administration (e.g., Intravenous Injection) A->C B Tracer Preparation (Ba-135 and Sr-87) B->C D Scintigraphic Imaging (Gamma Camera) C->D E Biodistribution Studies (Tissue Harvesting) C->E F Image Analysis (Region of Interest) D->F G Quantitative Analysis (% Injected Dose/gram) E->G H Statistical Comparison F->H G->H I Conclusion H->I

Caption: Comparative bone tracer study workflow.

Discussion and Comparison

Both Barium-135m and Strontium-87m serve as effective tracers for bone imaging due to their chemical similarity to calcium, allowing them to be incorporated into the mineral phase of bone, particularly in areas of active formation and remodeling.[1]

Strontium-87m has several advantages that have led to its more widespread use in the past. Its short half-life of 2.8 hours allows for rapid imaging after administration and minimizes the radiation dose to the patient. Being generator-produced, it is readily available in a clinical setting.

Barium-135m , with its longer half-life of 28.7 hours, allows for delayed imaging, which can be advantageous for achieving a higher target-to-background ratio as the tracer clears from soft tissues. However, this longer half-life also results in a higher radiation dose to the patient compared to Sr-87m. The production of Ba-135m via neutron irradiation is also less convenient than a generator system.

From a biological standpoint, studies on stable isotopes have shown that strontium is preferentially taken up by bone tissue compared to barium when administered in equal molar concentrations.[1] In a study on rats, the concentration of strontium in the bones of both juvenile and adult animals was higher than that of barium.[1] Conversely, serum levels of barium were higher, suggesting a slower clearance from the blood and potentially higher soft tissue background in the early phases after injection.[1]

References

Navigating the Matrix: A Comparative Guide to Accurate Barium-135 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of elemental and isotopic composition is paramount. This guide provides a comprehensive assessment of the accuracy of Barium-135 (¹³⁵Ba) data in complex matrices, offering a comparative analysis of analytical methodologies, and presenting supporting experimental data. Barium's stable isotopes are increasingly utilized as tracers in environmental, geological, and biological systems, making accurate measurement in diverse and challenging samples a critical focus.[1][2][3][4][5][6]

Methodology Showdown: ICP-MS vs. Alternatives

The determination of barium concentrations and isotopic ratios in complex matrices is primarily accomplished through Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), particularly Multi-Collector ICP-MS (MC-ICP-MS) for high-precision isotope ratio measurements.[1][2] However, other techniques such as Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) and Atomic Absorption Spectroscopy (AAS) are also employed for elemental quantification.[7][8]

Quantitative Performance Comparison

The choice of analytical technique is often dictated by the specific requirements of the study, including the need for isotopic information, the expected concentration of barium, and the nature of the sample matrix. The following table summarizes the performance of key analytical methods for barium analysis.

Analytical MethodTypical Detection LimitKey AdvantagesKey DisadvantagesPrimary Applications
MC-ICP-MS sub-ng/L (ppt)High precision isotopic analysis, high sensitivity.[7]Susceptible to isobaric and matrix interferences, requires extensive sample preparation.[1][2]Isotope tracer studies, geological dating, environmental sourcing.[1][2][3]
ICP-AES µg/L (ppb)[7]Robust, less susceptible to matrix effects than ICP-MS.Lower sensitivity than ICP-MS, does not provide isotopic information.Routine elemental analysis, high-concentration samples.[7][8]
FAAS 100 µg/L (ppb)[9]Cost-effective, simple operation.Lower sensitivity, susceptible to chemical interferences.[9]Analysis of soluble barium compounds in less complex matrices.[7][8]
GFAAS µg/L (ppb)Higher sensitivity than FAAS.Slower analysis time than FAAS.Trace elemental analysis in various sample types.[7]
XRF µg/g (ppm)Non-destructive, requires minimal sample preparation.Lower sensitivity, matrix effects can be significant.Analysis of solid samples like ores and sediments.[10]

Tackling the Challenge of Complex Matrices: Experimental Protocols

The accuracy of ¹³⁵Ba data is critically dependent on the effective separation of barium from the sample matrix and the mitigation of interferences. This is particularly crucial for MC-ICP-MS analysis.

Core Challenge: Isobaric Interferences

The primary challenge in the mass spectrometric analysis of barium isotopes is the presence of isobaric interferences, where ions of other elements have the same mass-to-charge ratio as the barium isotopes. For ¹³⁵Ba, no direct stable isobaric interferences exist. However, interferences on other barium isotopes, which are often used for mass bias correction, can indirectly affect the accuracy of the ¹³⁵Ba measurement. Key isobaric interferences for other barium isotopes include:

  • ¹³⁴Ba: ¹³⁴Xe⁺

  • ¹³⁶Ba: ¹³⁶Xe⁺, ¹³⁶Ce⁺

  • ¹³⁸Ba: ¹³⁸La⁺, ¹³⁸Ce⁺

Xenon (Xe) can be present in the argon gas used for the plasma, while Lanthanum (La) and Cerium (Ce) are rare earth elements that can be present in geological and biological samples.[1]

Sample Preparation and Barium Separation: A Detailed Workflow

To overcome these challenges, a robust sample preparation and chromatographic separation protocol is essential. The following workflow is a widely accepted method for isolating barium from complex matrices prior to MC-ICP-MS analysis.[1][4][6][11]

Barium Separation Workflow Workflow for Barium Separation from Complex Matrices cluster_sample_prep Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Analysis cluster_data Data Processing Sample Complex Matrix Sample (e.g., Rock, Water, Tissue) Digestion Acid Digestion (e.g., HF + HNO₃ for silicates) Sample->Digestion Dissolution Column Cation Exchange Column (e.g., AG50W-X12 resin) Digestion->Column Sample Loading Elution1 Matrix Elution (2.5 N HCl) Column->Elution1 Step 1 Elution2 Barium Elution (2.0 N HNO₃) Column->Elution2 Step 2 Elution1->Column Removes matrix elements Analysis MC-ICP-MS Analysis Elution2->Analysis Collect Ba fraction Correction Interference & Mass Bias Correction (Double Spike Technique) Analysis->Correction Result Accurate ¹³⁵Ba Data Correction->Result

Workflow for Barium Separation from Complex Matrices

Experimental Protocol for Barium Separation:

  • Sample Digestion: The sample is first digested to bring the barium into an acidic aqueous solution. For silicate rocks, a mixture of hydrofluoric acid (HF) and nitric acid (HNO₃) is commonly used.[11] For biological tissues, acid digestion with nitric acid is a common method.[7]

  • Cation Exchange Chromatography: The resulting solution is loaded onto a cation exchange column (e.g., AG50W-X12 resin).[12][13]

  • Matrix Elution: A solution of hydrochloric acid (e.g., 2.5 N HCl) is passed through the column to elute the majority of the matrix elements while barium is retained on the resin.[1][4][6][11]

  • Barium Elution: Subsequently, a solution of nitric acid (e.g., 2.0 N HNO₃) is used to selectively elute the purified barium fraction.[1][4][6][11] This two-step elution process is effective at separating barium from major matrix elements and isobaric interferences like lanthanum and cerium.[1][4][6]

  • MC-ICP-MS Analysis: The purified barium fraction is then introduced into the MC-ICP-MS for isotopic analysis.

The Role of the Double Spike Technique

To correct for instrumental mass bias and any fractionation that may occur during the chemical separation process, a "double spike" technique is often employed.[1] This involves adding a known amount of an artificially enriched mixture of two barium isotopes (e.g., ¹³⁷Ba and ¹³⁵Ba) to the sample before processing. By measuring the altered isotopic ratios, a precise correction can be applied, significantly improving the accuracy of the final data.[1]

Logical Pathways to Accurate Data

The journey from a complex sample to accurate ¹³⁵Ba data involves a series of critical decisions and processes. The following diagram illustrates the logical relationships in achieving high-fidelity barium isotope measurements.

Logical Pathway to Accurate Barium Data Decision Pathway for Accurate Barium Isotope Analysis Start Start: Complex Sample Research_Goal Define Research Goal: Elemental or Isotopic? Start->Research_Goal Elemental Elemental Analysis Research_Goal->Elemental Elemental Isotopic Isotopic Analysis (¹³⁵Ba) Research_Goal->Isotopic Isotopic ICP_AES ICP-AES / AAS Elemental->ICP_AES MC_ICP_MS MC-ICP-MS Isotopic->MC_ICP_MS Sample_Prep Sample Preparation (Digestion) ICP_AES->Sample_Prep Accurate_Elemental Accurate Elemental Data ICP_AES->Accurate_Elemental MC_ICP_MS->Sample_Prep Accurate_Isotopic Accurate Isotopic Data MC_ICP_MS->Accurate_Isotopic Interference_Check Assess Potential Interferences (Isobaric & Matrix) Sample_Prep->Interference_Check Separation Chromatographic Separation Separation->MC_ICP_MS Double_Spike Implement Double Spike Separation->Double_Spike Interference_Check->Separation High No_Interference Direct Analysis Interference_Check->No_Interference Low No_Interference->MC_ICP_MS Double_Spike->Accurate_Isotopic

Decision Pathway for Accurate Barium Isotope Analysis

Conclusion

The accurate determination of this compound in complex matrices is achievable with careful consideration of the analytical methodology and rigorous sample preparation. While techniques like ICP-AES and AAS are suitable for elemental quantification, MC-ICP-MS is the gold standard for high-precision isotopic analysis. The successful application of MC-ICP-MS for ¹³⁵Ba analysis hinges on the effective removal of matrix components and the correction of isobaric interferences and mass bias, for which cation exchange chromatography and the double spike technique are indispensable tools. By following the detailed protocols and logical pathways outlined in this guide, researchers can confidently generate accurate and reliable this compound data, enabling deeper insights into a wide range of scientific questions.

References

A Comparative Analysis of Barium Double Spike Combinations for High-Precision Isotope Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate measurement of barium isotope ratios is crucial for a range of applications, from geochemical tracing to understanding biological processes. The double spike technique stands as a cornerstone for correcting instrumental mass fractionation, a significant source of error in mass spectrometry. This guide provides a comparative overview of different barium double spike combinations, summarizing their performance based on available experimental data and outlining the methodologies for their application.

The selection of an optimal barium (Ba) double spike is critical for achieving high-precision and accurate isotopic data. The choice depends on several factors, including the analytical instrumentation (e.g., MC-ICP-MS or TIMS), the nature of the sample matrix, and the presence of potential isobaric interferences. This guide focuses on a comparative assessment of commonly cited barium double spike combinations to aid researchers in selecting the most suitable option for their specific analytical needs.

Performance of Barium Double Spike Combinations: A Comparative Table

The following table summarizes the key performance characteristics of various barium double spike combinations as reported in the literature. The most extensively studied combination is ¹³⁰Ba-¹³⁵Ba, for which a wealth of performance data exists. Data for other combinations are less abundant but can be inferred from theoretical considerations and specific applications.

Double Spike CombinationReported Isotope RatioLong-Term Reproducibility (2SD)InstrumentationKey Considerations
¹³⁰Ba-¹³⁵Ba δ¹³⁷/¹³⁴Ba or δ¹³⁸/¹³⁴Ba±0.03‰ to ±0.05‰[1][2][3]MC-ICP-MS, TIMSWidely used, well-characterized, and demonstrates high precision.[1][2][3]
¹³⁰Ba-¹³⁷Ba Not explicitly statedRecommended as a general optimal spike for cosmochemical analysis to avoid issues with excessive spiking.[4]MC-ICP-MSTheoretically offers low error and is less sensitive to inaccurate spiking ratios, which is beneficial for samples with low Ba concentrations.[4]
¹³⁵Ba-¹³⁷Ba Not explicitly statedTheoretically has the lowest error at high spiking ratios (>75%), but this may be impractical due to large dynamic ranges during analysis.[4]MC-ICP-MSMay offer the highest precision under specific, high-spiking conditions.[4]
¹³⁵Ba-¹³⁶Ba Not explicitly statedMentioned as a viable combination.[4]MC-ICP-MSSubject to potential isobaric interference from ¹³⁶Xe.[4]
¹³²Ba-¹³⁶Ba Not explicitly statedMentioned as a viable combination.[4]MC-ICP-MSBoth isotopes are susceptible to significant isobaric interference from xenon (¹³²Xe and ¹³⁶Xe).[5]

Experimental Protocols

The successful application of the double spike technique hinges on a meticulously executed experimental protocol. Below are the generalized key steps involved in barium isotope analysis using a double spike.

I. Sample Preparation and Spiking
  • Sample Digestion: The initial step involves the complete dissolution of the sample matrix to ensure that the barium is accessible for spiking and subsequent chemical separation. The choice of acid digestion protocol depends on the sample type (e.g., rock, water, biological tissue).

  • Spiking: A precisely calibrated double spike solution, containing two barium isotopes in a known ratio, is added to the digested sample. It is crucial to ensure complete equilibration between the spike and the sample isotopes. This is typically achieved by allowing the mixture to sit for a period of time, sometimes with gentle heating. The precision of the ¹³⁰Ba-¹³⁵Ba spike can decrease significantly if the spiking ratio exceeds 40%.[4]

Sample_Preparation Sample Sample Digestion Acid Digestion Sample->Digestion Spike Add Ba Double Spike Digestion->Spike Equilibration Spike-Sample Equilibration Spike->Equilibration Separation Chemical Separation Equilibration->Separation

Figure 1. General workflow for sample preparation and spiking in barium double spike analysis.

II. Chemical Separation of Barium

To avoid isobaric interferences from other elements (e.g., Lanthanum and Cerium) and matrix effects during mass spectrometric analysis, barium must be chemically separated from the sample matrix.[5] This is typically achieved using cation exchange chromatography. The goal is to isolate a pure barium fraction for isotopic analysis.

III. Mass Spectrometry and Data Acquisition

The purified barium fraction is then introduced into a mass spectrometer, either a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS) or a Thermal Ionization Mass Spectrometer (TIMS). The instrument measures the ratios of the different barium isotopes.

Isobaric Interference Correction: A critical aspect of the analysis is the correction for isobaric interferences, primarily from xenon (Xe) isotopes, which have the same mass-to-charge ratio as some barium isotopes (e.g., ¹³⁰Xe on ¹³⁰Ba, ¹³²Xe on ¹³²Ba, ¹³⁴Xe on ¹³⁴Ba, and ¹³⁶Xe on ¹³⁶Ba).[4][5] This is typically done by monitoring a non-interfered xenon isotope (e.g., ¹²⁹Xe or ¹³¹Xe) and using the known natural isotopic abundances of xenon to subtract its contribution from the measured barium peaks. Some barium isotopes are also interfered by lanthanum (La) and cerium (Ce).[5]

Data_Acquisition_Correction cluster_MS Mass Spectrometry cluster_Correction Data Correction MS_Analysis Measure Isotope Ratios Raw_Data Raw Isotope Ratios MS_Analysis->Raw_Data Interference_Correction Isobaric Interference Correction (e.g., Xe) Raw_Data->Interference_Correction Mass_Frac_Correction Mass Fractionation Correction (Double Spike) Interference_Correction->Mass_Frac_Correction Final_Data Corrected Ba Isotope Ratios Mass_Frac_Correction->Final_Data

Figure 2. Logical flow of data acquisition and correction in barium double spike analysis.

IV. Data Reduction

The raw isotope ratio data is processed using a set of mathematical equations that incorporate the known isotopic composition of the double spike and the measured ratios of the spiked sample. This allows for the simultaneous correction of instrumental mass fractionation and any fractionation that may have occurred during the chemical separation process, yielding the true isotopic composition of the original sample.

Conclusion

The choice of a barium double spike combination is a critical decision in high-precision isotope analysis. While the ¹³⁰Ba-¹³⁵Ba spike is the most well-documented and has consistently demonstrated high performance, other combinations offer theoretical advantages, particularly in challenging sample matrices or when isobaric interferences are a major concern. The ¹³⁰Ba-¹³⁷Ba spike, for instance, is recommended for samples with low barium concentrations to mitigate errors associated with spiking.[4] Researchers should carefully consider the specific requirements of their study, including the expected level of precision, the nature of their samples, and the capabilities of their instrumentation, when selecting a barium double spike. The detailed experimental protocols provided in this guide offer a foundational workflow that can be adapted and optimized for specific research applications.

References

A Comparative Guide to Quality Control and Assurance for Barium-135 Isotopic Data in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quality control (QC) and quality assurance (QA) methodologies for Barium-135 (¹³⁵Ba) isotopic data, contextualized for its application in drug development and biomedical research. We will explore established analytical techniques, compare ¹³⁵Ba with alternative stable isotopes, and provide detailed experimental protocols to ensure the accuracy, precision, and reliability of your isotopic data.

Stable isotope labeling has become an invaluable tool in drug development, offering a safe and effective way to trace the metabolic fate of new chemical entities.[1][2] this compound, a non-radioactive, stable isotope of barium, presents unique opportunities for use as a tracer in preclinical and clinical studies, particularly in assessing bone-related therapies and as a diagnostic match for radium isotopes in targeted alpha therapy.[3][4] However, the integrity of any study utilizing ¹³⁵Ba hinges on rigorous quality control and assurance of the isotopic data.

Section 1: Analytical Methodologies for Barium Isotope Analysis

The precise measurement of barium isotope ratios is predominantly accomplished using two mass spectrometry techniques: Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Thermal Ionization Mass Spectrometry (TIMS).[5][6]

Analytical Technique Principle Advantages Disadvantages Typical Precision (δ¹³⁷/¹³⁴Ba)
MC-ICP-MS Samples are introduced as an aerosol into a high-temperature plasma, which ionizes the barium atoms. The ions are then separated by their mass-to-charge ratio in a magnetic sector and detected simultaneously by multiple collectors.[5]High sample throughput, robust ionization for a wide range of sample matrices.[5]Susceptible to matrix effects and isobaric interferences from elements like Xenon (Xe), Lanthanum (La), and Cerium (Ce).[7][8]Better than ±0.05‰[9]
TIMS A purified sample is loaded onto a metal filament, which is heated to cause thermal ionization. The resulting ions are accelerated, separated by mass, and detected.[6]High precision and accuracy, less susceptible to certain isobaric interferences compared to MC-ICP-MS.Lower sample throughput, requires extensive sample purification.[5]Relative standard deviation of 0.02% for ¹³⁷Ba to ¹³⁸Ba ratio.[6]

Table 1: Comparison of Analytical Techniques for Barium Isotope Analysis. This table summarizes the key characteristics of the primary methods used for measuring barium isotopic ratios.

Section 2: Quality Control and Assurance Protocols

A robust QA/QC framework is essential for generating reliable isotopic data. This framework should encompass sample preparation, instrument calibration, and data analysis. The following protocols are adapted from general stable isotope laboratory best practices and specific recommendations for barium analysis.[10][11][12][13][14]

2.1 Sample Preparation and Purity

Effective separation of barium from the sample matrix is critical to avoid interferences.[7]

  • Protocol: Barium Separation using Cation Exchange Chromatography

    • Sample Digestion: Dissolve the sample (e.g., tissue, bone ash) in a mixture of concentrated HF-HNO₃-HCl in a Teflon beaker.

    • Column Preparation: Use a cation exchange resin (e.g., AG50W-X12).

    • Matrix Elution: Elute major matrix elements using 2.5 N HCl.

    • Barium Elution: Elute the purified barium fraction using 2.0 N HNO₃.[7]

    • Purity Check: Analyze a small aliquot of the purified fraction by ICP-MS to ensure the absence of interfering elements.

2.2 Instrumental Analysis and Calibration

  • Protocol: MC-ICP-MS Analysis with Standard-Sample Bracketing

    • Instrument Tuning: Optimize plasma conditions and lens settings to maximize barium ion transmission and signal stability.

    • Mass Bias Correction: Employ a standard-sample bracketing approach using a certified reference material (e.g., NIST SRM 3104a) to correct for instrumental mass bias.[8][15]

    • Interference Monitoring: Continuously monitor for isobaric interferences by measuring non-barium isotopes at relevant masses (e.g., ¹³¹Xe, ¹³⁹La, ¹⁴⁰Ce).[7]

    • Quality Control Checks: Analyze in-house standards and blanks at regular intervals (e.g., after every 5-10 samples) to monitor for drift and contamination. The results for the QC standards should be within two standard deviations of the long-term average.

2.3 Data Validation and Reporting

  • Protocol: Data Validation and Acceptance Criteria

    • Precision: Analyze replicate samples to determine analytical precision. The required external precision for δ values is typically around 0.2 per mil, though better precision is often achievable.[12]

    • Accuracy: Accuracy is assessed by analyzing certified reference materials. The measured values should fall within the certified range.

    • Linearity: Establish the linear dynamic range of the instrument by analyzing a series of standards of varying concentrations.

    • Reporting: Report isotopic ratios relative to the international standard. Include the analytical uncertainty, a description of the measurement procedure, and the results for all QC samples.

QC_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample Sample Receipt Digestion Sample Digestion Sample->Digestion Separation Barium Separation (Cation Exchange) Digestion->Separation Purity Purity Check (ICP-MS) Separation->Purity MC_ICP_MS MC-ICP-MS Analysis Purity->MC_ICP_MS Bracketing Standard-Sample Bracketing MC_ICP_MS->Bracketing Interference Interference Monitoring MC_ICP_MS->Interference QC_Checks QC Checks MC_ICP_MS->QC_Checks Validation Data Validation QC_Checks->Validation Reporting Reporting Validation->Reporting

Caption: Quality control workflow for this compound isotopic analysis.

Section 3: Comparison with Alternative Stable Isotopes

While ¹³⁵Ba is a valuable tracer, other stable isotopes are more commonly used in drug development for different applications. The choice of isotope depends on the specific research question.

Isotope Natural Abundance (%) Typical Application in Drug Development Advantages Considerations
This compound (¹³⁵Ba) 6.59[16]Bone metabolism studies, diagnostic analogue for radium-based therapies.[3]High mass allows for clear distinction from endogenous elements in many biological systems.Potential for toxicity at high concentrations, requires specialized analytical instrumentation.[3]
Carbon-13 (¹³C) 1.1Metabolic tracers, breath tests for enzyme activity.[1][2]Ubiquitous in organic molecules, non-toxic, well-established analytical methods.[1]High natural abundance can sometimes limit sensitivity in detecting small enrichments.
Nitrogen-15 (¹⁵N) 0.37Protein and amino acid metabolism, nucleic acid synthesis.[1]Key component of biological molecules, low natural abundance increases sensitivity.Can be more expensive to synthesize into drug molecules.
Deuterium (²H) 0.015Pharmacokinetic studies (assessing absorption, distribution, metabolism, and excretion), altering metabolic pathways.Can be used to create "heavy" drugs that have altered metabolic profiles.Significant isotope effects can alter the drug's behavior.[2]

Table 2: Comparison of this compound with Other Stable Isotopes in Drug Development. This table highlights the different applications and characteristics of commonly used stable isotopes.

Isotope_Selection cluster_pathways Biological Pathway of Interest cluster_isotopes Isotope Choice Research_Question Research Question Bone Bone Metabolism Research_Question->Bone Metabolism General Metabolism Research_Question->Metabolism Protein Protein Synthesis Research_Question->Protein PK Pharmacokinetics Research_Question->PK Ba135 ¹³⁵Ba Bone->Ba135 C13 ¹³C Metabolism->C13 N15 ¹⁵N Protein->N15 H2 ²H PK->H2

Caption: Logical flow for selecting a stable isotope based on the research question.

References

Safety Operating Guide

Navigating the Disposal of Barium-135: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Barium-135, focusing on its chemical hazards rather than radiological concerns, as this compound is a stable, non-radioactive isotope.[1]

I. Understanding the Hazard Profile of this compound

While the "135" designation might imply radioactivity, this compound is a stable isotope of Barium.[1] Therefore, its disposal protocol is governed by its chemical toxicity, not by regulations for radioactive waste. All soluble barium compounds are poisonous if ingested and can cause severe health effects.[2] Insoluble barium compounds, like barium sulfate, are generally considered non-hazardous waste, though regulations can vary by jurisdiction.[3]

Key Safety Considerations:

  • Toxicity: Soluble barium compounds are toxic if swallowed, inhaled, or absorbed through the skin.[2][4] Symptoms of exposure can include nausea, vomiting, dizziness, and in severe cases, effects on the central nervous system and heart.[4][5]

  • Irritant: Barium compounds can be irritating to the eyes, skin, and respiratory system.[4]

  • Environmental Hazard: Improper disposal can lead to environmental contamination.

II. Quantitative Data Summary

For quick reference, the following table summarizes key data related to the safe handling of Barium compounds.

PropertyValue/InformationSource
Chemical Abstract Service (CAS) No. 7440-39-3 (for Barium metal)[6]
OSHA Permissible Exposure Limit (PEL) 0.5 mg/m³ (averaged over an 8-hour workshift)[5]
NIOSH Recommended Exposure Limit (REL) 0.5 mg/m³ (averaged over a 10-hour workshift)[5]
ACGIH Threshold Limit Value (TLV) 0.5 mg/m³ (averaged over an 8-hour workshift)[5]
RCRA Code for Barium D005[2]

III. Step-by-Step Disposal Protocol for this compound Compounds

The following protocol outlines the general procedure for disposing of this compound compounds. Always consult your institution's specific safety data sheets (SDS) and waste disposal guidelines, as local regulations may vary.

Step 1: Characterize the Waste

  • Determine if the this compound compound is soluble or insoluble in water. This is a critical first step as it dictates the disposal pathway.

  • Identify any other hazardous materials mixed with the barium waste. Mixed waste (e.g., containing solvents or other heavy metals) requires special handling.[7]

Step 2: Segregate the Waste

  • Collect all this compound waste in a designated, properly labeled, and leak-proof container.[7]

  • Do not mix barium waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

Step 3: In-Lab Treatment (for Soluble Barium Compounds, if permissible)

  • Precipitation: A common method for treating soluble barium compounds is to convert them into the insoluble and less hazardous barium sulfate.[8]

    • Dissolve the barium compound in water (do not exceed 1 liter in total volume).[8]

    • Slowly add an excess of 3M sulfuric acid (H₂SO₄) while stirring.[8]

    • Allow the precipitate (barium sulfate) to settle overnight.[8]

    • Filter the insoluble barium sulfate.[8]

    • Dry the barium sulfate, mix it with an equal amount of sand, and package it for landfill disposal as non-hazardous waste (confirm with local regulations).[8]

    • Neutralize the remaining liquid (filtrate) with sodium hydroxide (NaOH) before disposing it down the drain with excess water, provided it contains no other hazardous materials.[8]

Step 4: Packaging and Labeling for Disposal

  • For insoluble barium compounds or treated barium sulfate, place the solid waste in a sealed and clearly labeled container.

  • The label should include:

    • The words "Hazardous Waste" (if applicable)

    • The chemical name (e.g., "Barium Sulfate")

    • The accumulation start date

    • The name of the principal investigator or laboratory

Step 5: Arrange for Pickup and Disposal

  • Contact your institution's EHS or hazardous waste management department to schedule a pickup.

  • Do not dispose of any barium compounds, including insoluble forms, in the regular trash or down the sink without proper treatment and neutralization, and explicit permission from your EHS department.[3]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G A Start: this compound Waste Generated B Is the waste mixed with other hazardous chemicals? A->B C Consult EHS for mixed waste disposal protocol B->C Yes D Is the Barium compound soluble in water? B->D No J Arrange for EHS pickup C->J E Treat with Sulfuric Acid to precipitate Barium Sulfate D->E Yes I Package and label as hazardous waste D->I No (Insoluble) F Filter and dry Barium Sulfate E->F G Neutralize filtrate and dispose down drain (if permitted) F->G H Package and label as non-hazardous solid waste F->H G->J H->J I->J

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound compounds, protecting both themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Essential Safety and Operational Guidance for Handling Barium-135

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical plans for the handling of Barium-135, with a specific focus on its radioactive isomer, Barium-135m (¹³⁵ᵐBa). For researchers, scientists, and drug development professionals, understanding and implementing these procedures is paramount for ensuring a safe laboratory environment and regulatory compliance.

Clarification of this compound Isotopes: It is essential to distinguish between the two forms of this compound.

  • This compound (¹³⁵Ba): A stable, naturally occurring isotope that is not radioactive.[1][2] Standard chemical handling precautions for non-radioactive barium compounds apply.

  • Barium-135m (¹³⁵ᵐBa): A radioactive metastable isomer of this compound.[3][4] It requires specific radiological protection measures due to its emission of gamma radiation.[3]

This guide focuses exclusively on the handling of radioactive Barium-135m (¹³⁵ᵐBa) .

Radiological Data for Barium-135m (¹³⁵ᵐBa)

A thorough understanding of the radiological properties of ¹³⁵ᵐBa is the foundation of a robust safety plan. The following table summarizes key quantitative data for this radionuclide.

PropertyValueReference
Half-life 28.7 hours[3][4][5]
Decay Mode Isomeric Transition (IT)[4][5]
Radiation Type Gamma (γ)[3][6]
Gamma Energy 268.2 keV[3][4][7]
Emission Abundance 16%[3][7]
Daughter Product This compound (Stable)[3][4][6]
Specific Activity 3.015 x 10¹⁶ Bq/g (8.149 x 10⁵ Ci/g)[4]

Personal Protective Equipment (PPE) and Dosimetry

The primary radiological hazard associated with ¹³⁵ᵐBa is exposure to gamma radiation. A comprehensive PPE and dosimetry program is mandatory.

  • Standard Laboratory PPE:

    • Lab Coat: A full-length lab coat to prevent contamination of personal clothing.

    • Safety Glasses: To protect the eyes from splashes of radioactive material.

    • Disposable Gloves: Two pairs of nitrile or latex gloves should be worn to prevent skin contamination. Change gloves frequently, especially if contamination is suspected.

  • Radiological Dosimetry:

    • Whole-Body Dosimeter: (e.g., TLD or OSL badge) Worn on the torso to measure deep-dose equivalent from gamma radiation.

    • Ring Dosimeter: Worn on the dominant hand when handling significant quantities of ¹³⁵ᵐBa to measure extremity dose.

The logical connection between the radiological properties of Barium-135m and the required safety measures is illustrated below.

G cluster_properties Radiological Properties of ¹³⁵ᵐBa cluster_hazards Primary Hazard cluster_ppe Required Safety Measures prop1 Decay via Isomeric Transition prop2 Emits 268 keV Gamma Rays prop1->prop2 hazard External Whole-Body and Extremity Exposure prop2->hazard prop3 Half-life of 28.7 hours ppe3 Contamination Surveys prop3->ppe3 Requires frequent monitoring ppe1 Lead or Tungsten Shielding hazard->ppe1 ppe2 Whole-Body and Ring Dosimetry hazard->ppe2 ppe4 ALARA Principles (Time, Distance, Shielding) hazard->ppe4

Barium-135m: Properties to Safety Measures

Operational and Disposal Plan

A step-by-step procedural plan is essential for minimizing exposure and preventing contamination. The ALARA (As Low As Reasonably Achievable) principle—minimizing time, maximizing distance, and using appropriate shielding—should guide all operations.

  • Step 1: Visual Inspection: Upon receipt, inspect the package for any signs of damage or leakage.

  • Step 2: Radiation Survey: Survey the exterior of the package with a calibrated survey meter (e.g., a Geiger-Müller counter) to check for contamination.

  • Step 3: Secure Storage: Store the ¹³⁵ᵐBa source container in a designated, shielded, and secure location. The storage area must be clearly labeled with the universal radiation symbol and information about the radionuclide.

  • Step 1: Prepare the Work Area: Designate a specific area for handling ¹³⁵ᵐBa. Cover the work surface with absorbent, plastic-backed paper.

  • Step 2: Assemble Shielding: Place appropriate shielding (e.g., lead bricks, L-block shield) between yourself and the radioactive source.

  • Step 3: Don PPE: Put on all required PPE, including whole-body and ring dosimeters.

  • Step 4: Perform Operations: Conduct all manipulations of ¹³⁵ᵐBa behind the shielding. Use tongs or forceps to handle vials and sources to maximize distance.

  • Step 5: Post-Procedure Monitoring: After handling is complete, monitor your hands, lab coat, and the work area for any contamination using a survey meter.

  • Step 6: Secure Source: Return the ¹³⁵ᵐBa source to its shielded storage container.

  • Step 1: Segregation: Segregate ¹³⁵ᵐBa waste from non-radioactive and other radionuclide waste.

  • Step 2: Labeling: Place solid waste (gloves, absorbent paper) in a clearly labeled radioactive waste bag within a designated shielded container. Liquid waste should be stored in a labeled, sealed, and shatter-proof container.

  • Step 3: Decay-in-Storage: Given its 28.7-hour half-life, ¹³⁵ᵐBa waste can be held for decay-in-storage. A general rule is to hold the waste for at least 10 half-lives (approximately 12 days) until its radioactivity is indistinguishable from background levels.

  • Step 4: Final Disposal: After decay, survey the waste to confirm it is at background levels. It can then be disposed of as non-radioactive waste, with all radiation labels defaced. Always follow your institution's specific radiation safety and disposal protocols.

The following workflow diagram outlines the key procedural steps for safely managing Barium-135m in a laboratory setting.

G start Start: Receive ¹³⁵ᵐBa Shipment receipt 1. Survey and Inspect Package start->receipt storage 2. Secure in Shielded Storage receipt->storage prep 3. Prepare Shielded Work Area storage->prep ppe 4. Don Full PPE and Dosimetry prep->ppe handling 5. Handle ¹³⁵ᵐBa Using ALARA Principles ppe->handling monitor 6. Monitor Self and Area for Contamination handling->monitor waste 7. Segregate and Store Radioactive Waste monitor->waste secure 8. Return Source to Secure Storage monitor->secure disposal 9. Manage Waste via Decay-in-Storage waste->disposal end End: Final Disposal disposal->end

Procedural Workflow for Handling Barium-135m

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.